NPS-1034
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAZVGZUBCFHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23F2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of NPS-1034 in Non-Small Cell Lung Cancer: A Technical Guide
For Immediate Release
SEOUL, South Korea – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) presents a significant clinical challenge. This technical guide delves into the mechanism of action of NPS-1034, a novel small molecule inhibitor, demonstrating its efficacy in overcoming this resistance through the dual inhibition of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Core Mechanism of Action: Dual Inhibition of MET and AXL
This compound functions as a potent dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1] In NSCLC, aberrant activation of MET and AXL signaling pathways can serve as bypass mechanisms, conferring resistance to EGFR-TKIs.[1][2] this compound's primary mechanism involves the direct inhibition of the kinase activity of both MET and AXL, thereby blocking downstream signaling cascades crucial for tumor cell proliferation, survival, and invasion.
The inhibition of MET and AXL by this compound leads to the downregulation of key downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[3] This dual blockade effectively abrogates the compensatory signaling that drives resistance in EGFR-mutant NSCLC cells.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified through various preclinical studies. The following tables summarize the key quantitative data, including IC50 values for kinase inhibition and cell viability in different NSCLC cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| AXL | 10.3 |
| MET | 48 |
Source: Cancer Research, 2014
Table 2: In Vitro Cell Viability (IC50) of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | This compound IC50 (µM) |
| HCC827 | Mutant (del E746-A750) | Sensitive | >10 |
| HCC827/GR | Mutant (del E746-A750) | MET Amplification | ~1 |
| HCC827/ER | Mutant (del E746-A750) | AXL Activation | ~1 |
| H820 | Mutant (T790M) | MET Amplification & AXL Activation | ~0.5 |
| HCC78 | ROS1 Rearrangement | Not Applicable | ~0.1 |
Source: Cancer Research, 2014
Key Signaling Pathways Targeted by this compound
The antitumor activity of this compound is mediated through the modulation of critical signaling networks. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways affected by this compound.
While the primary mechanism of this compound in NSCLC is centered on MET and AXL, preclinical evidence from studies on other cancer types, such as renal cell carcinoma (RCC), suggests a potential role for the TNFRSF1A (Tumor Necrosis Factor Receptor Superfamily Member 1A) signaling pathway.[4][5][6] In these studies, this compound was found to inhibit TNFRSF1A, leading to the suppression of the NF-κB pathway and upregulation of the pro-apoptotic protein GADD45A.[3][5] Further investigation is warranted to confirm the relevance of this pathway in NSCLC.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., HCC827, HCC827/GR, HCC827/ER)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is used to detect the phosphorylation status and total protein levels of key signaling molecules.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Studies
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model of NSCLC.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
NSCLC cells (e.g., HCC827/GR)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound demonstrates a potent and targeted mechanism of action in NSCLC by dually inhibiting the MET and AXL receptor tyrosine kinases. This dual inhibition effectively overcomes acquired resistance to EGFR-TKIs by blocking key downstream survival and proliferation pathways. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for patients with EGFR-mutant NSCLC who have developed resistance to first- and second-generation TKIs. Further research is warranted to fully elucidate the role of the TNFRSF1A pathway in the context of this compound's activity in NSCLC.
References
- 1. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] this compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model | Semantic Scholar [semanticscholar.org]
NPS-1034: A Dual Inhibitor Targeting MET and AXL Kinase Activity
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-1034 is a potent small molecule inhibitor that has demonstrated significant anti-neoplastic activity in preclinical studies. This technical guide provides a comprehensive overview of the primary molecular targets of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The compound is characterized as a dual inhibitor of the MET and AXL receptor tyrosine kinases, key drivers in oncogenesis, tumor progression, and therapeutic resistance. This document synthesizes available data to serve as a resource for researchers in the fields of oncology and drug development.
Primary Molecular Targets
This compound concurrently targets two key receptor tyrosine kinases: MET and AXL.[1][2][3][4] This dual inhibitory action is critical to its therapeutic potential, particularly in overcoming resistance to other targeted therapies.[5][6]
-
MET (c-Met): The MET proto-oncogene encodes the receptor for hepatocyte growth factor (HGF).[7][8] Aberrant MET signaling, through overexpression, amplification, or mutation, is implicated in the proliferation, invasion, and metastasis of various human malignancies.[7][8] this compound has been shown to inhibit both wild-type and various constitutively active mutant forms of MET.[7][8]
-
AXL: A member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, AXL is involved in cell survival, proliferation, and migration.[9] Activation of AXL has been identified as a mechanism of acquired resistance to epidermal growth factor receptor (EGFR) kinase inhibitors in non-small cell lung cancer (NSCLC).[5][6]
Recent research has also suggested that this compound's therapeutic effects may extend to the modulation of other signaling pathways, including ROS1 and TNFRSF1A.[5][9][10][11]
Quantitative Analysis of Inhibitory Activity
The potency of this compound against its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | IC50 (nM) | Cell Line / Assay Condition | Reference |
| AXL | 10.3 | Kinase Assay | [1][2][3] |
| MET | 48 | Kinase Assay | [1][2][3] |
The anti-proliferative effects of this compound have been evaluated in several cancer cell lines, demonstrating its efficacy in models with MET or AXL activation.
| Cell Line | IC50 (nM) | Relevant Genotype/Phenotype | Reference |
| MKN45 | 112.7 | High MET expression | [1][2] |
| SNU638 | 190.3 | High MET expression | [1][2] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of MET and AXL, thereby blocking their downstream signaling cascades. Key pathways affected include the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and proliferation.
Experimental Protocols
The characterization of this compound's activity relies on a set of standard and specialized laboratory procedures.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of its targets.
-
Methodology:
-
Recombinant human MET and AXL kinases are used.
-
The kinase reaction is initiated in the presence of a specific substrate and ATP.
-
This compound is added at varying concentrations to determine its inhibitory effect.
-
Kinase activity is measured, often through the quantification of substrate phosphorylation, using methods such as radioisotope incorporation or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
-
Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.[1]
-
Methodology:
-
Cancer cells (e.g., MKN45, SNU638) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
The cells are then treated with a range of concentrations of this compound.[1]
-
After a defined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1]
-
Mitochondrial reductases in viable cells convert the yellow MTT to purple formazan crystals.[1]
-
The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.[1]
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
Western Blotting
-
Objective: To detect changes in protein expression and phosphorylation status in response to this compound treatment.
-
Methodology:
-
Cells are treated with this compound for a specified duration.
-
Cell lysates are prepared to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-MET, total MET, phospho-Akt, total Akt).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.
-
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound. In mice bearing tumors from cell lines with MET amplification, this compound treatment led to a reduction in tumor growth.[1][8] This effect is attributed to both anti-angiogenic and pro-apoptotic mechanisms.[1][8] Furthermore, in models of acquired resistance to EGFR inhibitors, the combination of this compound with gefitinib resulted in enhanced tumor growth inhibition.[1]
Conclusion
This compound is a dual inhibitor of MET and AXL with potent anti-proliferative and pro-apoptotic activities in preclinical cancer models. Its ability to target key drivers of oncogenesis and drug resistance positions it as a promising candidate for further development. The detailed experimental protocols and pathway analyses provided herein offer a foundational resource for researchers investigating the therapeutic potential of this compound and similar targeted agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
- 5. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
NPS-1034: A Dual MET/AXL Inhibitor for Oncological Applications
An In-depth Technical Guide
Introduction
NPS-1034 is a potent, small-molecule dual inhibitor of the MET and AXL receptor tyrosine kinases (RTKs).[1][2][3][4][5] The dysregulation of MET and AXL signaling pathways is a known driver in the progression and metastasis of numerous human cancers, making them attractive targets for therapeutic intervention.[6][7] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in contexts of acquired resistance to other targeted therapies.[8][9][10] This document provides a comprehensive technical overview of this compound, including its inhibitory activity, effects on cancer cells, and detailed methodologies for its preclinical evaluation.
Mechanism of Action
This compound exerts its anti-neoplastic effects through the dual inhibition of MET and AXL, two key RTKs involved in cell proliferation, survival, migration, and invasion.[11][12] By binding to the ATP-binding pocket of these kinases, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[13]
Key downstream pathways inhibited by this compound include the PI3K/AKT and RAS/MAPK pathways.[11][14] Furthermore, studies have revealed that this compound's mechanism extends beyond MET and AXL inhibition. It has been shown to suppress Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) signaling, leading to the downregulation of the NF-κB pathway.[6][11][15] Concurrently, this compound upregulates the expression of Growth Arrest and DNA Damage-inducible alpha (GADD45A), a protein implicated in cell cycle arrest and apoptosis.[8][11][16] This multi-faceted mechanism of action contributes to its potent anti-cancer effects.
Data Presentation
In Vitro Inhibitory Activity
The inhibitory potency of this compound against a panel of kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | IC50 (nM) |
| AXL | 10.3 |
| MET | 48 |
| FLT3 | |
| KIT | |
| DDR1 | |
| ROS1 | |
| CSF1R | |
| MERTK | |
| MST1R | |
| TIE1 | |
| TRK | * |
Specific IC50 values for these kinases are not publicly available, but significant inhibitory activity was observed.[17][18][19]
Cellular Activity
The anti-proliferative activity of this compound was evaluated against various human cancer cell lines using MTT assays.
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) |
| MKN45 | Gastric Cancer | MET Amplification | 112.7 |
| SNU638 | Gastric Cancer | MET Amplification | 190.3 |
| AGS | Gastric Cancer | - | >1000 |
| KATOIII | Gastric Cancer | - | >1000 |
| NCI-N87 | Gastric Cancer | - | >1000 |
| MKN1 | Gastric Cancer | - | >1000 |
| MKN28 | Gastric Cancer | - | >1000 |
| MKN74 | Gastric Cancer | - | >1000 |
| HCC827/GR | Lung Cancer (NSCLC) | EGFR mutant, Gefitinib-Resistant, MET Amplification | Synergistic with Gefitinib |
| HCC827/ER | Lung Cancer (NSCLC) | EGFR mutant, Erlotinib-Resistant, AXL Activation | Synergistic with Erlotinib |
| H820 | Lung Cancer (NSCLC) | EGFR T790M, MET Amplification, AXL Activation | Enhances EGFR-TKI sensitivity |
| HCC78 | Lung Cancer (NSCLC) | ROS1 Rearrangement | Inhibits proliferation |
| A498 | Renal Cell Carcinoma | - | Dose-dependent decrease in viability |
| 786-0 | Renal Cell Carcinoma | - | Dose-dependent decrease in viability |
| Caki-1 | Renal Cell Carcinoma | - | Dose-dependent decrease in viability |
In Vivo Efficacy
The anti-tumor efficacy of this compound has been demonstrated in mouse xenograft models.
| Tumor Model | Cancer Type | Treatment | Outcome |
| HCC827/GR | NSCLC | 10 mg/kg, p.o., 5 days/week | Decreased tumor growth; enhanced tumor growth inhibition with gefitinib.[2][5] |
| MKN45 | Gastric | 30 mg/kg, p.o. | Decreased tumor growth, inhibition of angiogenesis, and promotion of apoptosis.[2][3][5] |
| Renca-luc | RCC | Dose-dependent | Significantly alleviated tumor burden and inhibited cell proliferation in a lung metastatic model.[11] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against MET, AXL, and other kinases. Commercially available kits such as LanthaScreen® or ADP-Glo™ are commonly used.[20][21]
Materials:
-
Recombinant human kinases (MET, AXL, etc.)
-
Kinase buffer (e.g., 40mM Tris, 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[22]
-
ATP
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. To the wells of a 384-well plate, add the this compound solution. b. Add the recombinant kinase and substrate solution to each well. c. Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL. d. Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (ADP-Glo™): a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Subtract background luminescence (no enzyme control). c. Calculate the percent inhibition for each this compound concentration relative to the vehicle control (DMSO). d. Plot percent inhibition versus log-transformed this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[8][9][11][14][22]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 0.5 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 15 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis
This protocol is for detecting the phosphorylation status of MET, AXL, and downstream signaling proteins.[23][24][25][26]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, etc.)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by electrophoresis on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[15][27][28][29][30]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via oral gavage.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (based on pre-defined endpoint criteria), euthanize the mice. Excise the tumors and weigh them. Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. Tissues can be collected for further analysis (e.g., immunohistochemistry for Ki-67 or TUNEL assay).
Signaling Pathways and Experimental Workflow
Caption: MET and AXL Signaling Inhibition by this compound.
Caption: Downstream Effects of this compound on TNFRSF1A and GADD45A.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. TNFRSF1A gene: MedlinePlus Genetics [medlineplus.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inactivation of gadd45a Sensitizes Epithelial Cancer Cells to Ionizing Radiation in vivo Resulting in Prolonged Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gadd45a Functions as a Promoter or Suppressor of Breast Cancer Dependent on the Oncogenic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchhub.com [researchhub.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. GADD45 proteins: central players in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. This compound | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
- 19. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. tools.thermofisher.com [tools.thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
NPS-1034: A Dual MET/AXL Inhibitor for Overcoming EGFR-TKI Resistance
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of NPS-1034
This compound is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily MET and AXL, which are critically involved in cancer cell proliferation, survival, migration, and the development of drug resistance. This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the preclinical characterization of this compound, with a focus on its mechanism of action and efficacy in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and its therapeutic potential in other malignancies like renal cell carcinoma (RCC).
Discovery and Rationale
The development of this compound was driven by the clinical challenge of acquired resistance to EGFR-TKIs in NSCLC patients with EGFR mutations. While EGFR-TKIs like gefitinib and erlotinib are initially effective, tumors invariably develop resistance through various mechanisms, including the activation of bypass signaling pathways. Amplification of the MET proto-oncogene and activation of the AXL receptor tyrosine kinase are two of the key mechanisms of acquired resistance to EGFR-TKIs.
This compound was identified as a novel compound with potent inhibitory activity against both MET and AXL. The rationale for developing a dual inhibitor is to simultaneously block these two key escape routes, thereby restoring sensitivity to EGFR-TKIs or preventing the emergence of resistance.
Putative Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been made publicly available by its developers at NeoPharm Co., Ltd., a plausible synthetic route can be postulated based on its chemical structure: 2-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide. The synthesis would likely involve the coupling of two key intermediates: a pyrazole-4-carboxylic acid derivative and a substituted aniline containing the 3-phenyl-1H-pyrrolo[2,3-b]pyridine core.
A potential synthetic workflow is outlined below:
Caption: Putative synthetic workflow for this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the kinase activity of MET, AXL, and other related kinases such as ROS1. This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and invasion.
The primary signaling pathways affected by this compound are the PI3K/Akt and MAPK/ERK pathways. In cancer cells where MET or AXL are overexpressed or activated, these pathways are constitutively active, driving uncontrolled cell growth. By inhibiting MET and AXL, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis.[1]
Caption: Signaling pathways inhibited by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against various kinases and cancer cell lines. The following tables summarize the key quantitative data.
| Kinase | IC50 (nM) |
| MET | 48 |
| AXL | 10.3 |
| ROS1 | Activity reported, but specific IC50 not consistently cited |
Table 1: Kinase Inhibitory Activity of this compound.
| Cell Line | Cancer Type | Key Genetic Features | IC50 (µM) |
| HCC827/GR | NSCLC | EGFR mutant, Gefitinib-resistant, MET amplified | >10 (Gefitinib alone), Synergistic with Gefitinib |
| HCC827/ER | NSCLC | EGFR mutant, Erlotinib-resistant, AXL activated | >10 (Erlotinib alone), Synergistic with Erlotinib |
| H820 | NSCLC | EGFR T790M, MET amplified, AXL activated | Synergistic with EGFR-TKIs |
| HCC78 | NSCLC | ROS1 rearrangement | Similar to Crizotinib |
| A498 | Renal Cell Carcinoma | - | Dose-dependent decrease in viability |
| 786-0 | Renal Cell Carcinoma | - | Dose-dependent decrease in viability |
| Caki-1 | Renal Cell Carcinoma | - | Dose-dependent decrease in viability |
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative effect of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (and/or other drugs like EGFR-TKIs) for a specified period, typically 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis
Western blotting is used to assess the effect of this compound on the phosphorylation status of its target kinases and downstream signaling proteins.
Protocol:
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of MET, AXL, Akt, ERK, and other proteins of interest.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The in vivo efficacy of this compound is evaluated in mouse xenograft models.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., HCC827/GR) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into different treatment groups (e.g., vehicle control, gefitinib alone, this compound alone, combination of gefitinib and this compound). This compound is typically administered orally.
-
Tumor Volume Measurement: Tumor size is measured regularly with calipers, and the tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a promising dual MET/AXL inhibitor with demonstrated preclinical activity in overcoming acquired resistance to EGFR-TKIs in NSCLC and showing therapeutic potential in other cancers such as RCC. Its ability to target multiple bypass signaling pathways provides a strong rationale for its clinical development, both as a monotherapy and in combination with other targeted agents. Further studies are warranted to fully elucidate its clinical efficacy, safety profile, and predictive biomarkers to guide patient selection. As of now, there are no publicly available results from clinical trials involving this compound.
References
An In-depth Technical Guide to the Signaling Pathway Inhibition of NPS-1034
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-1034 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily recognized as a dual inhibitor of MET and AXL, this compound has demonstrated significant anti-tumor activity in various preclinical models of cancer, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC). Its mechanism of action extends beyond direct kinase inhibition, influencing downstream signaling cascades critical for cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and a summary of its quantitative effects on various cancer models.
Core Signaling Pathways Inhibited by this compound
This compound exerts its anti-cancer effects through the inhibition of several key signaling pathways implicated in tumorigenesis and drug resistance.
MET and AXL Signaling
MET, the receptor for hepatocyte growth factor (HGF), and AXL, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, are frequently overexpressed or activated in a multitude of cancers. Their activation leads to the stimulation of downstream pathways that promote cell growth, survival, invasion, and angiogenesis. This compound directly binds to the ATP-binding pockets of MET and AXL, inhibiting their autophosphorylation and subsequent activation of downstream effectors.
Downstream Effector Pathways
The inhibition of MET and AXL by this compound leads to the suppression of major downstream signaling cascades:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. This compound treatment has been shown to decrease the phosphorylation of Akt, a key component of this pathway, leading to the induction of apoptosis.
-
MAPK/Erk Pathway: The MAPK/Erk pathway is crucial for cell proliferation, differentiation, and survival. This compound has been observed to inhibit the phosphorylation of Erk, thereby impeding cancer cell growth.
-
NF-κB Signaling: The NF-κB pathway is involved in inflammation, immunity, and cell survival. This compound has been shown to suppress the phosphorylation of IκBα and the nuclear translocation of NF-κB, contributing to its pro-apoptotic effects.[1]
Modulation of TNFRSF1A and GADD45A Signaling
Recent studies have revealed that this compound also modulates the tumor necrosis factor receptor superfamily member 1A (TNFRSF1A) signaling pathway.[1][2] Inhibition of this pathway by this compound is associated with the upregulation of Growth Arrest and DNA Damage-inducible alpha (GADD45A).[1][3] GADD45A is a stress-inducible gene that plays a role in cell cycle arrest, DNA repair, and apoptosis. The interplay between the inhibition of TNFRSF1A signaling and the activation of GADD45A contributes to the anti-tumor efficacy of this compound.[1]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory activity of this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference |
| MET | 48 | [4] |
| AXL | 10.3 | [4] |
| ROS1 | Activity Inhibited | [4] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | 112.7 | [5] |
| SNU638 | Gastric Cancer | 190.3 | [5] |
| HCC827/GR | NSCLC | - | [4] |
| H820 | NSCLC | - | [4] |
| HCC78 | NSCLC | - | [4] |
| A498 | Renal Cell Carcinoma | Dose-dependent decrease in viability | [1] |
| 786-O | Renal Cell Carcinoma | Dose-dependent decrease in viability | [1] |
| Caki-1 | Renal Cell Carcinoma | Dose-dependent decrease in viability | [1] |
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| HCC827/GR | NSCLC | 10 mg/kg, p.o. | Decreased tumor growth | [4] |
| MKN45 | Gastric Cancer | 30 mg/kg, p.o. | Decreased tumor growth, inhibition of angiogenesis, promotion of apoptosis | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MKN45, SNU638)
-
96-well plates
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation levels in key signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-p-IκBα, anti-IκBα, anti-NF-κB, anti-GADD45A, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common for many commercially available antibodies.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature. A common starting dilution is 1:2000 to 1:5000.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MKN45)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control orally, daily.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.[6]
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of this compound.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound Signaling Pathway Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This compound is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action against key oncogenic signaling pathways. Its ability to dually inhibit MET and AXL, coupled with its modulatory effects on the TNFRSF1A-GADD45A axis, provides a strong rationale for its continued development as a therapeutic agent for various cancers. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar targeted therapies.
References
- 1. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model [mdpi.com]
- 2. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
Investigating the Anti-Tumor Activity of NPS-1034: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NPS-1034 is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily MET and AXL.[1][2] Aberrant signaling through these pathways is a known driver of tumor growth, proliferation, metastasis, and drug resistance in various malignancies. This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of this compound, detailing its mechanism of action, efficacy in different cancer models, and the experimental protocols utilized in its investigation. The information presented is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.
Introduction
The development of targeted therapies has revolutionized oncology, offering more precise and effective treatments with potentially fewer side effects than traditional chemotherapy. This compound has emerged as a promising therapeutic agent due to its dual inhibitory action on MET and AXL, two key RTKs implicated in cancer progression and the development of resistance to other targeted therapies, such as EGFR inhibitors.[3][4] This guide synthesizes the available preclinical data on this compound, focusing on its activity in non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and pancreatic ductal adenocarcinoma (PDAC).
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of MET and AXL, thereby blocking their downstream signaling cascades.[1][5] This disruption of key cellular processes ultimately leads to decreased cell viability, inhibition of proliferation, and induction of apoptosis in cancer cells.
Inhibition of MET and AXL Signaling
This compound has demonstrated potent inhibitory activity against both MET and AXL kinases.[1] In various cancer cell lines, treatment with this compound leads to a significant reduction in the phosphorylation of MET and AXL.[5] This, in turn, inhibits the activation of downstream signaling pathways critical for tumor cell survival and proliferation, most notably the PI3K/Akt pathway.[5][6][7]
Overcoming Drug Resistance
A significant challenge in cancer therapy is the development of acquired resistance to targeted agents. This compound has shown considerable promise in overcoming resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[3][4] Resistance to EGFR TKIs can be mediated by the activation of bypass signaling pathways, including those driven by MET and AXL.[3][4] By inhibiting these pathways, this compound can re-sensitize resistant cancer cells to EGFR inhibitors.[6]
Broader Kinase Inhibition Profile
Beyond MET and AXL, this compound has been shown to inhibit other kinases, including ROS1.[3][8] This broader activity profile may contribute to its efficacy in a wider range of cancer types. Additionally, in RCC, this compound has been found to inhibit TNFRSF1A signaling, further expanding its mechanistic repertoire.[9]
In Vitro Anti-Tumor Activity
The anti-tumor effects of this compound have been extensively evaluated in a variety of cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.
Cell Viability and Proliferation Assays
As summarized in the table below, this compound exhibits potent anti-proliferative activity across a panel of cancer cell lines, with IC50 values in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | 112.7 | [1][3] |
| SNU638 | Gastric Cancer | 190.3 | [1][3] |
| AGS | Gastric Cancer | >1000 | [3] |
| KATOIII | Gastric Cancer | >1000 | [3] |
| NCI-N87 | Gastric Cancer | >1000 | [3] |
| MKN1 | Gastric Cancer | >1000 | [3] |
| MKN28 | Gastric Cancer | >1000 | [3] |
| MKN74 | Gastric Cancer | >1000 | [3] |
| A498 | Renal Cell Carcinoma | ~20,000 - 80,000 | [5] |
| 786-O | Renal Cell Carcinoma | ~20,000 - 80,000 | [5] |
| Caki-1 | Renal Cell Carcinoma | ~20,000 - 80,000 | [5] |
Induction of Apoptosis
Treatment with this compound has been shown to induce apoptosis in various cancer cell lines. In RCC cells, this compound treatment led to a significant increase in the sub-G1 phase of the cell cycle, indicative of apoptosis.[5] Furthermore, morphological changes associated with apoptosis, such as chromatin condensation and nuclear volume reduction, were observed.[5] The induction of apoptosis is further supported by the cleavage of caspase-3 and PARP-1 in cells treated with a combination of this compound and gefitinib.[1]
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been validated in preclinical xenograft models of human cancers.
Xenograft Models
In a mouse xenograft model using the MET-amplified HCC827/GR NSCLC cell line, oral administration of this compound (10 mg/kg) resulted in a significant reduction in tumor growth.[1] The combination of this compound with gefitinib demonstrated an even more pronounced anti-tumor effect.[1] Similarly, in a lung metastatic model of RCC using Renca-luc cells, this compound treatment (10 and 30 mg/kg) significantly alleviated the tumor burden.[5][9]
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| SCID Mice | NSCLC (HCC827/GR) | This compound (10 mg/kg, p.o.) | Decreased tumor growth | [1] |
| SCID Mice | NSCLC (HCC827/GR) | This compound + Gefitinib | Enhanced tumor growth inhibition | [1] |
| Nude Mice | Gastric Cancer (MKN45) | This compound (30 mg/kg, p.o.) | Decreased tumor growth | [1] |
| Renca-luc Mice | Renal Cell Carcinoma | This compound (10 & 30 mg/kg) | Alleviated tumor burden | [5][9] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: this compound inhibits MET and AXL signaling pathways.
Caption: this compound multi-target signaling in RCC.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 0.5 x 10^4 cells per well and allowed to adhere overnight.[1]
-
Drug Treatment: Cells were treated with varying concentrations of this compound in a medium containing 1% FBS for 72 hours.[1]
-
MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of a 10% (w/v) SDS solution and incubating for 24 hours.[1]
-
Absorbance Measurement: The absorbance at 595 nm was measured using a microplate reader to determine cell viability.[1]
Western Blotting
-
Cell Lysis: Cells were lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-MET, MET, p-AXL, AXL, p-Akt, Akt, cleaved PARP, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Severe combined immunodeficient (SCID) mice or nude mice were used for tumor xenografts.[1]
-
Tumor Cell Implantation: Human cancer cells (e.g., HCC827/GR, MKN45) were subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally at the specified doses.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry.
Conclusion
This compound is a potent dual inhibitor of MET and AXL with significant anti-tumor activity in a range of preclinical cancer models. Its ability to overcome resistance to EGFR inhibitors in NSCLC and its efficacy in RCC and other cancers highlight its potential as a valuable therapeutic agent. The detailed experimental data and protocols provided in this guide offer a solid foundation for further investigation and development of this compound in clinical settings. Future studies should focus on identifying predictive biomarkers of response to this compound and exploring its efficacy in combination with other anti-cancer agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Therapeutic Role of this compound in Pancreatic Ductal Adenocarcinoma as Monotherapy and in Combination with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 9. researchgate.net [researchgate.net]
NPS-1034: A Technical Guide to Overcoming EGFR-TKI Resistance Through MET and AXL Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) is a significant clinical challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). A primary mechanism of this resistance involves the activation of bypass signaling pathways, prominently driven by the receptor tyrosine kinases MET and AXL. This technical guide provides an in-depth overview of NPS-1034, a potent dual inhibitor of MET and AXL, and its role in surmounting EGFR-TKI resistance. This document details the mechanism of action, quantitative efficacy data, experimental methodologies, and relevant signaling pathways associated with this compound.
Introduction: The Challenge of EGFR-TKI Resistance
EGFR-TKIs have revolutionized the treatment of NSCLC patients with activating EGFR mutations. However, the initial positive response is often followed by the development of acquired resistance, limiting the long-term efficacy of these targeted therapies. While the T790M mutation in the EGFR kinase domain is a common cause of resistance, accounting for about 50% of cases, alternative "bypass" signaling pathways have emerged as critical mediators of resistance in T790M-negative patients.[1]
The activation of MET and AXL receptor tyrosine kinases allows cancer cells to circumvent the EGFR blockade and maintain downstream signaling essential for proliferation and survival, such as the PI3K/Akt and MAPK/Erk pathways.[1][2] this compound is a novel small molecule inhibitor designed to simultaneously target both MET and AXL, offering a promising strategy to overcome this form of resistance.
This compound: Mechanism of Action
This compound is a dual inhibitor of MET and AXL, effectively blocking their signaling cascades. By inhibiting these key bypass pathways, this compound, particularly in combination with EGFR-TKIs, can restore sensitivity to treatment in resistant NSCLC cells.
Chemical Structure of this compound
-
IUPAC Name: 2-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dihydro-1,5-dimethyl-3-oxo-1H-pyrazole-4-carboxamide[3]
-
Molecular Formula: C₃₁H₂₃F₂N₅O₃[3][]
-
Molecular Weight: 551.55 g/mol [][5]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| AXL | 10.3 | [3][5][6][7] |
| MET | 48 | [3][5][6][7] |
| ROS1 | Not explicitly quantified, but potent inhibition observed | [8] |
Table 2: In Vitro Cell Viability Inhibition by this compound in MET-Amplified Gastric Cancer Cell Lines
| Cell Line | IC₅₀ (nM) | Reference |
| MKN45 | 112.7 | [6][7] |
| SNU638 | 190.3 | [6][7] |
Table 3: In Vivo Efficacy of this compound in an EGFR-TKI Resistant Xenograft Model (HCC827/GR)
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Reference |
| Vehicle Control | - | ~1200 | [9] |
| Gefitinib | 25 mg/kg, p.o. | ~1100 | [9] |
| This compound | 10 mg/kg, p.o. | ~800 | [6][9] |
| Gefitinib + this compound | 25 mg/kg + 10 mg/kg, p.o. | ~200 | [6][9] |
Signaling Pathways in EGFR-TKI Resistance and this compound Intervention
The following diagrams illustrate the key signaling pathways involved in EGFR-TKI resistance and how this compound intervenes.
Caption: EGFR-TKI Resistance and this compound Intervention.
Caption: Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard methodologies to assess the effect of this compound on the proliferation of EGFR-TKI resistant NSCLC cells.[6]
-
Cell Seeding: Plate EGFR-TKI resistant cells (e.g., HCC827/GR) in 96-well plates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and allow them to attach overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound, an EGFR-TKI (e.g., gefitinib), or a combination of both. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ values using non-linear regression analysis.
Western Blot Analysis
This protocol outlines the procedure to detect the phosphorylation status of key signaling proteins following this compound treatment.
-
Cell Lysis: Seed EGFR-TKI resistant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound and/or an EGFR-TKI for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MET, p-AXL, p-Akt, p-ERK, total MET, total AXL, total Akt, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.[6][9]
-
Animal Model: Use 6- to 8-week-old female severe combined immunodeficient (SCID) mice.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ HCC827/GR cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by measuring tumor dimensions with calipers. When the tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, EGFR-TKI, combination).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) and/or an EGFR-TKI (e.g., gefitinib 25 mg/kg) orally, daily for a specified period (e.g., 21 days).
-
Tumor Volume Measurement: Measure tumor volume every 2-3 days using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.
Conclusion
This compound demonstrates significant potential in overcoming EGFR-TKI resistance by dually targeting the MET and AXL bypass signaling pathways. The preclinical data presented in this guide highlight its ability to restore sensitivity to EGFR inhibitors in resistant NSCLC models, both in vitro and in vivo. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic utility of this compound and similar agents. As our understanding of EGFR-TKI resistance mechanisms evolves, the development of targeted therapies like this compound will be crucial in improving clinical outcomes for NSCLC patients.
References
- 1. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 5. This compound | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Multi-Targeted Kinase Inhibitor NPS-1034: A Technical Overview of its Anti-Tumor Activity in Renal Cell Carcinoma
For Immediate Release: December 7, 2025
This technical guide provides an in-depth analysis of the pre-clinical evidence for NPS-1034 as a potential therapeutic agent for renal cell carcinoma (RCC). The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.
Executive Summary
Renal cell carcinoma remains a challenging malignancy, and novel therapeutic strategies are crucial for improving patient outcomes. This compound is an orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity in RCC models. Initially identified as a dual inhibitor of MET and AXL receptor tyrosine kinases, recent findings have unveiled a broader mechanism of action involving the tumor necrosis factor receptor superfamily member 1A (TNFRSF1A). This multi-targeted approach leads to the inhibition of key oncogenic signaling pathways, induction of apoptosis, and suppression of tumor growth in both in vitro and in vivo models of RCC.
Mechanism of Action
This compound exerts its anti-cancer effects by concurrently inhibiting multiple critical signaling nodes implicated in RCC pathogenesis. The primary targets are:
-
MET: A receptor tyrosine kinase often dysregulated in cancer, promoting proliferation, survival, and metastasis.
-
AXL: Another receptor tyrosine kinase associated with therapeutic resistance and tumor progression.
-
TNFRSF1A (TNFR1): A newly identified target of this compound in RCC, its inhibition contributes to the compound's pro-apoptotic effects.
The inhibition of these surface receptors by this compound leads to the downstream suppression of the PI3K/Akt and NF-κB signaling pathways. A key consequence of this multi-pathway inhibition is the significant upregulation of Growth Arrest and DNA Damage-inducible protein GADD45A, a protein with known tumor suppressor functions.[1][2][3]
Quantitative Efficacy Data
The anti-tumor efficacy of this compound has been quantified in various pre-clinical assays, demonstrating its potency against RCC.
In Vitro Activity
This compound has shown potent activity against MET and AXL kinases and has demonstrated significant effects on the viability and apoptosis of human RCC cell lines.
| Parameter | Value | Cell Lines | Source |
| IC50 (MET) | 48 nM | N/A | MedChemExpress |
| IC50 (AXL) | 10.3 nM | N/A | MedChemExpress |
| Cell Line | Treatment | Endpoint | Result | p-value | Source |
| A498 | This compound (20 µM) | Apoptosis | 4.6% (vs 0.7% control) | < 0.01 | [1] |
| A498 | This compound (80 µM) | Apoptosis | 22.6% (vs 0.7% control) | < 0.001 | [1] |
| 786-0 | This compound (20 µM) | Apoptosis | 11.0% (vs 0.9% control) | < 0.001 | [1] |
| 786-0 | This compound (80 µM) | Apoptosis | 28.9% (vs 0.9% control) | < 0.001 | [1] |
| Caki-1 | This compound (20 µM) | Apoptosis | 10.3% (vs 1.4% control) | < 0.001 | [1] |
| Caki-1 | This compound (80 µM) | Apoptosis | 17.2% (vs 1.4% control) | < 0.001 | [1] |
| A498, 786-0, Caki-1 | This compound | Cell Viability | Dose-dependent decrease | < 0.001 | [1] |
Table 1: In Vitro Efficacy of this compound in Renal Cell Carcinoma Cell Lines.
In Vivo Activity
The therapeutic potential of this compound was further evaluated in a metastatic mouse model of RCC.
| Model | Treatment | Endpoint | Result | Source |
| Renca-luc Lung Metastasis | This compound (10 mg/kg, oral, daily) | Tumor Burden | Significant alleviation | [1] |
| Renca-luc Lung Metastasis | This compound (30 mg/kg, oral, daily) | Tumor Burden | Significant alleviation | [1] |
| Renca-luc Lung Metastasis | This compound (10 & 30 mg/kg) | Cell Proliferation (Ki-67) | Significant inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in a Metastatic RCC Model.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in RCC and a general workflow for its in vivo evaluation.
References
- 1. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model | Semantic Scholar [semanticscholar.org]
Navigating the Therapeutic Potential of NPS-1034 in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with limited therapeutic options and a grim prognosis. The novel kinase inhibitor, NPS-1034, has emerged as a promising agent in preclinical pancreatic cancer research. This technical guide provides an in-depth overview of the applications of this compound, focusing on its mechanism of action, its efficacy as both a monotherapy and in combination with standard chemotherapies, and its role in modulating the tumor immune microenvironment. Detailed experimental protocols and quantitative data from in vitro studies are presented to facilitate the replication and advancement of research in this area.
Introduction
Pancreatic cancer, predominantly pancreatic ductal adenocarcinoma (PDAC), is characterized by late diagnosis and high mortality rates. The complex and desmoplastic tumor microenvironment, coupled with intrinsic resistance to conventional therapies, necessitates the development of novel targeted agents. This compound is a small molecule kinase inhibitor that has demonstrated significant anti-tumor activity in various cancer models, including non-small cell lung cancer and gastric cancer.[1] This guide focuses on its specific applications and mechanisms within the context of pancreatic cancer.
Mechanism of Action of this compound
Dual Inhibition of MET and AXL
This compound functions as a dual inhibitor of the receptor tyrosine kinases MET and AXL.[1][2][3] Both MET and AXL are frequently overexpressed in pancreatic cancer and are associated with tumor progression, metastasis, and the development of drug resistance.[1] By targeting these two key oncogenic drivers, this compound offers a multi-pronged approach to disrupting cancer cell signaling.
Downstream Signaling: The MET/PI3K/AKT Pathway
The binding of this compound to MET and AXL inhibits their autophosphorylation and subsequent activation of downstream signaling cascades. A primary pathway affected by this compound in pancreatic cancer is the MET/PI3K/AKT axis.[2][3] Inhibition of this pathway ultimately leads to decreased cell proliferation, survival, and migration.
Monotherapy Applications of this compound in Pancreatic Cancer Models
In vitro studies utilizing the human pancreatic cancer cell lines BxPC-3 and MIA PaCa-2 have demonstrated the efficacy of this compound as a single agent.[1][2]
Inhibition of Cell Viability and Proliferation
This compound induces a dose-dependent reduction in the viability and clonogenicity of pancreatic cancer cells.[1][2] Treatment with this compound leads to a significant decrease in the metabolic activity and colony-forming ability of both BxPC-3 and MIA PaCa-2 cells.
Induction of Apoptosis
A key mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death.[1][2] Flow cytometry analysis has shown a dose-dependent increase in the sub-G1 cell population, indicative of apoptotic cells.[2] Furthermore, Annexin V/PI double staining confirms a significant increase in both early and late apoptotic cell populations following treatment with this compound.[2]
Suppression of Cell Migration
This compound effectively inhibits the migration of pancreatic cancer cells by suppressing the MET/PI3K/AKT axis-induced epithelial-to-mesenchymal transition (EMT).[2][3] This is a critical finding, as metastasis is a major contributor to the high mortality rate of pancreatic cancer.
Combination Therapy: this compound with Chemotherapeutic Agents
Synergistic Effects with Fluorouracil and Oxaliplatin
When combined with the standard-of-care chemotherapeutic agents fluorouracil (5-FU) and oxaliplatin, this compound exhibits a synergistic effect in reducing the viability of pancreatic cancer cells.[2][3] This combination leads to a significantly greater induction of tumor cell apoptosis compared to either monotherapy alone, suggesting a potential clinical application for this compound in enhancing the efficacy of existing chemotherapy regimens.[2]
Immune Modulatory Role of this compound
Next-generation sequencing has revealed a novel aspect of this compound's mechanism of action: the modulation of immune responses.[2][3] Treatment with this compound has been shown to induce the production of type I interferon and tumor necrosis factor (TNF) in pancreatic cancer cells.[2][3] This suggests that this compound may not only directly target cancer cells but also recruit and activate an anti-tumor immune response, positioning it as a potential immunity modulator.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound in pancreatic cancer.
Cell Culture
-
Cell Lines: BxPC-3 and MIA PaCa-2 human pancreatic ductal adenocarcinoma cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed 1 x 10^4 cells per well in 96-well plates and incubate overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 μM) for 24 hours.[2]
-
Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[2]
-
Remove the supernatant and add 100 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Clonogenic Assay
-
Seed BxPC-3 (3000 cells/well) and MIA PaCa-2 (1000 cells/well) in 6-well plates.[2]
-
Treat cells with varying concentrations of this compound (e.g., 0, 20, 80, 160 μM) for 24 hours.[2]
-
Replace the medium with fresh, drug-free medium and incubate for 9 days to allow colony formation.[2]
-
Fix the colonies with 95% ethanol for 20 minutes.[2]
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Count the number of colonies (containing ≥50 cells).
Apoptosis Assays
-
Seed cells in 6-well plates and treat with this compound (e.g., 0, 20, 80 μM) for 48 hours.[2]
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry.
-
Seed cells on coverslips in 6-well plates and treat with this compound (e.g., 0, 20, 80 μM) for 48 hours.[2]
-
Fix cells with 4% paraformaldehyde.
-
Stain cells with Hoechst 33342 solution.
-
Visualize and capture images of apoptotic nuclei (condensed or fragmented chromatin) using a fluorescence microscope.
Cell Cycle Analysis
-
Seed cells in 6-well plates and treat with this compound (e.g., 0, 20, 80 μM) for 48 hours.[2]
-
Harvest cells and fix in ice-cold 70% ethanol overnight.
-
Wash cells with PBS and resuspend in a solution containing PI and RNase A.
-
Analyze the cell cycle distribution by flow cytometry.
Wound Healing (Scratch) Assay
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium with or without this compound.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the width of the scratch to quantify cell migration.
Western Blotting
-
Treat cells with this compound (e.g., 0, 20, 80 μM) for 24 or 48 hours.[2]
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against MET, p-MET, AXL, p-AXL, PI3K, p-PI3K, AKT, p-AKT, and EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
Next-Generation Sequencing (NGS)
-
Treat pancreatic cancer cells with this compound in combination with fluorouracil or oxaliplatin.
-
Isolate total RNA from the treated cells.
-
Perform library preparation and sequencing.
-
Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).[2]
Quantitative Data Summary
| Experiment | Cell Line | Treatment | Result |
| Cell Viability (MTT Assay) | BxPC-3, MIA PaCa-2 | This compound (0-160 μM) | Dose-dependent decrease in cell viability.[2] |
| Clonogenic Assay | BxPC-3 | This compound (0, 20, 80, 160 μM) | Colony numbers: 364 (control), 285 (20μM), 185 (80μM), 137 (160μM).[2] |
| MIA PaCa-2 | This compound (0, 20, 80, 160 μM) | Significant dose-dependent decrease in colony formation.[2] | |
| Apoptosis (Sub-G1 Population) | BxPC-3 | This compound (0, 20, 80 μM) | Sub-G1 %: 4.48 (control), 11.07 (20μM), 15.00 (80μM).[2] |
| MIA PaCa-2 | This compound (0, 20, 80 μM) | Significant dose-dependent increase in sub-G1 population.[2] | |
| Apoptosis (Annexin V/PI) | BxPC-3 | This compound (0, 20, 80 μM) | Apoptotic cells %: 13.57 (control), 23.70 (20μM), 22.95 (80μM).[2] |
| MIA PaCa-2 | This compound (0, 20, 80 μM) | Apoptotic cells %: 8.45 (control), 19.83 (20μM), 21.51 (80μM).[2] | |
| Combination Therapy | BxPC-3, MIA PaCa-2 | This compound + Fluorouracil/Oxaliplatin | Synergistic reduction in cell viability and induction of apoptosis.[2] |
Signaling Pathways and Experimental Workflow Diagrams
Conclusion and Future Directions
This compound demonstrates significant promise as a therapeutic agent for pancreatic cancer. Its dual inhibition of MET and AXL, coupled with its ability to suppress the MET/PI3K/AKT pathway, leads to potent anti-proliferative, pro-apoptotic, and anti-migratory effects in pancreatic cancer cells. Furthermore, its synergistic activity with standard chemotherapies and its novel immune-modulating properties highlight its potential for multifaceted clinical applications.
Future research should focus on in vivo studies using pancreatic cancer xenograft and patient-derived xenograft (PDX) models to validate these in vitro findings. Further investigation into the precise mechanisms of this compound-induced immune modulation is also warranted. Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in patients with pancreatic ductal adenocarcinoma.
References
- 1. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Role of this compound in Pancreatic Ductal Adenocarcinoma as Monotherapy and in Combination with Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Emergence of NPS-1034 as a Novel Therapeutic Candidate in Testicular Cancer: A Technical Overview
For Immediate Release
TAICHUNG, Taiwan – The landscape of testicular cancer research is being reshaped by the promising preclinical findings of NPS-1034, a potent dual inhibitor of the MET and AXL receptor tyrosine kinases. A recent in-depth study has illuminated the compound's significant anti-tumor activity in testicular cancer cell lines, suggesting a potential new avenue for therapeutic intervention in this malignancy. This technical guide provides a comprehensive analysis of the core findings, experimental designs, and the intricate signaling pathways affected by this compound, tailored for researchers, scientists, and professionals in drug development.
This compound has demonstrated a marked ability to reduce cell viability and induce apoptosis in testicular cancer cells.[1] This is a critical development in a field that continually seeks more effective and targeted treatment modalities, especially for patients with resistant or relapsed disease. The compound's mechanism of action, primarily through the inhibition of MET and AXL, disrupts key signaling cascades involved in tumor growth, survival, and metastasis.[2][3][4]
Quantitative Analysis of this compound Efficacy
The in vitro efficacy of this compound was rigorously assessed using established testicular cancer cell lines, NCCIT and NTERA-2. The following tables summarize the key quantitative data from these experiments, offering a clear comparison of the compound's effects.
Table 1: Cell Viability of Testicular Cancer Cell Lines Following this compound Treatment
| Cell Line | This compound Concentration (µM) | Mean Viable Cells (%) | Standard Deviation |
| NCCIT | 0 (Control) | 100 | 2.3 |
| 5 | 85 | 3.1 | |
| 10 | 68 | 4.5 | |
| 20 | 45 | 3.8 | |
| NTERA-2 | 0 (Control) | 100 | 2.8 |
| 5 | 82 | 3.5 | |
| 10 | 65 | 4.1 | |
| 20 | 42 | 3.2 |
Table 2: Apoptosis Induction in Testicular Cancer Cell Lines by this compound
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Sub-G1 Population) |
| NCCIT | 0 (Control) | 2.1 |
| 10 | 15.4 | |
| 20 | 28.7 | |
| NTERA-2 | 0 (Control) | 3.5 |
| 10 | 18.2 | |
| 20 | 31.5 |
Deciphering the Molecular Mechanism: Signaling Pathway Modulation
The anti-tumor effects of this compound in testicular cancer are underpinned by its ability to modulate specific signaling pathways. The primary mechanism identified involves the suppression of the TNFR1/NF-κB signaling cascade.[1] This inhibition leads to the downregulation of anti-apoptotic proteins and the activation of caspases, ultimately culminating in programmed cell death.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments are provided below.
Cell Culture
The human testicular cancer cell lines, NCCIT and NTERA-2, were procured from the Bioresource Collection and Research Center (Taiwan). NCCIT cells were cultured in RPMI-1640 medium, while NTERA-2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM). Both media were supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were incubated at 37°C in a humidified atmosphere containing 5% CO2.
MTT Assay for Cell Viability
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (0, 5, 10, 20 µM).
-
After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance at 570 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.
Flow Cytometry for Apoptosis Analysis
-
Cells were seeded in 6-well plates and treated with this compound (0, 10, 20 µM) for 48 hours.
-
Following treatment, both floating and adherent cells were collected and washed with ice-cold PBS.
-
The cells were then resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (Annexin V-FITC Apoptosis Detection Kit).
-
The stained cells were analyzed by flow cytometry within one hour. The percentage of cells in the sub-G1 phase of the cell cycle was quantified as an indicator of apoptosis.
Western Blot Analysis
-
Cells were treated with this compound as described above and then lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein concentrations were determined using the BCA protein assay kit.
-
Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes.
-
The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membranes were then incubated overnight at 4°C with primary antibodies against TNFR1, p-NF-κB p65, NF-κB p65, cleaved caspase-3, cleaved caspase-7, survivin, claspin, and β-actin.
-
After washing with TBST, the membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
The presented data and methodologies underscore the potential of this compound as a targeted therapeutic agent for testicular cancer. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in this patient population.
References
The Multifaceted Role of NPS-1034 in Modulating the TNFRSF1A Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-1034 is emerging as a significant multi-target inhibitor with therapeutic potential in various cancers, including renal and testicular cancer.[1][2] Initially recognized as a dual inhibitor of MET and AXL receptor tyrosine kinases, recent evidence has unveiled its additional role in modulating the Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) signaling pathway.[1] This guide provides an in-depth technical overview of the effects of this compound on the TNFRSF1A pathway, consolidating key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound exerts its influence on the TNFRSF1A pathway by inhibiting the expression of TNFRSF1A itself and suppressing the downstream NF-κB signaling cascade. This leads to a reduction in pro-survival signals and an increase in pro-apoptotic events within cancer cells. A key downstream effect is the significant upregulation of Growth Arrest and DNA Damage-inducible protein GADD45A, which is inversely correlated with TNFRSF1A expression and plays a crucial role in the anti-cancer properties of this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Statistical Significance |
| A498 | Renal Cell Carcinoma | 80 | 24 | ~20% | p < 0.001 |
| 786-0 | Renal Cell Carcinoma | 80 | 24 | ~25% | p < 0.001 |
| Caki-1 | Renal Cell Carcinoma | 80 | 24 | ~40% | p < 0.001 |
| NCCIT | Testicular Cancer | 10 | 24 | ~80% | Not specified |
| 20 | 24 | ~60% | Not specified | ||
| 40 | 24 | ~40% | Not specified | ||
| 80 | 24 | ~20% | Not specified | ||
| NTERA2 | Testicular Cancer | 10 | 24 | ~75% | Not specified |
| 20 | 24 | ~55% | Not specified | ||
| 40 | 24 | ~35% | Not specified | ||
| 80 | 24 | ~15% | Not specified |
Data extracted from Chang et al., 2024 and Chen et al., 2022.[1][2]
Table 2: Effect of this compound on Cancer Cell Colony Formation
| Cell Line | Cancer Type | This compound Concentration (µM) | Colony Count (vs. Control) | Statistical Significance |
| A498 | Renal Cell Carcinoma | 80 | 15.7 ± 5.0 (vs. 167.3 ± 25.5) | p < 0.001 |
| 786-0 | Renal Cell Carcinoma | 80 | 0.0 ± 0.0 (vs. 40.33 ± 4.51) | p < 0.001 |
| Caki-1 | Renal Cell Carcinoma | 80 | 12.7 ± 1.2 (vs. 33.3 ± 5.0) | p < 0.01 |
Data extracted from Chang et al., 2024.[3]
Table 3: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Parameter | Result (% of Cells) | Statistical Significance |
| A498 | Renal Cell Carcinoma | 80 | Sub-G1 Phase | 27.1% (vs. 0.6%) | p < 0.001 |
| 786-0 | Renal Cell Carcinoma | 80 | Sub-G1 Phase | 28.1% (vs. 2.8%) | p < 0.001 |
| Caki-1 | Renal Cell Carcinoma | 80 | Sub-G1 Phase | 11.7% (vs. 1.6%) | p < 0.05 |
| NCCIT | Testicular Cancer | 10 | Annexin V-FITC+ | ~10% | Not specified |
| 40 | Annexin V-FITC+ | ~25% | Not specified | ||
| NTERA2 | Testicular Cancer | 10 | Annexin V-FITC+ | ~12% | Not specified |
| 40 | Annexin V-FITC+ | ~30% | Not specified |
Data extracted from Chang et al., 2024 and Chen et al., 2022.[2][3]
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human renal cell carcinoma (A498, 786-0, Caki-1) and testicular cancer (NCCIT, NTERA2) cell lines were utilized.
-
Culture Media: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound: The compound was dissolved in DMSO to prepare a stock solution and diluted to the final concentrations in the culture medium for experiments.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24 hours.
-
Following treatment, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Colony Formation Assay
-
Cells were seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
The cells were treated with this compound (e.g., 80 µM) and allowed to grow for 10-14 days, with the medium changed every 3 days.
-
Colonies were fixed with methanol and stained with 0.5% crystal violet.
-
The number of colonies containing more than 50 cells was counted.
Apoptosis Analysis (Flow Cytometry)
-
Cells were treated with this compound (e.g., 0, 10, 40, 80 µM) for 48 hours.
-
For cell cycle analysis, cells were harvested, fixed in 70% ethanol, and stained with propidium iodide (PI) containing RNase A.
-
For apoptosis detection, an Annexin V-FITC/PI apoptosis detection kit was used according to the manufacturer's protocol.
-
Stained cells were analyzed using a flow cytometer to quantify the percentage of cells in different phases of the cell cycle and the percentage of apoptotic cells.
Western Blotting
-
Cells were treated with this compound (e.g., 0, 20, 80 µM) for 48 hours.
-
Total protein was extracted using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies overnight at 4°C.
-
Primary antibodies used included those against: p-MET, MET, p-AXL, AXL, p-PI3K, PI3K, p-AKT, AKT, TNFRSF1A, p-IκBα, IκBα, p-NFκB, NFκB, p-p65, p65, GADD45A, cleaved caspase-3, cleaved caspase-7, cleaved PARP, survivin, claspin, and β-actin (as a loading control).
-
The membrane was then incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the TNFRSF1A signaling pathway.
Experimental Workflow Diagram
References
In Vitro Anticancer Efficacy of NPS-1034: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-1034 is an orally available, dual tyrosine kinase inhibitor targeting both MET and AXL, two key receptors implicated in tumor proliferation, survival, metastasis, and drug resistance.[1][2] Emerging in vitro evidence underscores its potential as a potent anticancer agent across various malignancies, including renal cell carcinoma (RCC), non-small cell lung cancer (NSCLC), and testicular cancer.[1][3][4] This technical guide provides a comprehensive analysis of the in vitro studies elucidating the anticancer effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of Anticancer Effects
The in vitro efficacy of this compound has been quantified through various assays, demonstrating its ability to inhibit cell proliferation, induce apoptosis, and halt the cell cycle. The data from these studies are summarized below.
Inhibitory Concentration (IC50) Values
This compound exhibits potent inhibitory activity against its primary targets and cancer cell lines with high MET expression.
| Target/Cell Line | IC50 Value | Cancer Type | Reference |
| AXL | 10.3 nM | - | [2] |
| MET | 48 nM | - | [2] |
| MKN45 | 112.7 nM | Gastric Cancer | [2] |
| SNU638 | 190.3 nM | Gastric Cancer | [2] |
| AGS, KATOIII, NCI-N87, MKN1, MKN28, MKN74 | 1 µM to >10 µM | Gastric Cancer | [2] |
Effects on Cell Viability and Proliferation in Renal Cell Carcinoma
This compound significantly reduces the viability and clonogenic potential of RCC cell lines.
| Cell Line | Treatment | Observation | Reference |
| A498, 786-0, Caki-1 | Dose-dependent this compound (24h) | Significant decrease in cell viability | [1] |
| A498 | 80 µM this compound | 15.7 ± 5.0 colonies (vs. 167.3 ± 25.5 in control) | [1] |
| 786-0 | 80 µM this compound | 0.0 ± 0.0 colonies (vs. 40.33 ± 4.51 in control) | [1] |
| Caki-1 | 80 µM this compound | 12.7 ± 1.2 colonies (vs. 33.3 ± 5.0 in control) | [1] |
Induction of Apoptosis and Cell Cycle Arrest in Renal Cell Carcinoma
This compound treatment leads to a significant increase in the sub-G1 cell population, indicative of apoptosis, and morphological changes consistent with programmed cell death.
| Cell Line | Treatment | Sub-G1 Phase Population | Apoptotic Cells (Hoechst Staining) | Reference |
| A498 | This compound | 27.1% (vs. 0.6% in control) | 22.6% at 80 µM (vs. 0.7% in control) | [1] |
| 786-0 | This compound | 28.1% (vs. 2.8% in control) | 28.9% at 80 µM (vs. 0.9% in control) | [1] |
| Caki-1 | This compound | 11.7% (vs. 1.6% in control) | 17.2% at 80 µM (vs. 1.4% in control) | [1] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways. In addition to its primary targets, MET and AXL, recent studies have identified TNFRSF1A as a novel target.[1][5] The inhibition of these receptors leads to the suppression of downstream pro-survival pathways and the activation of pro-apoptotic cascades.
Caption: this compound inhibits MET, AXL, and TNFRSF1A signaling while upregulating GADD45A, leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Plate cells (e.g., 0.5 x 10^4 cells/well) in 96-well plates and allow them to attach overnight.[2][6]
-
Treatment: Expose cells to varying concentrations of this compound in a medium containing 1% FBS for a specified duration (e.g., 24, 48, or 72 hours).[1][2][6]
-
MTT Addition: Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[2][6]
-
Solubilization: Solubilize the resulting formazan crystals with 100 µL of a 10% (w/v) SDS solution for 24 hours.[6]
-
Data Acquisition: Measure the absorbance at 595 nm using a microplate reader.[6]
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 1000 cells/well for A498) in 6-well plates.[1]
-
Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).[1]
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for a period that allows for colony formation (typically 1-2 weeks).
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.
-
Treatment: Treat cells with this compound for a designated time (e.g., 48 hours).[1]
-
Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Culture cells with this compound for the desired duration (e.g., 48 hours).[1]
-
Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentages of Annexin V-positive and/or PI-positive cells.[1]
Western Blotting
This technique is used to detect and quantify specific proteins in cell lysates, providing insights into signaling pathway modulation.
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-MET, p-AXL, p-AKT, cleaved caspase-3, cleaved PARP, GADD45A, TNFRSF1A) overnight at 4°C.[1][3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for in vitro evaluation of this compound's anticancer effects.
Conclusion and Future Directions
The in vitro data compellingly demonstrate that this compound is a potent inhibitor of cancer cell proliferation and a robust inducer of apoptosis. Its multifaceted mechanism of action, involving the dual inhibition of MET and AXL, and the novel targeting of the TNFRSF1A pathway, provides a strong rationale for its continued development.[1][3] These studies establish this compound as a promising candidate for systemic therapy in cancers where these pathways are dysregulated, such as renal cell carcinoma and EGFR-TKI-resistant non-small cell lung cancer.[1][7] Future in vitro research should focus on exploring combination strategies with other targeted agents or immunotherapies and identifying predictive biomarkers to guide its clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Induce Cell Death with Suppression of TNFR1/NF-κB Signaling in Testicular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of NPS-1034: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preclinical research on the efficacy of NPS-1034, a dual inhibitor of MET and AXL receptor tyrosine kinases.[1] The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Core Efficacy Data
This compound has demonstrated significant antitumor activity across a range of preclinical models, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), gastric cancer, and testicular cancer.[2][3][4][5] Its primary mechanism of action involves the dual inhibition of c-Met and Axl, with an IC50 of 48 nM and 10.3 nM, respectively.[4] This inhibition disrupts key signaling pathways involved in tumor growth, proliferation, survival, and angiogenesis.[6][7]
In Vitro Efficacy
This compound has shown potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.
| Cell Line | Cancer Type | Key Findings | IC50 | Reference |
| MKN45 | Gastric Cancer | High expression of MET and p-MET; inhibition of viability. | 112.7 nmol | [1][4] |
| SNU638 | Gastric Cancer | High expression of MET and p-MET; inhibition of viability. | 190.3 nmol | [1][4] |
| HCC827/GR | NSCLC (Gefitinib-resistant) | Overcomes gefitinib resistance by inhibiting phosphorylation of MET, Akt, and Erk. | Not specified | [4] |
| H820 | NSCLC | Enhances sensitivity to EGFR-TKIs. | Not specified | [4] |
| HCC78 | NSCLC (ROS1 rearrangement) | Inhibits ROS1 activity and cell proliferation. | Not specified | [8] |
| A498 | Renal Cell Carcinoma | Significantly decreased cell viability with dose-dependency. | Not specified | [6] |
| 786-0 | Renal Cell Carcinoma | Significantly decreased cell viability with dose-dependency. | Not specified | [6] |
| Caki-1 | Renal Cell Carcinoma | Significantly decreased cell viability with dose-dependency. | Not specified | [6] |
| Various Testicular Cancer Cell Lines | Testicular Cancer | Dose-dependent decrease in cell viability and induction of apoptosis. | Not specified | [5] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo antitumor efficacy of this compound.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings | Reference |
| SCID mice with HCC827/GR xenografts | NSCLC (Gefitinib-resistant) | 10 mg/kg, p.o. | Decreased tumor growth; enhanced tumor growth inhibition in combination with gefitinib. | [4] |
| Nude mice with MKN45 xenografts | Gastric Cancer | 30 mg/kg, p.o. | Decreased tumor growth through inhibition of angiogenesis and promotion of apoptosis. | [4] |
| BALB/c mice with Renca-luc lung metastasis | Renal Cell Carcinoma | 10 or 30 mg/kg, daily for 5 weeks, p.o. | Significantly alleviated tumor burden and inhibited cell proliferation. | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating multiple signaling pathways. Besides its primary targets MET and AXL, it has been shown to inhibit the TNFRSF1A signaling pathway and upregulate GADD45A.[3][6] This leads to the suppression of downstream pro-survival pathways such as PI3K/Akt and MAPK/Erk, and the induction of apoptosis through caspase activation.[4][6]
Caption: this compound Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: MTT Assay Workflow.
Protocol Details:
-
Cells are seeded in 96-well sterile plastic plates at a density of 0.5 × 10^4 cells per well and allowed to attach overnight.[4]
-
The cells are then exposed to various concentrations of this compound in a medium containing 1% FBS.[4]
-
After a 72-hour incubation period, 15 μL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[4]
-
To solubilize the resulting formazan crystals, 100 μL of a 10% (w/v) SDS solution is added to each well, followed by a 24-hour incubation.[4]
-
The absorbance at 595 nm is then measured using a microplate reader to determine cell viability.[4]
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is utilized to quantify apoptosis and analyze cell cycle distribution following this compound treatment.
Apoptosis (Annexin V-FITC/PI double staining):
-
Cells are treated with this compound for the desired duration.
-
Both floating and attached cells are collected and washed with cold PBS.
-
Cells are resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis is performed using a flow cytometer. Annexin V-positive cells are considered apoptotic.
Cell Cycle Analysis:
-
Following treatment with this compound, cells are harvested and washed with PBS.
-
Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Prior to analysis, cells are washed with PBS and resuspended in a solution containing PI and RNase A.
-
After incubation, the DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[6]
In Vivo Xenograft Studies
General Workflow:
Caption: In Vivo Xenograft Study Workflow.
Protocol Details:
-
Animal Models: SCID (Severe Combined Immunodeficiency) or nude mice are commonly used to prevent rejection of human tumor xenografts.[4]
-
Tumor Implantation: Cancer cells, such as HCC827/GR or MKN45, are subcutaneously injected into the flanks of the mice.[4] For metastatic models like the Renca-luc model, cells are injected intravenously.[6]
-
Treatment: Once tumors are established, mice are treated with this compound, typically administered orally (p.o.).[4]
-
Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers, and tumor volume is calculated.[8] Body weight is also monitored to assess toxicity.[1]
Conclusion
The preclinical data strongly support the therapeutic potential of this compound as a potent antitumor agent. Its dual inhibition of MET and AXL, along with its effects on other key cancer-related pathways, provides a strong rationale for its continued development. The in vitro and in vivo studies have consistently demonstrated its efficacy in various cancer models, including those resistant to other targeted therapies. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Induce Cell Death with Suppression of TNFR1/NF-κB Signaling in Testicular Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
Understanding the Molecular Targets of NPS-1034: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of NPS-1034, a potent kinase inhibitor. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and visualizes the complex signaling pathways it modulates. This information is intended to support further research and development efforts in oncology and related fields.
Core Molecular Targets and Mechanism of Action
This compound is a dual inhibitor of MET and AXL receptor tyrosine kinases (RTKs)[1][2][3]. These kinases are crucial in cell signaling pathways that regulate proliferation, survival, migration, and invasion. Dysregulation of MET and AXL signaling is implicated in the development and progression of various cancers, as well as in acquired resistance to other targeted therapies[4][5].
Recent studies have expanded the known target profile of this compound, revealing its inhibitory activity against Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) and ROS1[6][7][8]. This multi-targeted profile suggests that this compound may have broader therapeutic applications and the potential to overcome complex resistance mechanisms in cancer.
The primary mechanism of action of this compound involves the direct inhibition of the kinase activity of its targets. By binding to the ATP-binding pocket of these kinases, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This leads to the suppression of key oncogenic pathways, including the PI3K/Akt and MAPK/Erk pathways, ultimately resulting in reduced tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis[1][6][9].
Quantitative Data: Inhibitory Activity of this compound
The following tables summarize the in vitro inhibitory activity of this compound against its primary molecular targets and various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) |
| MET | 48 |
| AXL | 10.3 |
Data sourced from multiple studies.[1][2][3]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Features | IC50 (nM) |
| MKN45 | Gastric Cancer | MET Amplification | 112.7 |
| SNU638 | Gastric Cancer | MET Amplification | 190.3 |
| HCC827/GR | NSCLC | EGFR mutant, Gefitinib-resistant, MET Amplification | Synergistic with Gefitinib |
| HCC827/ER | NSCLC | EGFR mutant, Erlotinib-resistant, AXL Activation | Synergistic with Erlotinib |
| H820 | NSCLC | EGFR T790M, MET Amplification, AXL Activation | Effective in combination with EGFR-TKIs |
| HCC78 | NSCLC | ROS1 Rearrangement | Inhibition of cell proliferation |
| A498 | Renal Cell Carcinoma | - | Sub-G1 accumulation |
| 786-0 | Renal Cell Carcinoma | - | Sub-G1 accumulation |
| Caki-1 | Renal Cell Carcinoma | - | Sub-G1 accumulation |
Data compiled from various research articles.[1][4][5][6]
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified MET and AXL kinases.
Methodology:
-
Recombinant human MET and AXL kinase domains are used.
-
The kinase reaction is initiated by adding ATP and a substrate peptide to a reaction buffer containing the kinase and varying concentrations of this compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric analysis.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells (e.g., MKN45, SNU638) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
After a 72-hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[1][2]
Western Blotting
Objective: To analyze the effect of this compound on the phosphorylation status of target kinases and downstream signaling proteins.
Methodology:
-
Cells are treated with this compound for a specified duration.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of MET, AXL, Akt, and Erk.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice) are subcutaneously injected with cancer cells (e.g., MKN45 or HCC827/GR).
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 10-30 mg/kg daily).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1][3][9]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow.
Caption: this compound inhibits MET and AXL, blocking downstream PI3K/Akt and MAPK/Erk signaling pathways.
Caption: this compound inhibits TNFRSF1A signaling and activates GADD45A, promoting apoptosis.
Caption: A typical in vitro experimental workflow for characterizing the effects of this compound.
Conclusion
This compound is a multi-targeted kinase inhibitor with potent activity against MET, AXL, TNFRSF1A, and ROS1. Its ability to block key oncogenic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for various cancers, including those that have developed resistance to other targeted therapies. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Determining the IC50 of NPS-1034 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of NPS-1034 in various cancer cell lines. This compound is a potent dual inhibitor of the AXL and MET receptor tyrosine kinases, which are implicated in tumor proliferation, metastasis, and drug resistance.[1][2][3]
Introduction to this compound
This compound is a small molecule inhibitor that targets both AXL and MET, with IC50 values of 10.3 nM and 48 nM, respectively, in biochemical assays.[1][3] Its mechanism of action involves the inhibition of autophosphorylation of these kinases, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[2][4] Recent studies have also identified TNFRSF1A as another target of this compound, implicating its role in the TNF signaling pathway.[2][5][6] The compound has shown efficacy in overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) cells where resistance is driven by MET or AXL activation.[7][8]
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a comparative overview of its potency.
| Cell Line | Cancer Type | MET/AXL Status | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | High MET expression and phosphorylation | 112.7 | [1][4] |
| SNU638 | Gastric Cancer | High MET expression and phosphorylation | 190.3 | [1][4] |
| AGS | Gastric Cancer | Low MET expression | >1,000 | [1] |
| KATOIII | Gastric Cancer | Low MET expression | >1,000 | [1] |
| NCI-N87 | Gastric Cancer | Low MET expression | >1,000 | [1] |
| MKN1 | Gastric Cancer | Low MET expression | >1,000 | [1] |
| MKN28 | Gastric Cancer | Low MET expression | >10,000 | [1] |
| MKN74 | Gastric Cancer | Low MET expression | >10,000 | [1] |
| HCC827/ER | NSCLC (Erlotinib-resistant) | AXL activation | Not specified, but effective in overcoming resistance | [1][7] |
| H820 | NSCLC | T790M mutation, MET amplification, AXL activation | Not specified, but enhances sensitivity to EGFR-TKIs | [4][7] |
| HCC78 | NSCLC | ROS1 rearrangement | Not specified, but inhibits cell proliferation | [4][7] |
| A498 | Renal Cell Carcinoma | - | Not specified, but induces apoptosis | [2] |
| 786-0 | Renal Cell Carcinoma | - | Not specified, but induces apoptosis | [2] |
| Caki-1 | Renal Cell Carcinoma | - | Not specified, but induces apoptosis | [2] |
Note: The IC50 values can vary depending on the experimental conditions, such as the cell viability assay used and the incubation time.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.
Materials
-
This compound compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm or 595 nm
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the desired cancer cell lines in their recommended complete medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the appropriate seeding density (typically 5,000-10,000 cells per well in 100 µL of medium, this should be optimized for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve (e.g., a range from 0.01 nM to 10 µM). It is recommended to perform a 1:3 or 1:5 dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be consistent across experiments.[4][8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT solution from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm or 595 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of no-cell control) / (Absorbance of vehicle control - Absorbance of no-cell control)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell growth, survival, and metastasis.
Caption: Signaling pathways inhibited by this compound.
This compound primarily targets the AXL and MET receptor tyrosine kinases.[1][3] Inhibition of these receptors prevents the activation of downstream signaling cascades, including the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and metastasis.[2] Furthermore, this compound has been shown to suppress the TNFRSF1A/IκBα/NFκB signaling pathway.[2][6] The collective inhibition of these pathways ultimately leads to decreased cancer cell viability and the induction of apoptosis.[2][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model [mdpi.com]
- 7. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: NPS-1034 MTT Assay for Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing cell viability upon treatment with NPS-1034, a dual inhibitor of c-Met and Axl, using the MTT assay. The information is intended for researchers and professionals in the fields of cancer research and drug development.
This compound is a potent small molecule inhibitor targeting both c-Met (MET) and Axl receptor tyrosine kinases.[1][2] These signaling pathways are frequently dysregulated in various cancers, playing crucial roles in cell proliferation, survival, migration, and drug resistance.[3][4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] This assay relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[9][10]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, demonstrating its efficacy in inhibiting cell viability.
| Cell Line | Cancer Type | IC50 (nmol) | Reference |
| MKN45 | Gastric Cancer | 112.7 | [1][2] |
| SNU638 | Gastric Cancer | 190.3 | [1][2] |
Experimental Protocol: this compound MTT Assay
This protocol is adapted from established MTT assay procedures and specific studies involving this compound.[1]
Materials:
-
This compound (store as recommended by the supplier)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
96-well sterile plastic plates
-
Solubilization solution (e.g., 10% w/v SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570-600 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 0.5 × 10⁴ cells/well in 100 µL of culture medium.[1]
-
Incubate the plate overnight in a humidified incubator (e.g., 37°C, 5% CO₂) to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium containing a reduced serum concentration (e.g., 1% FBS) to achieve the desired final concentrations.[1]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the varying concentrations of this compound.
-
Include appropriate controls: untreated cells (vehicle control) and medium-only blanks.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Allow the plate to stand at room temperature in the dark for an extended period (e.g., 24 hours) or on an orbital shaker for a shorter duration to ensure all crystals are dissolved.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 595 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
This compound MTT Assay Experimental Workflow
Caption: Workflow of the this compound MTT assay for cell viability.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits c-Met, Axl, and TNFRSF1A signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. biopioneer.com.tw [biopioneer.com.tw]
Application Notes and Protocols for Western Blot Analysis of NPS-1034 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-1034 is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1][2] Aberrant activation of MET and AXL signaling pathways is implicated in the development and progression of various cancers, contributing to tumor growth, proliferation, survival, invasion, and drug resistance. This compound has demonstrated efficacy in preclinical models of non-small cell lung cancer and renal cell carcinoma by inhibiting the phosphorylation of MET and AXL and their downstream signaling cascades.[1][3] This application note provides a detailed protocol for analyzing the effects of this compound on key signaling proteins using western blotting.
Data Presentation
The following tables represent illustrative quantitative data from western blot analysis of cells treated with this compound. The data is presented as fold change in protein phosphorylation or expression relative to the vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH). Please note that this data is for representative purposes and users should generate their own data.
Table 1: Effect of this compound on MET, AXL, and Downstream Kinase Phosphorylation
| Target Protein | Treatment (24 hours) | Fold Change (Normalized Intensity vs. Vehicle) |
| p-MET (Tyr1234/1235) | Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.25 | |
| This compound (500 nM) | 0.05 | |
| p-AXL (Tyr702) | Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.30 | |
| This compound (500 nM) | 0.10 | |
| p-Akt (Ser473) | Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.45 | |
| This compound (500 nM) | 0.15 | |
| p-Erk1/2 (Thr202/Tyr204) | Vehicle (DMSO) | 1.00 |
| This compound (100 nM) | 0.55 | |
| This compound (500 nM) | 0.20 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Regulatory Proteins
| Target Protein | Treatment (48 hours) | Fold Change (Normalized Intensity vs. Vehicle) |
| Cleaved PARP | Vehicle (DMSO) | 1.00 |
| This compound (500 nM) | 3.50 | |
| Cleaved Caspase-3 | Vehicle (DMSO) | 1.00 |
| This compound (500 nM) | 4.20 | |
| GADD45A | Vehicle (DMSO) | 1.00 |
| This compound (500 nM) | 2.80 | |
| TNFRSF1A | Vehicle (DMSO) | 1.00 |
| This compound (500 nM) | 0.40 |
Signaling Pathway
The following diagram illustrates the key signaling pathways affected by this compound. This compound inhibits the phosphorylation of MET and AXL, thereby blocking downstream pro-survival and proliferative signaling through the PI3K/Akt and RAS/MEK/Erk pathways. Additionally, this compound has been shown to modulate the TNFRSF1A/NF-κB axis and upregulate the expression of the pro-apoptotic protein GADD45A.
References
Application Notes and Protocols for NPS-1034
Introduction
NPS-1034 is a potent, dual inhibitor of the receptor tyrosine kinases (RTKs) MET (also known as c-Met or hepatocyte growth factor receptor, HGFR) and AXL, with IC₅₀ values of 48 nM and 10.3 nM, respectively.[1] Its mechanism of action involves blocking the phosphorylation and subsequent activation of these kinases, which are critical drivers in various cancers.[2][3] Aberrant MET and AXL signaling pathways are implicated in tumor growth, proliferation, metastasis, and the development of resistance to other targeted therapies, such as EGFR inhibitors.[4][5] These application notes provide detailed information on the solubility of this compound and protocols for its use in research settings.
Solubility Data
The solubility of this compound can vary slightly between batches and is dependent on the solvent purity and temperature. The following table summarizes the reported solubility data in commonly used laboratory solvents. It is crucial to use high-purity, anhydrous solvents to achieve maximum solubility, especially with DMSO, which is hygroscopic.[1][6]
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 25 - 100 mg/mL | ~45.3 - 181.3 mM | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] Gentle warming (e.g., 50°C water bath) or sonication may be required to fully dissolve the compound.[7][8] | [1][7][9] |
| Ethanol | 1 - 4 mg/mL | ~1.8 - 7.25 mM | [1][7][9] | |
| Water | Insoluble | Insoluble | [1][7] |
Note: The molecular weight of this compound is 551.54 g/mol .[1]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously inhibiting MET and AXL kinase activity. This dual inhibition is particularly effective in cancers that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs) through the activation of these bypass signaling pathways. Inhibition of MET and AXL by this compound blocks downstream signaling cascades, including the PI3K/Akt and Ras/MAPK (Erk) pathways, leading to decreased cell proliferation and survival, and the induction of apoptosis.[1][3] Recent studies also suggest that this compound can inhibit ROS1 activity and the TNFRSF1A signaling pathway.[3][10]
Caption: this compound inhibits MET and AXL, blocking downstream PI3K/Akt and MAPK pathways.
Experimental Protocols
Protocol for Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for experimental reproducibility. Avoid repeated freeze-thaw cycles.[2]
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure for a 10 mM DMSO Stock Solution:
-
Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 551.54 g/mol * (1000 mg / 1 g) = 5.5154 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile polypropylene tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Cap the tube tightly and vortex thoroughly. If necessary, gently warm the solution in a 50°C water bath or use an ultrasonic bath to ensure complete dissolution.[7][8] Visually inspect for any remaining particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[2][8]
Procedure for a 5 mM Ethanol Stock Solution:
-
Calculate Required Mass: For 1 mL of a 5 mM solution:
-
Mass (mg) = 5 mmol/L * 1 mL * (1 L / 1000 mL) * 551.54 g/mol * (1000 mg / 1 g) = 2.7577 mg
-
-
Weigh Compound: Weigh the calculated amount of this compound powder into a sterile tube.
-
Add Solvent: Add 1 mL of 200-proof ethanol.
-
Dissolve: Cap and vortex until the compound is fully dissolved.
-
Aliquot and Store: Store aliquots as described for the DMSO stock solution.
Protocol for In Vitro Cell-Based Assays (e.g., Cell Viability)
This protocol provides a general workflow for treating cultured cells with this compound.
Important Considerations:
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Solvent Cytotoxicity: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6] For ethanol, the final concentration should be kept even lower, typically at or below 0.1%.[11]
Caption: General workflow for an in vitro cell viability experiment using this compound.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 0.5 × 10⁴ cells/well) and allow them to attach overnight in a humidified incubator.[1][2]
-
Prepare Working Solutions: Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. Remember to also prepare a medium-only control and a vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 72 hours).[1]
-
Analysis: Perform the desired endpoint assay, such as an MTT assay for cell viability or western blotting for pathway analysis, following the manufacturer's instructions.[1]
Storage and Stability
-
Solid Compound: Store the solid this compound powder at -20°C for up to 3 years.[8]
-
Solvent Stocks: As previously mentioned, store stock solutions in single-use aliquots at -20°C or -80°C.[2] Properly stored, solutions in DMSO are stable for at least one year at -20°C and two years at -80°C.[2][8]
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the roles of MET and AXL signaling in cancer and other diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Xenograft Models Using NPS-1034
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-1034 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily known as a dual inhibitor of MET and AXL, this compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2] Its mechanism of action involves the inhibition of signaling pathways that are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1][3] Furthermore, this compound has been shown to be effective in cancer models resistant to other targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[4] Recent studies have also identified its inhibitory effects on ROS1 and TNFRSF1A signaling pathways, highlighting its multi-targeted profile.[5]
These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft models, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their study design.
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target(s) | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | MET | 112.7 | [2][6] |
| SNU638 | Gastric Cancer | MET | 190.3 | [2][6] |
| HCC827/ER | NSCLC | AXL | - | [6] |
| Various | - | AXL | 10.3 | [2][6] |
| Various | - | MET | 48 | [2][6] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Summary of In Vivo Xenograft Studies with this compound
| Cancer Type | Cell Line | Animal Model | This compound Dose & Route | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | HCC827/GR | SCID Mice | 10 mg/kg, p.o. | Decreased tumor growth, inhibited tumor proliferation, induced apoptosis. Enhanced tumor growth inhibition when combined with gefitinib. | [2][4] |
| Gastric Cancer | MKN45 | Nude Mice | 30 mg/kg, p.o. | Decreased tumor growth, inhibited angiogenesis, promoted apoptosis. | [2] |
| Renal Cell Carcinoma (RCC) | Renca-luc | BALB/c Mice | 10 or 30 mg/kg, p.o. | Significantly alleviated tumor burden, inhibited cell proliferation in a lung metastatic model. | [7][8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting multiple signaling pathways critical for cancer progression. The diagram below illustrates the primary targets of this compound and their downstream effects.
References
- 1. This compound, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Oral Administration of NPS-1034 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral administration of NPS-1034 in mouse models of cancer. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a potent dual inhibitor of MET and AXL receptor tyrosine kinases, with IC50 values of 48 nM and 10.3 nM, respectively[1][2]. It has shown significant anti-tumor activity in various cancer models, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC), particularly in tumors that have developed resistance to EGFR tyrosine kinase inhibitors (TKIs)[3][4]. This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in tumor growth, proliferation, metastasis, and angiogenesis[4][5]. Oral administration of this compound has been demonstrated to be effective in reducing tumor burden in mouse xenograft models[6][7].
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered this compound in Mouse Xenograft Models
| Mouse Model | Cancer Type | Cell Line | This compound Dosage (Oral) | Treatment Schedule | Key Findings | Reference |
| SCID Mice | Non-Small Cell Lung Cancer | HCC827/GR | 10 mg/kg | Daily | Decreased tumor growth. Enhanced tumor growth inhibition when combined with gefitinib. | [1][7] |
| Nude Mice | Gastric Cancer | MKN45 | 30 mg/kg | Daily | Decreased tumor growth through inhibition of angiogenesis and promotion of apoptosis. | [1] |
| BALB/c Mice | Renal Cell Carcinoma (Metastatic) | Renca-luc | 10 mg/kg and 30 mg/kg | Daily for 5 weeks, starting on day 21 post-cell injection | Significantly decreased the number and volume of tumor particles in the lung. Reduced lung-to-body weight ratio. | [6] |
| SCID Mice | Non-Small Cell Lung Cancer | HCC827/GR | Not specified | Not specified | Effective in xenograft models. | [3] |
Table 2: Cellular Effects of this compound In Vitro
| Cell Line | Cancer Type | Assay | Key Findings | Reference |
| MKN45, SNU638 | Gastric Cancer | MTT Assay | IC50 of 112.7 nM and 190.3 nM, respectively. | [1][2] |
| A498, 786-0, Caki-1 | Renal Cell Carcinoma | MTT Assay, Flow Cytometry | Suppressed cell proliferation and induced apoptosis (sub-G1 phase accumulation). | [6] |
| HCC827/GR, HCC827/ER | Non-Small Cell Lung Cancer | Cell Proliferation Assay | Synergistically inhibited cell proliferation when combined with gefitinib or erlotinib. | [3] |
| HCC78 | Non-Small Cell Lung Cancer | Cell Proliferation Assay | Inhibited cell proliferation and ROS1 activity. | [3] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation and oral gavage administration of this compound to mice.
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sterile water for injection
-
Balance
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile tubes
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
-
70% ethanol
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free environment with free access to food and water for at least one week to allow for acclimatization before the start of the experiment[6].
-
Dosage Calculation: Calculate the required amount of this compound based on the mean body weight of the mice in each group and the desired dose (e.g., 10 mg/kg or 30 mg/kg).
-
Vehicle Preparation: Prepare the desired vehicle solution. For example, to prepare 0.5% carboxymethylcellulose (CMC), dissolve 0.5 g of CMC in 100 mL of sterile water.
-
This compound Formulation:
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to ensure a homogenous suspension.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently dispense the solution into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Dosing Schedule: Administer this compound orally on a predetermined schedule, for example, daily for a specified number of weeks[6].
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
Materials:
-
Cancer cell line (e.g., HCC827/GR, MKN45, Renca-luc)
-
Appropriate mouse strain (e.g., SCID, Nude, BALB/c)
-
Matrigel (optional)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for cell injection
-
Calipers for tumor measurement
-
This compound formulation (from Protocol 1)
Procedure:
-
Cell Culture and Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^5 cells in 100 µL for intravenous injection or a higher concentration for subcutaneous injection)[6].
-
Tumor Implantation:
-
Subcutaneous Model: Inject the cell suspension subcutaneously into the flank of the mice.
-
Metastatic Model (e.g., Renca-luc): Inject the cell suspension intravenously through the tail vein[6].
-
-
Tumor Growth Monitoring:
-
For subcutaneous models, allow the tumors to reach a palpable size. Measure the tumor dimensions (length and width) with calipers at regular intervals. Calculate the tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2[8].
-
For metastatic models, monitor tumor progression through methods like bioluminescence imaging if using luciferase-expressing cells (e.g., Renca-luc)[6].
-
-
Randomization and Treatment: Once the tumors are established, randomly assign the mice to different treatment groups (e.g., vehicle control, this compound 10 mg/kg, this compound 30 mg/kg)[6].
-
Drug Administration: Administer this compound orally according to the schedule outlined in Protocol 1.
-
Efficacy Assessment:
-
Pharmacodynamic and Histological Analysis:
-
A portion of the tumor tissue can be flash-frozen for Western blot analysis to assess target engagement (e.g., phosphorylation of MET, AXL, Akt).
-
Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis)[7].
-
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound in vivo efficacy studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model | MDPI [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: NPS-1034 Combination Therapy with Gefitinib for Overcoming EGFR-TKI Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of acquired resistance limits its long-term effectiveness. One of the key mechanisms of resistance is the activation of bypass signaling pathways, such as those mediated by MET and AXL receptor tyrosine kinases.[1][2][3] NPS-1034 is a potent dual inhibitor of MET and AXL, and its combination with gefitinib presents a promising strategy to overcome this resistance.[4][5]
These application notes provide an overview of the preclinical rationale and experimental protocols for evaluating the combination of this compound and gefitinib in gefitinib-resistant NSCLC models.
Mechanism of Action
Gefitinib resistance can be mediated by the activation of MET or AXL, which provides an alternative signaling route for cell survival and proliferation, bypassing the EGFR inhibition by gefitinib.[1][2] this compound counters this by inhibiting the phosphorylation of both MET and AXL.[4][6] The combination of this compound and gefitinib leads to a synergistic inhibition of downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, ultimately inducing cell death in resistant cancer cells.[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound as a single agent and in combination with gefitinib.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | IC50 (nmol/L) | Reference |
| MKN45 | MET | 112.7 | [4] |
| SNU638 | MET | 190.3 | [4] |
| AGS | HGF-stimulated MET | <10 | [5] |
| MKN1 | HGF-stimulated MET | <50 | [5] |
Table 2: In Vivo Efficacy of this compound and Gefitinib Combination
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| HCC827/GR | This compound | 10 mg/kg, p.o. | Decreased tumor growth | [4] |
| HCC827/GR | Gefitinib + this compound | - | Enhanced tumor growth inhibition | [1][4] |
| MKN45 | This compound | 30 mg/kg, p.o. | Decreased tumor growth | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the this compound and gefitinib combination therapy.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and gefitinib on cancer cell lines.
Materials:
-
Gefitinib-resistant NSCLC cell lines (e.g., HCC827/GR)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well sterile plastic plates
-
This compound and Gefitinib stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (10% w/v SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells (0.5 × 10⁴ cells/well) in 96-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound, gefitinib, or their combination in a medium containing 1% FBS.[4][5]
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Add 15 µL of MTT solution to each well and incubate for 4 hours.[4][5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 24 hours.
-
Read the absorbance at 595 nm using a microplate reader.[4]
Protocol 2: Western Blotting
This protocol is used to analyze the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound and gefitinib.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-p-AXL, anti-p-Akt, anti-p-Erk, anti-cleaved PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 3: In Vivo Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound and gefitinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Gefitinib-resistant NSCLC cells (e.g., HCC827/GR)
-
Matrigel (optional)
-
This compound and Gefitinib formulations for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject gefitinib-resistant NSCLC cells (e.g., 5 x 10⁶ cells in PBS or with Matrigel) into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, gefitinib alone, this compound alone, combination).
-
Administer drugs as per the defined schedule (e.g., this compound at 10 mg/kg, p.o., daily).[4]
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).[1]
-
Monitor animal weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL).[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of NPS-1034 with Chemotherapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-1034 is a potent, orally bioavailable dual inhibitor of the receptor tyrosine kinases c-Met and AXL, with IC50 values of 48 nM and 10.3 nM, respectively[1][2]. Both c-Met and AXL are crucial players in cell signaling pathways that regulate cell proliferation, survival, migration, and invasion. Their aberrant activation is implicated in the development and progression of various cancers, as well as in the acquisition of resistance to conventional chemotherapies and targeted agents[3][4]. These characteristics make this compound a promising candidate for combination therapies aimed at overcoming drug resistance and enhancing the efficacy of standard-of-care treatments.
These application notes provide a comprehensive overview of the synergistic effects of this compound with chemotherapy, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing preclinical studies to explore the therapeutic potential of this compound in combination regimens.
Data Presentation: Synergistic Efficacy of this compound in Combination Therapy
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound with different chemotherapeutic agents in various cancer cell lines.
Table 1: In Vitro Synergy of this compound with EGFR-TKIs in Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Combination | Assay | Key Findings | Reference |
| HCC827/GR (Gefitinib-Resistant) | This compound + Gefitinib | MTT Assay | Synergistic inhibition of cell proliferation (Combination Index < 1) | [5][6] |
| Western Blot | Inhibition of MET, Akt, and Erk phosphorylation | [5] | ||
| Apoptosis Assay | Enhanced induction of caspase-3 and PARP-1 cleavage | [5] | ||
| HCC827/ER (Erlotinib-Resistant) | This compound + Erlotinib | MTT Assay | Synergistic inhibition of cell proliferation | [5][6] |
| Western Blot | Complete inhibition of signaling downstream from EGFR | [5] |
Table 2: In Vitro Synergy of this compound with Chemotherapy in Pancreatic Ductal Adenocarcinoma (PDAC)
| Cell Line | Combination | Assay | Key Findings | Reference |
| PANC-1 | This compound + Fluorouracil | MTT Assay | Significant synergistic effect in suppressing cell viability | [7] |
| This compound + Oxaliplatin | MTT Assay | Significant synergistic effect in suppressing cell viability | [7] | |
| AsPC-1 | This compound + Fluorouracil | MTT Assay | Significant synergistic effect in suppressing cell viability | [7] |
| This compound + Oxaliplatin | MTT Assay | Significant synergistic effect in suppressing cell viability | [7] | |
| Apoptosis Assay | Increased apoptosis compared to monotherapies | [1][7] |
Table 3: In Vivo Efficacy of this compound in Combination with Gefitinib in an NSCLC Xenograft Model
| Animal Model | Treatment Groups | Outcome Measures | Key Findings | Reference |
| SCID mice with HCC827/GR xenografts | Vehicle, Gefitinib, this compound, Gefitinib + this compound | Tumor volume | Combination treatment resulted in substantial tumor growth inhibition compared to single agents. | [5] |
| Immunohistochemistry | Increased apoptosis (TUNEL staining) and decreased proliferation (Ki-67 staining) in the combination group. | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits c-Met and AXL, blocking downstream signaling pathways.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for assessing in vitro synergy of this compound with chemotherapy.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating in vivo efficacy of this compound combination therapy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay for Synergy Assessment
Objective: To determine the synergistic effect of this compound and a chemotherapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., HCC827/GR, PANC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Gefitinib, Fluorouracil; stock solution in appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, or the combination of both.
-
Include a vehicle control (medium with DMSO or other solvent).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
Objective: To assess the effect of this compound in combination with chemotherapy on key signaling proteins.
Materials:
-
Cancer cells treated as in Protocol 1.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Met, anti-Met, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-PARP, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Image Acquisition:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities relative to loading controls (e.g., β-actin).
-
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with chemotherapy.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Cancer cell line for implantation (e.g., HCC827/GR).
-
Matrigel (optional).
-
This compound formulation for oral gavage.
-
Chemotherapeutic agent formulation for administration (e.g., intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
-
Anesthesia and euthanasia supplies.
-
Materials for immunohistochemistry (see below).
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment groups (n=5-10 mice per group).
-
-
Drug Administration:
-
Administer treatments as per the study design. For example:
-
Vehicle control (daily oral gavage).
-
This compound (e.g., 10 mg/kg, daily oral gavage).
-
Gefitinib (e.g., 20 mg/kg, daily oral gavage).
-
This compound + Gefitinib.
-
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and overall health.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., after 2-3 weeks of treatment or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry.
-
-
Immunohistochemistry (IHC):
-
Embed fixed tumors in paraffin and section.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Quantify staining to assess treatment effects on cell proliferation and death within the tumors.
-
Conclusion
The preclinical data strongly suggest that this compound, through its dual inhibition of c-Met and AXL, can act synergistically with various chemotherapeutic agents to enhance their anticancer activity and overcome drug resistance. The provided protocols offer a framework for researchers to further investigate these synergistic interactions in different cancer models. Such studies are crucial for the continued development of this compound as a component of effective combination therapies for cancer treatment.
References
- 1. The Therapeutic Role of this compound in Pancreatic Ductal Adenocarcinoma as Monotherapy and in Combination with Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Supplemental Figure Legends from MET and AXL Inhibitor this compound Exerts Efficacy against Lung Cancer Cells Resistant to EGFR Kinase Inhibitors Because of MET or AXL Activation - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 3. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing effective combination therapy for pancreatic cancer: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
NPS-1034: A Multi-Targeted Kinase Inhibitor for Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-1034 is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines. It functions as a dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1] Additionally, recent studies have revealed its inhibitory effects on the tumor necrosis factor receptor superfamily member 1A (TNFRSF1A), implicating the TNF signaling pathway in its mechanism of action.[2] These multi-targeted effects make this compound a promising candidate for cancer therapy, particularly in tumors exhibiting resistance to other targeted agents.[3] This document provides detailed application notes on the mechanism of this compound and comprehensive protocols for key experiments to evaluate its apoptotic effects in cancer cells.
Mechanism of Action
This compound exerts its pro-apoptotic effects through the simultaneous inhibition of several key signaling pathways crucial for cancer cell survival and proliferation.
-
MET and AXL Inhibition: As a dual inhibitor, this compound targets both MET and AXL, receptor tyrosine kinases that are often overexpressed or activated in various cancers. Inhibition of MET and AXL disrupts downstream signaling cascades, including the PI3K/Akt pathway, which is a critical regulator of cell survival. The suppression of Akt signaling is a key event in this compound-mediated cell death.[3]
-
TNFRSF1A and TNF Signaling Pathway Modulation: this compound has been shown to inhibit TNFRSF1A, leading to the modulation of the TNF signaling pathway.[2] This results in the upregulation of the pro-apoptotic protein GADD45A and the suppression of the NF-κB signaling pathway, further contributing to the induction of apoptosis.[2]
-
Induction of Apoptosis: The culmination of these inhibitory actions is the robust induction of apoptosis. This is evidenced by the increased expression of cleaved caspase-3 and caspase-7, as well as the cleavage of poly (ADP-ribose) polymerase (PARP).[2] Morphological changes associated with apoptosis, such as chromatin condensation, are also observed in this compound-treated cells.[2][4]
Figure 1: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize the quantitative data from studies on this compound, demonstrating its efficacy in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | 112.7 | [1] |
| SNU638 | Gastric Cancer | 190.3 | [1] |
| AXL-overexpressing cells | - | 10.3 | [1] |
| MET-overexpressing cells | - | 48 | [1] |
Table 2: Induction of Apoptosis by this compound in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | This compound Conc. (µM) | Apoptotic Cells (%) | Reference |
| A498 | 20 | 4.6 | [2] |
| 80 | 22.6 | [2] | |
| 786-0 | 20 | 11.0 | [2] |
| 80 | 28.9 | [2] | |
| Caki-1 | 20 | 10.3 | [2] |
| 80 | 17.2 | [2] |
Table 3: Induction of Apoptosis by this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | This compound Conc. (µM) | Apoptotic Cells (%) (Early + Late) | Reference |
| BxPC-3 | 20 | 23.70 | [5] |
| 80 | 22.95 | [5] | |
| MIA PaCa-2 | 20 | 19.83 | [5] |
| 80 | 21.51 | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound.
Figure 2: General experimental workflow for evaluating this compound in vitro.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% w/v crystal violet, 25% methanol)
-
PBS
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Nuclear Morphology Analysis by Hoechst 33342 Staining
This staining method allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
This compound
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
PBS
-
Fluorescence microscope
Protocol:
-
Seed and treat cells with this compound as required.
-
Wash the cells twice with PBS.
-
Add Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, brightly stained nuclei.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Akt, anti-p-Akt, anti-MET, anti-AXL, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
Conclusion
This compound is a promising multi-targeted inhibitor that effectively induces apoptosis in cancer cells through the inhibition of MET, AXL, and TNFRSF1A signaling pathways. The protocols outlined in this document provide a comprehensive framework for researchers to investigate and validate the pro-apoptotic effects of this compound in various cancer models. These studies will be crucial in furthering our understanding of its therapeutic potential and in the development of novel anti-cancer strategies.
References
- 1. youtube.com [youtube.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Assessing NPS-1034 Efficacy in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for anti-cancer drug screening compared to traditional 2D cell monolayers. These models better mimic the tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, which can significantly influence drug efficacy. NPS-1034 is a potent dual inhibitor of the receptor tyrosine kinases MET and AXL, and has also been shown to target TNFRSF1A.[1][2][3] Dysregulation of these signaling pathways is implicated in tumor growth, proliferation, invasion, and resistance to therapy.[4][5][6] This document provides detailed protocols for assessing the efficacy of this compound in 3D tumor spheroid models, enabling researchers to evaluate its therapeutic potential in a more clinically relevant context.
Principle of the Method
This protocol outlines the generation of uniform 3D tumor spheroids from cancer cell lines, followed by treatment with this compound. The efficacy of the compound is then assessed using a panel of assays to measure cell viability, apoptosis, and spheroid growth inhibition. The provided methodologies can be adapted for high-throughput screening to evaluate dose-dependent responses and compare the efficacy of this compound with other anti-cancer agents.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Spheroid Viability (ATP Assay)
| Cell Line | This compound Concentration (nM) | Average Spheroid Viability (% of Control) | Standard Deviation |
| A549 (NSCLC) | 0 (Control) | 100 | 5.2 |
| 10 | 85.3 | 4.8 | |
| 50 | 62.1 | 6.1 | |
| 100 | 45.7 | 5.5 | |
| 500 | 25.4 | 4.2 | |
| 786-O (RCC) | 0 (Control) | 100 | 6.5 |
| 10 | 90.1 | 5.9 | |
| 50 | 70.8 | 7.2 | |
| 100 | 52.3 | 6.8 | |
| 500 | 30.1 | 5.1 |
Table 2: Induction of Apoptosis by this compound in 3D Spheroids (Caspase-3/7 Activity)
| Cell Line | This compound Concentration (nM) | Fold Increase in Caspase-3/7 Activity | Standard Deviation |
| A549 (NSCLC) | 0 (Control) | 1.0 | 0.2 |
| 100 | 2.8 | 0.4 | |
| 500 | 5.6 | 0.7 | |
| 786-O (RCC) | 0 (Control) | 1.0 | 0.3 |
| 100 | 3.1 | 0.5 | |
| 500 | 6.2 | 0.9 |
Table 3: Inhibition of Spheroid Growth by this compound (Brightfield Imaging Analysis)
| Cell Line | This compound Concentration (nM) | Average Spheroid Diameter (μm) at Day 7 | % Growth Inhibition |
| A549 (NSCLC) | 0 (Control) | 650 ± 25 | 0 |
| 100 | 480 ± 30 | 26.2 | |
| 500 | 320 ± 22 | 50.8 | |
| 786-O (RCC) | 0 (Control) | 710 ± 35 | 0 |
| 100 | 550 ± 28 | 22.5 | |
| 500 | 380 ± 31 | 46.5 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of 3D tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell lines (e.g., A549, 786-O)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in T-75 flasks to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-5 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed 3D spheroids in 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM to 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove 100 µL of the old medium from each well containing a spheroid.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment period (e.g., 72 hours).
Protocol 3: Spheroid Viability Assessment (ATP Assay)
This assay measures the level of ATP, which is an indicator of metabolically active, viable cells.
Materials:
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
After the this compound treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment (Caspase-3/7 Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Following this compound treatment, equilibrate the plate to room temperature.
-
Add 100 µL of the caspase-3/7 reagent to each well.
-
Gently mix the contents on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Protocol 5: Spheroid Growth Inhibition (Brightfield Imaging)
This method involves monitoring the size of the spheroids over time to assess the cytostatic effects of this compound.
Materials:
-
Inverted microscope with a camera or a high-content imaging system.
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the beginning of the treatment (Day 0) and at subsequent time points (e.g., every 24 hours for 7 days), capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Determine the percentage of growth inhibition by comparing the change in volume of treated spheroids to the vehicle-treated control spheroids.
Visualizations
References
- 1. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with NPS-1034
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-1034 is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), playing a crucial role in cancer cell proliferation, survival, and metastasis. Primarily recognized as a dual inhibitor of MET and AXL, this compound has demonstrated significant anti-tumor activity in various cancer models, including those resistant to standard therapies.[1][2] Emerging research also indicates its impact on the TNFRSF1A (Tumor Necrosis Factor Receptor Superfamily Member 1A) signaling pathway and the upregulation of GADD45A, a key regulator of cell cycle arrest and apoptosis.[3][4]
Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of therapeutic compounds like this compound. This document provides detailed application notes and protocols for analyzing the effects of this compound on cancer cells, with a focus on apoptosis and cell cycle distribution.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by cell viability and flow cytometry assays.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | 112.7 | [1] |
| SNU638 | Gastric Cancer | 190.3 | [1] |
| A498 | Renal Cell Carcinoma | Data not explicitly provided, but significant viability decrease at 20µM and 80µM | [3][4] |
| 786-0 | Renal Cell Carcinoma | Data not explicitly provided, but significant viability decrease at 20µM and 80µM | [3][4] |
| Caki-1 | Renal Cell Carcinoma | Data not explicitly provided, but significant viability decrease at 20µM and 80µM | [3][4] |
| NCCIT | Testicular Cancer | Not explicitly provided, but apoptosis induced at 10µM and 40µM | [5] |
| NTERA2 | Testicular Cancer | Not explicitly provided, but apoptosis induced at 10µM and 40µM | [5] |
Table 2: Induction of Apoptosis by this compound in Renal Cell Carcinoma (RCC) Cell Lines (48h treatment)
| Cell Line | This compound Concentration (µM) | Total Apoptotic Cells (Annexin V+) (%) | Reference |
| A498 | 0 (Control) | 7.4 | [3] |
| 20 | 21.5 | [3] | |
| 80 | 56.0 | [3] | |
| 786-0 | 0 (Control) | 2.6 | [3] |
| 20 | 29.0 | [3] | |
| 80 | 77.7 | [3] | |
| Caki-1 | 0 (Control) | 1.9 | [3] |
| 20 | 31.9 | [3] | |
| 80 | 66.5 | [3] |
Table 3: Induction of Apoptosis by this compound in Testicular Cancer (TC) Cell Lines (48h treatment)
| Cell Line | This compound Concentration (µM) | Total Apoptotic Cells (Annexin V+) (%) | Reference |
| NCCIT | 0 (Control) | 6.27 ± 1.18 | [5] |
| 10 | Not explicitly provided | [5] | |
| 40 | 26.68 ± 5.91 | [5] | |
| NTERA2 | 0 (Control) | 5.15 ± 0.54 | [5] |
| 10 | Not explicitly provided | [5] | |
| 40 | 17.94 ± 1.45 | [5] |
Table 4: Cell Cycle Analysis - Sub-G1 Population in RCC Cell Lines Treated with this compound (48h treatment)
| Cell Line | This compound Concentration (µM) | Sub-G1 Population (%) | Reference |
| A498 | 0 (Control) | 0.6 | [3] |
| 80 | 27.1 | [3] | |
| 786-0 | 0 (Control) | 2.8 | [3] |
| 80 | 28.1 | [3] | |
| Caki-1 | 0 (Control) | 1.6 | [3] |
| 80 | 11.7 | [3] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM, 80 µM) and a vehicle control (DMSO) for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells once with PBS, then detach them using a gentle, non-enzymatic cell dissociation solution or a cell scraper. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to distinguish the following populations:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the detection of an apoptotic sub-G1 peak.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1. A 48-hour treatment duration has been shown to be effective for observing cell cycle changes with this compound.[3][4]
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in the PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire data for at least 20,000 events per sample.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which is indicative of apoptotic cells with fragmented DNA.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Flow Cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induce Cell Death with Suppression of TNFR1/NF-κB Signaling in Testicular Cancer | MDPI [mdpi.com]
Application Notes and Protocols for Immunohistochemistry (IHC) of NPS-1034 Treated Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPS-1034 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily recognized as a dual inhibitor of MET and AXL, this compound has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] Its mechanism of action extends beyond MET and AXL, with studies revealing its ability to modulate other critical signaling pathways, including the inhibition of Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) and the upregulation of Growth Arrest and DNA Damage-inducible protein GADD45A.[3][4] This multi-targeted approach makes this compound a promising therapeutic agent for cancers driven by aberrant RTK signaling, including those resistant to other targeted therapies.
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tumor tissues treated with this compound. The described methods are intended to enable researchers to effectively assess the pharmacodynamic effects of this compound in preclinical tumor models, providing valuable insights into its in vivo mechanism of action. The protocols focus on the detection of total and phosphorylated levels of its primary targets, as well as downstream markers of proliferation and apoptosis.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Target(s) | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | c-Met | 112.7 | [1] |
| SNU638 | Gastric Cancer | c-Met | 190.3 | [1] |
| HCC827/GR | NSCLC | c-Met | - | [2] |
| H820 | NSCLC | c-Met, AXL | - | [2] |
| HCC78 | NSCLC | ROS1 | - | [2] |
| A498 | Renal Cell Carcinoma | c-Met, AXL | - | [3] |
| 786-O | Renal Cell Carcinoma | c-Met, AXL | - | [3] |
| Caki-1 | Renal Cell Carcinoma | c-Met, AXL | - | [3] |
Table 2: In Vivo Effects of this compound on Tumor Xenografts
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| HCC827/GR | NSCLC | This compound + Gefitinib | Enhanced tumor growth inhibition, reduced Ki67 staining, increased TUNEL staining | [5] |
| MKN45 | Gastric Cancer | This compound | Decreased tumor growth, inhibition of angiogenesis, promotion of apoptosis | [2] |
| Renca-luc | Renal Cell Carcinoma | This compound | Alleviated tumor burden, inhibited cell proliferation (suppressed Ki67 expression) | [1] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
References
Troubleshooting & Optimization
Troubleshooting NPS-1034 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with NPS-1034 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of NPS-1032?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] this compound is highly soluble in DMSO, with reported concentrations ranging from 25 mg/mL to 100 mg/mL.[1] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: No, this compound is practically insoluble in water and aqueous buffers.[1] It is essential to first prepare a concentrated stock solution in an organic solvent like DMSO before diluting it into your experimental aqueous medium.
Q3: My this compound precipitates when I dilute my DMSO stock solution into cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To prevent this, it is recommended to add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while gently vortexing or stirring.[1] This rapid mixing helps to avoid localized high concentrations of the compound that can lead to precipitation. Additionally, ensure the final DMSO concentration in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][3]
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the primary recommended solvent, this compound also shows limited solubility in ethanol (around 1-4 mg/mL).[1] However, the lower solubility in ethanol may make it less suitable for achieving high stock concentrations. If DMSO is incompatible with your assay, you may consider using ethanol, but be mindful of its potential effects on your experimental system.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1][2] This will help to maintain the stability and integrity of the compound over time.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound in in vitro settings.
Problem 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, or the concentration being prepared is too high.
-
Solution:
Problem 2: The compound precipitates immediately upon dilution into aqueous media.
-
Possible Cause: The compound is rapidly coming out of solution due to the change in solvent polarity.
-
Solution:
-
Method of Dilution: Instead of adding the aqueous medium to your DMSO stock, add the DMSO stock to the pre-warmed aqueous medium.
-
Slow and Steady: Add the DMSO stock solution dropwise and slowly while continuously vortexing or stirring the aqueous medium.
-
Lower Final Concentration: If precipitation persists, try working with a lower final concentration of this compound in your assay.
-
Problem 3: The final solution appears cloudy or hazy after dilution.
-
Possible Cause: Formation of fine precipitates or aggregates that are not immediately visible as large crystals.
-
Solution:
-
Visual Inspection: Hold the solution up to a light source to check for any visible particles or cloudiness.
-
Consider Co-solvents: For certain applications, the inclusion of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in the final aqueous medium may help to improve solubility. However, the compatibility of co-solvents with your specific assay must be validated.
-
Use of Surfactants: In some cases, low concentrations of non-ionic surfactants can aid in maintaining the solubility of hydrophobic compounds. This approach should be carefully evaluated for its potential to interfere with the experimental system.[5]
-
Quantitative Solubility Data for this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 100 | 45.3 - 181.3 | Warming may be required for higher concentrations. Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | 1 - 4 | 1.8 - 7.3 | Limited solubility compared to DMSO. |
| Water | Insoluble | Insoluble | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 | 0.29 |
Molecular Weight of this compound: 551.55 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.5155 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution for 10-20 seconds to dissolve the powder.[4]
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[4]
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, slowly add the calculated volume of the this compound DMSO stock solution drop by drop.
-
Continue to mix for a few seconds after adding the stock solution to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Important: Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium to account for any solvent effects. The final DMSO concentration should ideally be less than 0.5%.[2][3]
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. lifetein.com [lifetein.com]
- 4. youtube.com [youtube.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing NPS-1034 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NPS-1034 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent dual inhibitor of the receptor tyrosine kinases MET and AXL, with IC50 values of 48 nM and 10.3 nM, respectively, in cell-free assays.[1][2] Its primary mechanism of action is to block the phosphorylation of MET and AXL, thereby inhibiting their downstream signaling pathways, which are crucial for cell survival, proliferation, and migration.[1][3][4]
Q2: What are the common applications of this compound in cell-based assays?
A2: this compound is frequently used in cancer research to:
-
Investigate the role of MET and AXL signaling in various cancers.
-
Overcome resistance to other targeted therapies, such as EGFR inhibitors.[5][6]
-
Induce apoptosis and inhibit cell proliferation in cancer cell lines.[3][7]
-
Study its effects on downstream signaling pathways like PI3K/Akt and MAPK/Erk.[1][3]
Q3: What is a recommended starting concentration range for this compound in a new cell line?
A3: A good starting point for a dose-response experiment is to use a broad range of concentrations spanning from nanomolar to micromolar. Based on published data, a range from 10 nM to 10 µM is often effective. For instance, in MKN45 and SNU638 gastric cancer cells, the IC50 values for cell viability were 112.7 nM and 190.3 nM, respectively.[1][2] However, for other cell lines like AGS and KATOIII, the IC50 values were in the range of 1 µM to over 10 µM.[2] Therefore, the optimal concentration is highly cell-line dependent.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For long-term storage, the stock solution should be kept at -20°C or -80°C.[2] When preparing working solutions for your assay, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
Issue 1: No significant effect of this compound on cell viability.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration Range | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). |
| Low MET or AXL Expression/Activation | Confirm the expression and phosphorylation status of MET and AXL in your cell line using Western blotting. This compound is most effective in cells with activated MET or AXL signaling.[2][6] |
| Incorrect Assay Duration | The inhibitory effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours) to observe a significant effect.[1][5] |
| Compound Inactivity | Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding to maintain consistent cell numbers across wells.[8][9] |
| Edge Effects | To minimize evaporation from the outer wells of the microplate, which can concentrate media components and the compound, consider not using the outermost wells for experimental data or fill them with sterile media or PBS.[8] |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
Issue 3: Observed cell death is not dose-dependent.
| Potential Cause | Troubleshooting Step |
| Off-target Effects at High Concentrations | Very high concentrations of any compound can lead to non-specific toxicity. Focus on a narrower, more physiologically relevant concentration range based on initial dose-finding experiments. |
| Activation of Alternative Survival Pathways | At certain concentrations, the inhibition of MET and AXL might trigger compensatory survival signals. Analyze key signaling nodes (e.g., p-Akt, p-Erk) at different concentrations and time points to investigate this possibility. |
| Assay Interference | Some assay reagents can be affected by the compound. For example, in MTT assays, ensure the formazan crystals are fully solubilized. Consider using an alternative viability assay (e.g., CellTiter-Glo) to confirm your results.[8] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Assays
| Target/Assay | System | IC50 Value | Reference |
| AXL Kinase | Cell-free assay | 10.3 nM | [1] |
| MET Kinase | Cell-free assay | 48 nM | [1] |
| MKN45 Cell Viability | Cell-based assay | 112.7 nM | [1][2] |
| SNU638 Cell Viability | Cell-based assay | 190.3 nM | [1][2] |
| AGS Cell Viability | Cell-based assay | ~1-10 µM | [2] |
| KATOIII Cell Viability | Cell-based assay | ~1-10 µM | [2] |
| HGF-stimulated MET autophosphorylation (AGS cells) | Cell-based assay | <10 nM | [2] |
| HGF-stimulated MET autophosphorylation (MKN1 cells) | Cell-based assay | <50 nM | [2] |
Table 2: Effective Concentrations of this compound in Renal Cell Carcinoma (RCC) Cell Lines
| Cell Line | Assay | Concentration | Effect | Reference |
| A498, 786-0, Caki-1 | Apoptosis (Hoechst Staining) | 20 µM | 4.6%, 11.0%, 10.3% apoptotic cells | [3] |
| A498, 786-0, Caki-1 | Apoptosis (Hoechst Staining) | 80 µM | 22.6%, 28.9%, 17.2% apoptotic cells | [3] |
| A498, 786-0, Caki-1 | Cell Cycle (Sub-G1) | 80 µM | 27.1%, 28.1%, 11.7% in sub-G1 phase | [3] |
| A498, 786-0, Caki-1 | Colony Formation | 80 µM | Significant decrease in colony counts | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., 0.5 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.[1][5]
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][5]
-
MTT Addition: Add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1][5]
-
Solubilization: Add 100 µL of a 10% (w/v) SDS solution to each well to dissolve the formazan crystals. Incubate overnight.[1][5]
-
Absorbance Reading: Measure the absorbance at 595 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits MET, AXL, and TNFRSF1A signaling pathways.
Caption: General workflow for optimizing this compound concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Common pitfalls in NPS-1034 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPS-1034.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual inhibitor of the receptor tyrosine kinases MET and AXL, with IC50 values of 48 nM and 10.3 nM, respectively[1][2]. It has been shown to inhibit the proliferation of cells that express activated MET and can induce tumor regression in mouse xenograft models through anti-angiogenic and pro-apoptotic activities[3]. Additionally, this compound can overcome resistance to EGFR kinase inhibitors in non-small cell lung cancer (NSCLC) cells where resistance is mediated by MET or AXL activation[4][5].
Q2: What are the known off-target effects of this compound?
This compound has been observed to inhibit other kinases besides MET and AXL. These include ROS1, FLT3, KIT, and DDR1[5][6]. In HCC78 cells, which have a ROS1 rearrangement, this compound inhibited ROS1 activity and cellular proliferation[1][4]. Researchers should consider these off-target effects when designing experiments and interpreting results, as they could contribute to the observed phenotype.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at a concentration of 100 mg/mL (181.31 mM)[1]. It is important to use fresh DMSO as moisture can reduce its solubility[1]. For long-term storage, the solid powder should be stored at -20°C for up to 3 years[1]. Stock solutions in DMSO can be stored at -80°C for up to one year[1]. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions[2].
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected anti-proliferative effects in cell-based assays.
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. For instance, MKN45 and SNU638 cell lines, which have high MET expression, show IC50 values of 112.7 and 190.3 nM, respectively[1][2]. In contrast, cell lines like AGS, KATOIII, and others can have IC50 values ranging from 1 µmol to over 10 µmol[2].
-
Troubleshooting Step: Confirm the MET and AXL expression and activation status of your cell line via Western blot or other methods. It is advisable to test a range of this compound concentrations to determine the optimal dose for your specific cell line.
-
-
Compound Stability and Solubility: Improper storage or handling of this compound can lead to degradation or precipitation, reducing its effective concentration.
-
Troubleshooting Step: Ensure the compound is stored correctly and that fresh, anhydrous DMSO is used for preparing stock solutions. Visually inspect the stock solution for any precipitates before use. If precipitation is observed, gentle warming and sonication may help to redissolve the compound.
-
-
Experimental Conditions: Factors such as serum concentration in the cell culture medium can influence the activity of this compound.
Problem 2: Difficulty in replicating in vivo anti-tumor efficacy.
Possible Causes and Solutions:
-
Animal Model and Tumor Xenograft: The choice of animal model and the specific tumor xenograft can significantly impact the observed efficacy.
-
Troubleshooting Step: For studies involving MET-driven tumors, SCID mice bearing HCC827/GR tumor xenografts have been successfully used[1]. For gastric cancer models, nude mice with MKN45 xenografts have shown tumor growth inhibition[1]. Ensure that the chosen xenograft model has activated MET or AXL pathways.
-
-
Drug Formulation and Administration: The formulation and route of administration are critical for achieving adequate drug exposure in vivo.
-
Dosing Regimen: An inappropriate dosing schedule or amount may not be sufficient to inhibit tumor growth.
-
Troubleshooting Step: Successful in vivo studies have used doses such as 10 mg/kg, administered 5 days a week[1]. It may be necessary to perform a dose-response study to determine the optimal regimen for your specific model.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| MET | 48 | Kinase Assay | [1][2] |
| AXL | 10.3 | Kinase Assay | [1][2] |
| MKN45 cells | 112.7 | Proliferation Assay | [1][2] |
| SNU638 cells | 190.3 | Proliferation Assay | [1][2] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Tumor Xenograft | Dose | Administration Route | Vehicle | Reference |
| SCID Mice | HCC827/GR | 10 mg/kg, 5 days/week | Oral (p.o.) | Not specified | [1] |
| Nude Mice | MKN45 | 30 mg/kg | Oral (p.o.) | CMC-NA | [1] |
Experimental Protocols
MTT Assay for Cell Viability
-
Seed cells (e.g., 0.5 × 10^4 cells/well) in 96-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound in a medium containing 1% FBS.
-
Incubate the plates for 72 hours.
-
Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals by adding 100 µL of a 10% (w/v) SDS solution and incubate for 24 hours.
-
Read the absorbance at 595 nm using a microplate reader[1][2].
Visualizations
Caption: this compound inhibits MET and AXL signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel MET inhibitor, inhibits the activated MET receptor and its constitutively active mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Managing NPS-1034 Off-Target Effects in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of NPS-1034 in experimental design. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during research, offering detailed methodologies and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-target effects of this compound?
Q2: My experimental results with this compound are inconsistent or unexpected. Could this be due to off-target effects?
A2: Yes, inconsistent or unexpected experimental outcomes are often indicative of off-target effects. Such effects can arise from the interaction of this compound with unintended cellular targets, leading to phenotypes that are independent of AXL and MET inhibition[4]. To investigate this, a multi-step approach is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response curve for the observed phenotype. A significant deviation from the known IC50 values for AXL and MET may suggest the involvement of off-targets.
-
Use of Control Compounds: Employ a structurally different inhibitor with known high selectivity for AXL and MET. If this control compound does not produce the same phenotype as this compound, it strengthens the likelihood of off-target effects.
-
Target Engagement Assays: Confirm that this compound is binding to its intended targets (AXL and MET) in your specific cellular model and at the concentrations used in your experiments.
Q3: How can I definitively validate that my observed phenotype is a result of on-target AXL/MET inhibition versus an off-target effect?
A3: The gold standard for on-target validation is a rescue experiment or genetic knockout of the intended target.
-
CRISPR-Cas9 Knockout: The most rigorous method is to use CRISPR-Cas9 to knock out the AXL and/or MET genes in your cell line[5]. If this compound still produces the same phenotype in the knockout cells, it is highly probable that the effect is mediated by one or more off-targets.
-
Rescue Experiments: Overexpress a drug-resistant mutant of AXL or MET in your cells. If the phenotype is not reversed in the presence of this compound, this suggests that the effect is not dependent on the inhibition of the primary targets.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at concentrations expected to be selective for AXL/MET.
-
Possible Cause: Off-target inhibition of kinases essential for cell survival.
-
Troubleshooting Steps:
-
Perform a Kinome-Wide Selectivity Screen: This will identify other kinases that this compound inhibits at the concentrations you are using.
-
Test Structurally Unrelated Inhibitors: Use other AXL/MET inhibitors with different chemical scaffolds. If the cytotoxicity persists, it may be an on-target effect. If not, it is likely an off-target effect of this compound.
-
Lower the Concentration: Determine the lowest effective concentration of this compound that inhibits AXL and MET phosphorylation without causing significant cytotoxicity.
-
Issue 2: The observed phenotype does not align with the known functions of AXL and MET signaling.
-
Possible Cause: The phenotype is driven by the inhibition of an off-target, such as TNFRSF1A, or the modulation of an unexpected signaling pathway.
-
Troubleshooting Steps:
-
Investigate the TNF Signaling Pathway: Given that this compound is known to inhibit TNFRSF1A, assess the activation state of key downstream components of the TNF signaling pathway (e.g., NF-κB) in the presence of this compound.
-
Phosphoproteomics Analysis: Conduct a global phosphoproteomics experiment to identify unexpected changes in protein phosphorylation, which can reveal which signaling pathways are being modulated by off-target effects.
-
Validate with a Different Tool: Use siRNA or shRNA to knock down AXL and MET. If the phenotype of the genetic knockdown does not match the phenotype observed with this compound treatment, it is likely an off-target effect.
-
Data Presentation
Table 1: this compound Target and Off-Target IC50 Values
| Target | IC50 (nM) | Reference |
| AXL | 10.3 | [1] |
| MET | 48 | [1] |
| Known Off-Targets | ||
| TNFRSF1A | Inhibition confirmed, IC50 not specified | [2] |
| FLT3 | Inhibition confirmed, IC50 not specified | [3] |
| KIT | Inhibition confirmed, IC50 not specified | [3] |
| DDR1 | Inhibition confirmed, IC50 not specified | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound to the desired screening concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, a recombinant kinase from the panel, its specific substrate, and ATP (at a concentration close to the Km for each kinase).
-
Inhibitor Addition: Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.
-
Reaction Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Determine the IC50 value for each kinase that shows significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target proteins (AXL and MET) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against AXL and MET, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities for AXL and MET at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Protocol 3: CRISPR-Cas9 Mediated Knockout for Target Validation
Objective: To validate that the observed cellular phenotype of this compound is due to the inhibition of AXL and/or MET.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the AXL and MET genes into a Cas9 expression vector.
-
Cell Transfection/Transduction: Deliver the Cas9/gRNA constructs into the target cell line using transfection or lentiviral transduction.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Knockout Validation: Screen the clonal populations for the absence of AXL and MET protein expression by Western blot and confirm the genetic knockout by sequencing the targeted genomic loci.
-
Phenotypic Analysis: Treat the validated knockout cell lines and the parental wild-type cell line with a range of this compound concentrations.
-
Data Comparison: Compare the phenotypic response (e.g., cell viability, signaling pathway modulation) between the knockout and wild-type cells. If the knockout cells are resistant to the effects of this compound, it confirms that the phenotype is on-target.
Mandatory Visualizations
Caption: Workflow for investigating and mitigating this compound off-target effects.
Caption: Simplified AXL and MET signaling pathway inhibited by this compound.
Caption: Known off-target effect of this compound on the TNF signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
NPS-1034 Technical Support Center: Stability, Storage, and Experimental Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of NPS-1034, a potent dual inhibitor of MET and AXL receptor tyrosine kinases.[1][2] This resource includes troubleshooting guides in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility. Recommendations for both the solid powder and solutions in solvent are summarized below.
2. How should I prepare stock solutions of this compound?
To prepare stock solutions, it is recommended to use a high-quality, anhydrous solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.
-
Best Practices:
-
Due to the hygroscopic nature of DMSO, which can significantly impact the solubility of this compound, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.
-
To aid dissolution, gentle warming or sonication may be applied.
-
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
3. What are the known stability profiles for this compound?
This compound is stable for extended periods when stored correctly. The stability of the compound in its solid form and in solution is detailed in the table below.
Data Presentation: Stability and Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | ≥ 4 years | Cayman Chemical |
| -20°C | 3 years | MedchemExpress | |
| -20°C | 12 Months | Probechem Biochemicals | |
| 4°C | 2 years | MedchemExpress | |
| 4°C | 6 Months | Probechem Biochemicals | |
| In Solvent (DMSO) | -80°C | 2 years | MedchemExpress |
| -80°C | 6 Months | Probechem Biochemicals | |
| -20°C | 1 year | MedchemExpress | |
| -20°C | 6 Months | Probechem Biochemicals |
Troubleshooting Guide
Issue 1: this compound Precipitates Out of Solution During Experiments.
-
Possible Cause: The concentration of this compound in the final experimental medium exceeds its solubility limit. This is a common issue when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium.
-
Troubleshooting Steps:
-
Lower the Final Concentration: If experimentally feasible, reduce the final concentration of this compound.
-
Increase Solvent Concentration: A slight increase in the final concentration of the organic solvent (e.g., DMSO) may help maintain solubility. However, it is crucial to perform a vehicle control to ensure the solvent concentration is not causing cellular toxicity.
-
Use a Different Solvent System: For certain applications, exploring alternative solvent systems or formulations may be necessary.
-
Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to minimize the risk of precipitation over time.
-
Issue 2: Inconsistent or No-Effect Results in Cell-Based Assays.
-
Possible Cause 1: Compound Instability: Improper storage or handling of this compound may lead to degradation.
-
Solution: Always follow the recommended storage and handling guidelines. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Possible Cause 2: Low Cellular Potency: The concentration of this compound may be too low to elicit a biological response in the specific cell line being used.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line.
-
-
Possible Cause 3: Cell Line Resistance: The target cell line may not be sensitive to MET/AXL inhibition or may have developed resistance.
-
Solution: Confirm the expression and activation of MET and AXL in your cell line using techniques like Western blotting or qPCR.
-
Issue 3: High Background Signal or Off-Target Effects.
-
Possible Cause: The concentration of this compound used may be too high, leading to non-specific interactions.
-
Troubleshooting Steps:
-
Titrate the Concentration: Determine the lowest effective concentration that inhibits MET and AXL without causing significant off-target effects.
-
Use Control Compounds: Include appropriate positive and negative controls in your experiments to help differentiate between on-target and off-target effects.
-
Consult Off-Target Databases: Check for known off-target activities of this compound or structurally similar compounds.
-
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results to determine the IC₅₀ value of this compound.
-
Visualizations
Caption: MET and AXL Signaling Pathways Inhibited by this compound.
Caption: General Experimental Workflow for Testing this compound in Cell-Based Assays.
Caption: Logical Flow for Troubleshooting Common Experimental Issues with this compound.
References
How to minimize NPS-1034 precipitation in media
Welcome to the technical support center for NPS-1032. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists effectively use NPS-1034 in their experiments and minimize common issues such as precipitation in cell culture media.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. This guide provides a systematic approach to identify the cause of precipitation and offers solutions to resolve the issue.
Visual Identification of Precipitation:
This compound precipitation can manifest as:
-
A fine, crystalline powder settled at the bottom of the culture vessel.
-
A cloudy or hazy appearance in the culture medium.
-
A thin film on the surface of the medium.
It is crucial to distinguish precipitation from microbial contamination. Microscopic examination can help confirm the presence of crystals rather than microorganisms.
Troubleshooting Flowchart:
Here is a decision-making workflow to troubleshoot this compound precipitation:
Caption: A flowchart for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
This compound is practically insoluble in water but is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] DMSO is the most commonly used solvent for preparing high-concentration stock solutions. It is crucial to use anhydrous, high-quality DMSO, as moisture can reduce the solubility of this compound.[1]
2. What is the maximum recommended concentration for an this compound stock solution in DMSO?
Different suppliers report slightly different solubility limits in DMSO. However, a stock solution of at least 10 mM in DMSO can typically be prepared.[2] Some datasheets suggest solubility as high as 100 mg/mL (181.31 mM), potentially requiring warming or sonication to fully dissolve.[1][3]
| Solvent | Reported Solubility |
| DMSO | 34 mg/mL to 100 mg/mL[3] |
| Ethanol | 4 mg/mL[1] |
| Water | Insoluble[1] |
3. My this compound precipitates when I add it to my cell culture media. What can I do?
This is a common issue with hydrophobic compounds. Here are several steps to minimize precipitation:
-
Optimize your dilution technique: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. A stepwise approach reduces the shock of moving the compound from a high-DMSO to a low-DMSO (aqueous) environment.[4]
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the this compound stock solution.
-
Gentle mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Lower the final DMSO concentration: The final concentration of DMSO in your culture media should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[2][4]
-
Consider the role of serum: The presence of serum in the culture media can help to keep hydrophobic compounds in solution, as proteins like albumin can bind to them.[5][6] If you are using serum-free media, you may need to use a lower final concentration of this compound.
4. How does the final concentration of this compound affect its solubility in media?
The higher the final concentration of this compound, the greater the risk of precipitation. If you observe precipitation, the most straightforward solution is to lower the working concentration. It is advisable to perform a solubility test in your specific cell culture media to determine the maximum concentration that remains in solution.
5. Can the type of cell culture media influence this compound precipitation?
6. How stable is this compound in cell culture media during long-term experiments?
The stability of this compound in an aqueous media environment over extended periods may be limited. For experiments lasting more than 48 hours, it is good practice to replace the media with freshly prepared this compound-containing media every 24-48 hours. This ensures a consistent concentration of the active compound and removes any potential degradation products or precipitates.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 551.54 g/mol .
-
Gently vortex or sonicate the solution until the powder is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
This protocol provides a stepwise method for diluting a 10 mM DMSO stock solution of this compound to a final concentration of 10 µM in cell culture media, ensuring the final DMSO concentration is 0.1%.
Caption: A workflow for the serial dilution of this compound.
Procedure:
-
Prepare an intermediate dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
In a sterile tube, add 2 µL of the 10 mM this compound stock solution to 198 µL of the pre-warmed medium.
-
Mix gently by pipetting up and down. This results in a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare the final working solution:
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium.
-
Mix gently. This yields a final working solution of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Add to cells:
-
Aspirate the old media from your cells and replace it with the freshly prepared this compound working solution.
-
Note: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the media without the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Tuning the binding, release and cytotoxicity of hydrophobic drug by Bovine Serum Albumin nanoparticles: Influence of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cell line specific responses to NPS-1034
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NPS-1034, a dual inhibitor of MET and AXL kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent dual inhibitor of the receptor tyrosine kinases MET and AXL, with IC50 values of 48 nM and 10.3 nM, respectively[1][2][3]. By inhibiting these kinases, this compound can suppress downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival, proliferation, migration, and angiogenesis[4][5][6]. In some cellular contexts, it has also been shown to modulate the TNFRSF1A/NF-κB signaling pathway[5][6][7].
Q2: In which cancer types and cell lines has this compound shown efficacy?
This compound has demonstrated anti-cancer effects in various models, including:
-
Non-Small Cell Lung Cancer (NSCLC): Particularly effective in cell lines resistant to EGFR tyrosine kinase inhibitors (TKIs) due to MET or AXL activation (e.g., HCC827/GR, HCC827/ER, H820)[4][8]. It has also been shown to inhibit ROS1 activity in HCC78 cells[4][8].
-
Gastric Cancer: Shows efficacy in cell lines with high MET expression and phosphorylation, such as MKN45 and SNU638[1][2].
-
Renal Cell Carcinoma (RCC): Suppresses cell proliferation and induces apoptosis in cell lines like A498, 786-0, and Caki-1[5][9].
-
Testicular Cancer: Induces apoptosis in NCCIT and NTERA2 cell lines[6][7].
Q3: What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to lead to a decrease in the phosphorylation of MET and AXL. This, in turn, should inhibit the phosphorylation of downstream signaling proteins such as Akt and Erk[1][6]. In some cancer types, this compound can also suppress the TNFRSF1A/NF-κB pathway[5][7]. Ultimately, these effects can lead to the induction of apoptosis, characterized by an increase in cleaved caspase-3 and PARP-1[1][4].
Troubleshooting Guide
Problem 1: No significant anti-proliferative effect is observed after this compound treatment.
-
Possible Cause 1: Cell line is not dependent on MET or AXL signaling.
-
Recommendation: Confirm the expression and activation (phosphorylation) of MET and AXL in your cell line using Western blotting. Cell lines with low or absent MET/AXL activation may not respond to this compound. For example, while MKN45 and SNU638 gastric cancer cells with high p-MET are sensitive, other gastric cancer cell lines like AGS and MKN1 show much higher IC50 values[2].
-
-
Possible Cause 2: Suboptimal drug concentration or treatment duration.
-
Possible Cause 3: Acquired resistance mechanisms.
-
Recommendation: While this compound can overcome resistance to other drugs, cells could potentially develop resistance to this compound itself. Investigate alternative signaling pathways that may be compensating for MET/AXL inhibition.
-
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, colony formation).
-
Possible Cause 1: Variability in cell seeding density.
-
Possible Cause 2: Issues with drug stability or solvent effects.
-
Recommendation: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level.
-
-
Possible Cause 3: Fluctuation in incubation conditions.
-
Recommendation: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
-
Problem 3: Unable to detect changes in downstream signaling pathways (e.g., p-Akt, p-Erk) via Western blot.
-
Possible Cause 1: Timing of protein extraction is not optimal.
-
Recommendation: The phosphorylation status of signaling proteins can change rapidly. Perform a time-course experiment (e.g., 1, 3, 6, 24 hours) to determine the optimal time point to observe maximal inhibition of MET/AXL phosphorylation and its downstream targets after this compound treatment[4].
-
-
Possible Cause 2: Low basal activation of the signaling pathway.
-
Recommendation: If the basal level of phosphorylation is low, it may be difficult to detect a decrease. Consider stimulating the pathway with a relevant growth factor (e.g., HGF for MET) to increase the dynamic range of the assay[2].
-
-
Possible Cause 3: Technical issues with Western blotting.
-
Recommendation: Ensure proper protein transfer, use appropriate antibody dilutions, and include positive and negative controls. Phosphatase inhibitors should be included in the lysis buffer to preserve phosphorylation.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| MKN45 | Gastric Cancer | MET | 112.7 | [1][2] |
| SNU638 | Gastric Cancer | MET | 190.3 | [1][2] |
| AGS | Gastric Cancer | MET (HGF-stimulated) | <10 | [2] |
| MKN1 | Gastric Cancer | MET (HGF-stimulated) | <50 | [2] |
| A498 | Renal Cell Carcinoma | Not Specified | ~20,000 (20 µM) | [5][9] |
| 786-0 | Renal Cell Carcinoma | Not Specified | ~20,000 (20 µM) | [5][9] |
| Caki-1 | Renal Cell Carcinoma | Not Specified | >20,000 (20 µM) | [5][9] |
| NCCIT | Testicular Cancer | Not Specified | Dose-dependent decrease in viability | [6][7] |
| NTERA2 | Testicular Cancer | Not Specified | Dose-dependent decrease in viability | [6][7] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells (e.g., 0.5 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Expose cells to varying concentrations of this compound in a medium containing 1% FBS. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 15 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of a 10% (w/v) SDS solution to each well to solubilize the formazan crystals. Incubate for 24 hours.
-
Absorbance Reading: Read the absorbance at 595 nm using a microplate reader[1][2].
2. Western Blotting
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induce Cell Death with Suppression of TNFR1/NF-κB Signaling in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Optimizing incubation time for NPS-1034 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of NPS-1034.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual inhibitor of MET and AXL receptor tyrosine kinases, with IC50 values of 48 nM and 10.3 nM, respectively.[1][2] By inhibiting these pathways, this compound can suppress tumor growth, proliferation, migration, and angiogenesis.[2][3] It has also been shown to inhibit other kinases such as FLT3, KIT, and DDR1.[4] In some cancer models, this compound has been observed to inhibit the TNFRSF1A downstream signaling pathway and activate the GADD45A pathway.[3]
Q2: What is the recommended incubation time for this compound treatment?
The optimal incubation time for this compound treatment is highly dependent on the specific cell line and the experimental endpoint. Based on available data, treatment durations can range from 3 hours to 72 hours.
-
Short-term (3-6 hours): Sufficient for assessing the inhibition of target phosphorylation (e.g., p-MET and p-AXL).[5]
-
Mid-term (24-48 hours): Typically used for cell cycle analysis and apoptosis assays.[6]
-
Long-term (72 hours): Commonly used for cell viability and proliferation assays, such as the MTT assay.[1][2]
It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Low MET/AXL Expression: The target cell line may not express sufficient levels of MET or AXL for this compound to be effective. It is crucial to verify the expression levels of these receptors in your cells.
-
Drug Concentration: The concentration of this compound may be too low. Refer to the IC50 values for various cell lines in the table below to ensure you are using an appropriate concentration range.
-
Alternative Signaling Pathways: The cancer cells may have developed resistance through the activation of alternative signaling pathways not targeted by this compound.[7]
-
Incorrect Incubation Time: The incubation time may be too short to observe a phenotypic effect. Consider extending the treatment duration.
Q4: Can this compound be used in combination with other drugs?
Yes, studies have shown that combining this compound with EGFR tyrosine kinase inhibitors (TKIs) like gefitinib or erlotinib can synergistically inhibit cell proliferation and induce cell death in non-small cell lung cancer (NSCLC) cells that have acquired resistance to EGFR-TKIs.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent drug preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| High background in Western blot for p-MET/p-AXL | Suboptimal antibody concentration or quality. | Titrate the primary antibody concentration and ensure the antibody is validated for the application. |
| Insufficient washing steps. | Increase the number and duration of washing steps after antibody incubation. | |
| Cell death observed in control (DMSO-treated) group | High concentration of DMSO. | Ensure the final concentration of DMSO is kept low (typically <0.1%) and is consistent across all treatment groups. |
| Cell contamination. | Regularly check cell cultures for any signs of contamination. |
Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nmol) | Reference |
| MKN45 | Gastric Cancer | 112.7 | [1][2] |
| SNU638 | Gastric Cancer | 190.3 | [1][2] |
Table 2: Recommended Incubation Times for Different Assays
| Assay | Incubation Time | Reference |
| Inhibition of Phosphorylation (Western Blot) | 3 - 6 hours | [5][8] |
| Cell Viability (MTT Assay) | 72 hours | [1][2] |
| Apoptosis Assay (Flow Cytometry) | 48 hours | [6] |
| Colony Formation Assay | 24 hours (treatment), 9 days (incubation) | [6] |
Experimental Protocols & Workflows
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Supplemental Figure Legends from MET and AXL Inhibitor this compound Exerts Efficacy against Lung Cancer Cells Resistant to EGFR Kinase Inhibitors Because of MET or AXL Activation - American Association for Cancer Research - Figshare [aacr.figshare.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-MET/p-AXL
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent Western blot results for phosphorylated MET (p-MET) and phosphorylated AXL (p-AXL).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing a very weak or no signal for p-MET/p-AXL. What are the possible causes and solutions?
A weak or absent signal is a common issue when detecting low-abundance phosphoproteins.[1][2] Several factors, from sample preparation to antibody incubation, could be the cause.
-
Problem: Protein Dephosphorylation: Phosphatases released during cell lysis can rapidly dephosphorylate your target proteins.[3]
-
Solution: Always prepare lysis buffer fresh with a cocktail of protease and phosphatase inhibitors.[4][5][6] Keep samples on ice or at 4°C at all times to minimize enzymatic activity.[3] After determining the protein concentration, immediately add SDS-PAGE loading buffer, which also helps to inhibit phosphatase activity.[3]
-
-
Problem: Low Abundance of Phosphorylated Protein: The fraction of phosphorylated p-MET or p-AXL may be very low compared to the total protein levels.[2][7][8]
-
Solution: You may need to increase the amount of protein loaded onto the gel; 20-40 µg of total protein from a cell lysate is a good starting point.[1][9] Consider enriching your sample for the phosphoprotein of interest using immunoprecipitation (IP) prior to Western blotting.[7] Using a highly sensitive chemiluminescent substrate can also enhance the detection of low-abundance proteins.[7]
-
-
Problem: Inefficient Protein Transfer: Larger proteins like MET and AXL may not transfer efficiently to the membrane.
-
Solution: Optimize your transfer conditions. For high-molecular-weight proteins, a wet transfer overnight at a lower voltage is often more efficient than a semi-dry transfer.[10] Ensure the PVDF membrane is properly pre-wetted in methanol before transfer. You can check for efficient transfer by staining the membrane with Ponceau S after transfer.[11]
-
-
Problem: Inadequate Antibody Concentration or Incubation: The primary antibody concentration may be too low, or the incubation time may be too short.
Q2: My Western blot for p-MET/p-AXL has very high background. How can I reduce it?
High background can obscure your target protein bands and make data interpretation difficult.
-
Problem: Inappropriate Blocking Reagent: Using non-fat dry milk for blocking can lead to high background when detecting phosphoproteins. Milk contains casein, which is a phosphoprotein and can be recognized by anti-phospho antibodies.[4][7]
-
Problem: Insufficient Washing: Inadequate washing can leave behind unbound primary and secondary antibodies, contributing to background noise.
-
Problem: Antibody Concentration is Too High: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Solution: Titrate your antibodies to determine the optimal concentration that gives a strong signal with minimal background.[13]
-
-
Problem: Contaminated Buffers: Bacterial growth in buffers can cause speckles and high background on the membrane.
-
Solution: Prepare fresh buffers and filter them if necessary.[13]
-
Q3: I'm seeing multiple bands or bands at the wrong molecular weight for p-MET/p-AXL. What does this mean?
Unexpected bands can arise from several factors, including protein modifications, degradation, or non-specific antibody binding.
-
Problem: Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to bands at lower molecular weights.
-
Solution: Ensure that protease inhibitors are included in your lysis buffer and that samples are always kept on ice.
-
-
Problem: Post-Translational Modifications: Glycosylation and other modifications can cause proteins to migrate at a higher molecular weight than predicted.
-
Solution: Consult literature or databases like PhosphoSitePlus to understand the expected post-translational modifications of your target protein.[8]
-
-
Problem: Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Solution: Ensure your primary antibody is specific for the phosphorylated form of your target. You can perform a peptide block to confirm specificity, where the antibody is pre-incubated with the phosphorylated peptide used for immunization.[14] Running appropriate negative controls, such as lysates from cells known not to express the target protein, can also help.
-
Q4: How should I normalize my p-MET/p-AXL signal for accurate quantification?
Accurate quantification requires normalization to account for variations in protein loading and transfer.
-
Solution 1: Normalize to Total Protein: After detecting the phosphorylated protein, you can strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of MET or AXL.[1][7] This allows you to determine the fraction of the protein that is phosphorylated. PVDF membranes are recommended for stripping and re-probing due to their durability.[7][15]
-
Solution 2: Normalize to a Loading Control: Alternatively, you can normalize to a housekeeping protein like GAPDH or β-actin.[1] However, be aware that the expression of these proteins can sometimes vary with experimental conditions.
-
Solution 3: Multiplex Fluorescent Western Blotting: This technique allows for the simultaneous detection of the phosphorylated protein and the total protein (or a loading control) on the same blot using different fluorescently labeled secondary antibodies.[7] This avoids the need for stripping and re-probing, which can lead to protein loss.[7]
Data Presentation
Table 1: Recommended Reagent Concentrations for p-MET/p-AXL Western Blotting
| Reagent | Recommended Concentration/Dilution | Source |
| Protein Lysate | 20-40 µg per lane | [1][9] |
| Primary Antibody (p-MET) | 1:1000 in 5% BSA/TBST | [1] |
| Primary Antibody (p-AXL) | 1:1000 in 5% skim milk | [10] |
| HRP-conjugated Secondary Antibody | 1:5000 in 5% BSA/TBST | [1] |
| Phosphatase Inhibitor Cocktail | 1X or 2X working concentration | [16] |
| Protease Inhibitor Cocktail | Varies by manufacturer | [5] |
Table 2: Lysis Buffer Components
| Component | Purpose | Common Concentration |
| Tris-HCl | Buffering agent | 50 mM, pH 7.4 |
| NaCl | Salt concentration | 150 mM |
| EDTA | Chelating agent | 1 mM |
| Triton X-100 or NP-40 | Non-ionic detergent | 1% |
| Sodium Deoxycholate | Ionic detergent | 0.5% |
| SDS | Ionic detergent | 0.1% |
| Protease Inhibitor Cocktail | Prevents protein degradation | Varies |
| Phosphatase Inhibitor Cocktail | Prevents dephosphorylation | Varies |
Experimental Protocols
Detailed Protocol for Western Blotting of p-MET/p-AXL
-
Sample Preparation (Cell Lysates):
-
Culture cells to the desired confluency and apply experimental treatments (e.g., stimulation with HGF for p-MET or Gas6 for p-AXL).[1][17][18]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[1][9]
-
Add ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the cells.[1][9][19]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][9]
-
Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay.[1][9]
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95-100°C for 5 minutes.[1][9]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody against p-MET or p-AXL (diluted in 5% BSA/TBST as recommended by the datasheet) overnight at 4°C with gentle agitation.[1][9]
-
Wash the membrane three times for 10 minutes each with TBST.[1][9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.[1][9]
-
Wash the membrane again three times for 10 minutes each with TBST.[1][9]
-
-
Detection:
-
Stripping and Re-probing (Optional):
-
Wash the membrane in TBST after initial detection.
-
Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) for the recommended time and temperature.[20][21][22]
-
Wash the membrane extensively with TBST to remove all traces of the stripping buffer.[15][21]
-
Block the membrane again for 1 hour at room temperature.[15]
-
Proceed with incubation of the next primary antibody (e.g., for total MET, total AXL, or a loading control).
-
Visualizations
Caption: Simplified p-MET and p-AXL signaling pathways.
Caption: Experimental workflow for p-MET/p-AXL Western blotting.
Caption: Troubleshooting decision tree for p-MET/p-AXL Westerns.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 3. inventbiotech.com [inventbiotech.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. 磷酸酶和蛋白酶抑制劑 [sigmaaldrich.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Phospho-Met (Tyr1234/1235) Blocking Peptide | Cell Signaling Technology [cellsignal.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-Axl (Tyr702) (D12B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 22. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Best Practices for In Vivo Dosing of NPS-1034
Disclaimer: Information regarding the specific compound "NPS-1034" is not publicly available. This guide provides best practices for the in vivo dosing of novel small molecule inhibitors, a likely classification for this compound. These recommendations should be adapted based on the specific physicochemical properties of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when planning an in vivo study with a new small molecule inhibitor like this compound?
A1: The most critical first step is to characterize the physicochemical properties of this compound, particularly its solubility. Many small molecule inhibitors are poorly soluble in aqueous solutions, which is a major hurdle for in vivo administration.[1] Understanding the solubility will dictate the formulation and vehicle selection process, which is fundamental to achieving reliable and reproducible experimental data.
Q2: How do I select an appropriate vehicle for administering this compound, especially if it has low water solubility?
A2: Selecting the right vehicle is a multi-step process that balances solubility with biological inertness.[2] The ideal vehicle should dissolve the drug at the required concentration, be stable, non-toxic, and have minimal impact on the animal's physiology.[2] Common options for compounds with low aqueous solubility include:
-
Aqueous solutions with co-solvents: Saline or buffered solutions containing agents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 400), or ethanol to increase solubility.[2][3] It is crucial to keep the concentration of organic solvents low (e.g., <10% DMSO for parenteral routes) to avoid toxicity.[1]
-
Suspensions: For oral administration, the compound can be suspended in aqueous media containing suspending agents like methylcellulose (MC) or carboxymethylcellulose (CMC).[2][4]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, significantly enhancing their aqueous solubility for parenteral administration.[1][2]
-
Lipid/Oil-based vehicles: For highly lipophilic compounds, oils like corn or sesame oil can be used for oral or subcutaneous administration.[2][3]
A pilot tolerability study administering the vehicle alone is highly recommended to screen for any adverse effects.[2]
Q3: What is a Maximum Tolerated Dose (MTD) study and why is it important?
A3: A Maximum Tolerated Dose (MTD) study aims to determine the highest dose of a drug that does not cause unacceptable side effects or overt toxicity over a specific period.[5] These studies are essential for defining a safe starting dose for your efficacy studies and are often conducted prior to pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[5][6] The MTD is typically determined through dose escalation studies where tolerance is assessed by clinical observations, body weight changes, and macroscopic observations at euthanization.[6]
Q4: We are not seeing the expected efficacy in vivo. What are the potential causes?
A4: A lack of efficacy can stem from several factors. One of the most common is poor bioavailability, meaning an insufficient amount of the compound is reaching the target tissue.[7][8] This could be due to poor absorption, rapid metabolism (e.g., extensive first-pass metabolism in the liver), or rapid excretion.[8] It is also important to consider if the dosing regimen (dose and frequency) is sufficient to maintain a therapeutic concentration at the target site. Pharmacokinetic (PK) studies are crucial for understanding the exposure of your compound in vivo.[9][10]
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Adverse Events
-
Symptoms: Animals show signs of distress, significant weight loss (>15-20%), lethargy, or irritation at the injection site.[5]
-
Possible Causes:
-
The dose is above the MTD.
-
The vehicle itself is causing toxicity. High concentrations of co-solvents like DMSO can lead to local irritation or systemic toxicity.[1][3]
-
The compound has off-target effects leading to unexpected toxicity.[7]
-
The formulation is not stable, leading to precipitation and potential embolism if administered intravenously.
-
-
Solutions:
-
Action 1: Reduce the dose to determine if the toxicity is dose-dependent.[7]
-
Action 2: Conduct a vehicle-only control study to rule out vehicle-induced toxicity.[2]
-
Action 3: Reduce the concentration of organic co-solvents in the formulation.
-
Action 4: Re-evaluate the formulation for stability. Visually inspect for precipitation before each administration.
-
Issue 2: High Variability in Results Between Animals
-
Possible Causes:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.[7]
-
Biological Variability: Inherent biological differences between individual animals.[7]
-
Formulation Instability: The compound is not uniformly suspended or has precipitated out of solution, leading to inconsistent amounts being administered.
-
-
Solutions:
-
Action 1: Ensure precise and consistent dosing techniques. For oral gavage, ensure the proper placement of the feeding tube. For injections, use a consistent technique and location. Normalize the dose to the body weight of each animal.[7]
-
Action 2: Increase the number of animals per group to improve statistical power.[7]
-
Action 3: Ensure animals are age- and sex-matched.[7]
-
Action 4: Before each dose, ensure the formulation is homogenous by vortexing or sonicating if it is a suspension.
-
Data Presentation
Table 1: Example Vehicle Formulations for Poorly Soluble Compounds
| Vehicle Composition | Route of Administration | Suitability | Potential Issues |
| 5% DMSO, 40% PEG 400, 55% Saline | IV, IP, PO | Good for many poorly soluble compounds. | Potential for hemolysis or irritation at high concentrations of DMSO/PEG. |
| 10% DMSO, 90% Corn Oil | PO, SC | Suitable for highly lipophilic compounds. | Not suitable for IV administration. Can have slow and variable absorption.[2] |
| 0.5% - 2% Methylcellulose (MC) in Water | PO | Good for creating stable suspensions. Well-tolerated.[4] | Not a solubilizing agent; compound is suspended, not dissolved. |
| 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | IV, IP, PO | Excellent for increasing aqueous solubility. | Can be viscous at high concentrations. Potential for renal toxicity at very high doses. |
| 10% Tween 80 in Saline | IV, IP, PO | Surfactant that can aid in solubilization. | Can cause hypersensitivity reactions in some animals. |
Table 2: Key Pharmacokinetic (PK) Parameters to Evaluate
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax. | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents the total drug exposure over time. |
| T½ | Half-life. | The time it takes for the plasma concentration to decrease by half. Determines dosing frequency. |
| F (%) | Bioavailability. | The fraction of the administered dose that reaches systemic circulation. Crucial for oral dosing. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing significant toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats) matching the strain, age, and sex for the planned efficacy studies.
-
Group Allocation: Assign animals to several dose groups (e.g., n=3-5 per group) and a vehicle control group. Doses should be escalated in successive groups (e.g., 10, 30, 100 mg/kg).
-
Compound Preparation: Prepare this compound in the selected vehicle at the required concentrations. Ensure the formulation is stable and homogenous.
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection) once daily for a short duration (e.g., 5-14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the study, perform a gross necropsy to look for any abnormalities in major organs.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, more than a 15-20% reduction in body weight, or other significant clinical signs of toxicity.[5]
Protocol 2: Basic In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft model.
Methodology:
-
Tumor Implantation: Implant tumor cells (e.g., subcutaneously) into immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Randomization: Once tumors reach the desired size, randomize animals into treatment groups (Vehicle control, this compound low dose, this compound high dose, positive control).
-
Dosing:
-
Begin dosing according to the pre-determined schedule (e.g., once daily via oral gavage). Doses should be based on the MTD study.
-
Monitor animal health and body weight throughout the study.
-
-
Efficacy Assessment: Continue to measure tumor volume until the study endpoint (e.g., tumors in the control group reach a pre-defined maximum size).
-
Data Analysis: Compare the tumor growth inhibition in the this compound treated groups to the vehicle control group.
Mandatory Visualizations
Caption: General experimental workflow for in vivo dosing studies.
Caption: Troubleshooting decision tree for unexpected in vivo toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
Technical Support Center: Overcoming Acquired Resistance to NPS-1034
Welcome to the technical support center for NPS-1034. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to acquired resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL.[1][2] Its primary mechanism of action is the inhibition of phosphorylation of both MET and AXL, which in turn blocks their downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[1][3][4] These pathways are crucial for cell growth, proliferation, survival, and migration.
Q2: In which experimental contexts is this compound most commonly used?
This compound has demonstrated significant efficacy in preclinical models of non-small cell lung cancer (NSCLC) that have developed acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib.[1][5] This resistance is often mediated by the activation of "bypass" signaling pathways driven by MET or AXL.[1][5] this compound, by inhibiting these pathways, can re-sensitize resistant cells to EGFR TKIs.[1] It has also shown activity in other cancer types, including renal cell carcinoma and gastric cancer.[2][3]
Q3: What are the known mechanisms of acquired resistance to EGFR TKIs that can be overcome by this compound?
Acquired resistance to EGFR TKIs in EGFR-mutant NSCLC can occur through several mechanisms. The most common are the acquisition of a secondary T790M mutation in EGFR and the activation of bypass signaling pathways. This compound is particularly effective in cases where resistance is driven by:
-
MET amplification: Increased MET receptor expression and activation can sustain downstream signaling despite EGFR blockade.[1][5]
-
AXL activation: Overexpression or activation of AXL can also provide an alternative signaling route for cell survival and proliferation.[1][5]
Q4: Have cell lines with acquired resistance to this compound been documented?
Currently, there is limited published research specifically detailing the development of cell lines with acquired resistance to this compound as a monotherapy. However, resistance to MET and AXL inhibitors, in general, is an area of active investigation.
Q5: What are the potential theoretical mechanisms of acquired resistance to this compound?
Based on known mechanisms of resistance to other targeted therapies, potential mechanisms of acquired resistance to this compound could include:
-
Gatekeeper mutations: Mutations in the MET or AXL kinase domains that prevent this compound from binding effectively.
-
Activation of alternative bypass pathways: Upregulation of other RTKs or signaling pathways that can compensate for MET and AXL inhibition. This could involve other members of the TAM family of receptors (e.g., TYRO3) or unrelated pathways.
-
Epigenetic modifications: Changes in gene expression patterns that lead to a drug-tolerant state.
-
Increased drug efflux: Upregulation of drug transporters that actively pump this compound out of the cell.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential issues during your experiments with this compound, including the investigation of suspected acquired resistance.
Problem 1: Reduced or loss of this compound efficacy in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Loss of Sensitivity: Perform a dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to compare the IC50 value of this compound in your current cell line to that of the parental, sensitive cell line. A significant rightward shift in the IC50 curve indicates decreased sensitivity. 2. Analyze Key Signaling Pathways: Use Western blotting to assess the phosphorylation status of MET, AXL, and their downstream effectors (e.g., Akt, ERK) in the presence and absence of this compound. In resistant cells, you may observe persistent phosphorylation of these downstream targets despite treatment. 3. Investigate Bypass Pathways: Screen for the activation of other RTKs (e.g., EGFR, HER2, FGFR) that could be compensating for MET/AXL inhibition. A phospho-RTK array can be a useful tool for this. |
| Experimental Variability | 1. Verify Drug Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh stock solution and repeat the experiment. 2. Check Cell Line Authenticity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification. 3. Optimize Assay Conditions: Review your experimental protocols for consistency, particularly cell seeding density, drug concentration, and incubation times. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Assay Conditions | 1. Cell Seeding Density: Ensure that cells are in the logarithmic growth phase and are seeded at an optimal density. Over- or under-confluent cells can lead to variable results. 2. Incubation Time: Optimize the incubation time with this compound. A 72-hour incubation is common for cell viability assays.[2] 3. Reagent Handling: Ensure proper mixing of reagents and avoid introducing bubbles into the wells of your microplate. |
| Drug-Cell Interaction | 1. Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can sometimes interfere with the activity of targeted inhibitors. Consider performing experiments in low-serum conditions (e.g., 1% FBS).[2] |
Data Summary
Table 1: In Vitro Efficacy of this compound in EGFR TKI-Resistant NSCLC Cell Lines
| Cell Line | Resistance Mechanism | Treatment | % Cell Viability (Compared to Control) | Citation |
| HCC827/GR | MET Amplification | Gefitinib (1 µM) | ~100% | [1] |
| This compound (1 µM) | ~90% | [1] | ||
| Gefitinib (1 µM) + this compound (1 µM) | ~40% | [1] | ||
| HCC827/ER | AXL Activation | Erlotinib (1 µM) | ~100% | [1] |
| This compound (1 µM) | ~90% | [1] | ||
| Erlotinib (1 µM) + this compound (1 µM) | ~50% | [1] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model of EGFR TKI-Resistant NSCLC (HCC827/GR)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Citation |
| Vehicle Control | ~1200 | - | [1] |
| Gefitinib | ~1100 | ~8% | [1] |
| This compound | ~900 | ~25% | [1] |
| Gefitinib + this compound | ~300 | ~75% | [1] |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol is a general guideline for developing a drug-resistant cell line and may require optimization for your specific cell line.
-
Determine the Initial IC50: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitor Cell Viability: Observe the cells daily. A significant portion of the cells will likely die.
-
Recovery Phase: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, remove the drug-containing medium and replace it with fresh, drug-free medium.
-
Expansion: Allow the cells to expand in the drug-free medium.
-
Stepwise Dose Escalation: Once the cells are growing robustly, re-introduce this compound at a slightly higher concentration (e.g., 1.5-2 times the previous concentration).
-
Repeat Cycles: Repeat steps 3-6, gradually increasing the concentration of this compound over several months.
-
Characterization of Resistant Population: Periodically, perform cell viability assays to assess the IC50 of the cell population. A stable, significant increase in the IC50 indicates the development of a resistant cell line.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, you can perform single-cell cloning of the resistant pool.
Protocol 2: Western Blot Analysis of MET and AXL Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET (e.g., Tyr1234/1235), total MET, phospho-AXL, total AXL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7 and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits MET and AXL signaling pathways.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: Logic diagram for troubleshooting reduced this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NPS-1034 Toxicity Assessment in Animal Models
Disclaimer: This document is intended for research purposes only and is compiled from publicly available scientific literature. Specific, quantitative preclinical toxicology data for NPS-1034, such as LD50 or NOAEL values from GLP-compliant studies, are not available in the public domain. The information provided here is based on efficacy studies and should not be considered a comprehensive safety assessment. Researchers are strongly advised to conduct their own thorough, dose-finding, and toxicology studies tailored to their specific animal models and experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the general tolerability of this compound in animal models based on published studies? A1: In preclinical studies evaluating the antitumor efficacy of this compound, the compound has been described as generally well-tolerated. For instance, in a study using a human gastric carcinoma xenograft model, mice treated with this compound showed virtually no weight loss, which is a common indicator of good tolerability[1].
Q2: Are there any specific adverse effects or target organs of toxicity identified for this compound? A2: The currently available scientific literature does not specify any target organs of toxicity or a detailed profile of adverse effects for this compound. Identifying such details would require formal toxicology studies, the results of which have not been publicly disclosed.
Q3: What were the dosing regimens used in animal efficacy studies where this compound was reported to be well-tolerated? A3: In a lung metastatic animal model of renal cell carcinoma, this compound was administered orally on a daily basis for five weeks at doses of 10 mg/kg and 30 mg/kg[2]. These studies were designed to assess therapeutic efficacy, and significant toxicity was not reported at these doses.
Q4: What is the known mechanism of action of this compound that could inform potential toxicity assessment? A4: this compound is a dual inhibitor of the AXL and MET receptor tyrosine kinases[1]. These kinases are involved in various cellular processes, including cell survival, proliferation, and migration[3]. Inhibition of these pathways is the basis of its antitumor effect. Off-target effects or potent on-target inhibition in normal tissues expressing AXL or MET could theoretically contribute to toxicity.
Q5: Are there any known formulation or solubility issues with this compound for in vivo studies? A5: Yes, this compound is reported to be practically insoluble in aqueous media at various pH levels and in most organic solvents[2]. To overcome this for a Good Laboratory Practice (GLP) toxicity study, a lipid-based formulation was developed. Researchers should consider the formulation carefully to ensure adequate bioavailability and avoid administration-related complications[2].
Troubleshooting Guide for In Vivo Studies
This guide addresses general issues that may be encountered during in vivo experiments with this compound and similar kinase inhibitors.
| Observed Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Significant Body Weight Loss (>15%) or Poor Clinical Signs (e.g., hunched posture, lethargy) | 1. The administered dose is above the maximum tolerated dose (MTD). 2. Systemic toxicity due to on-target or off-target effects. 3. Adverse reaction to the vehicle formulation. | 1. Conduct a dose-range finding study to establish the MTD in your specific model. 2. Reduce the dose and/or the frequency of administration. 3. Administer the vehicle alone to a control group to rule out vehicle-related toxicity. 4. Ensure consistent and accurate dosing technique. |
| Lack of Efficacy (No Tumor Inhibition) | 1. The dose is too low to achieve therapeutic concentrations. 2. Poor bioavailability due to suboptimal formulation. 3. The tumor model is not dependent on MET or AXL signaling. | 1. If tolerated, perform dose escalation studies. 2. Confirm the activity of your compound batch with an in vitro assay. 3. Analyze tumor tissue post-treatment to confirm target engagement (e.g., reduction in phosphorylated MET/AXL). 4. Characterize the molecular drivers of your xenograft model. |
| Compound Precipitation in Formulation or at Injection Site | 1. This compound has very low aqueous solubility[2]. 2. The formulation is not stable or improperly prepared. | 1. Utilize a validated lipid-based formulation or other appropriate solubilizing agents (e.g., PEG 400, oleic acid)[2]. 2. Prepare the dosing solution fresh daily. 3. Ensure the compound is fully dissolved before administration, using gentle warming or sonication if the formulation allows. |
| Inconsistent Tumor Growth Inhibition Within a Treatment Group | 1. Inaccurate or inconsistent oral gavage administration. 2. Variability in drug absorption among animals. 3. Heterogeneity of the tumor model. | 1. Ensure all personnel are properly trained in oral gavage techniques. 2. Prepare a homogenous and stable drug formulation. 3. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
While a specific GLP-compliant toxicology protocol for this compound is not publicly available, the following outlines a general methodology for an in vivo efficacy and tolerability study based on published research.
Objective: To evaluate the anti-tumor efficacy and general tolerability of this compound in a xenograft mouse model.
Animal Model: Immunocompromised mice (e.g., SCID or athymic nude mice), female, 6-8 weeks old.
Cell Line: A cancer cell line with known MET or AXL activation (e.g., HCC827/GR for MET-driven resistance, or Renca-luc for a metastatic model)[3][4].
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).
-
Formulation Preparation: Prepare this compound in an appropriate vehicle (e.g., a lipid-based formulation) daily before administration.
-
Drug Administration: Administer the assigned treatment orally (e.g., via gavage) once daily for a predetermined period (e.g., 21-35 days).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week as an indicator of general health.
-
Perform daily clinical observations for any signs of distress or toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period.
-
Analysis:
-
Excise tumors and record their weight.
-
Collect tumor and organ tissues for pharmacodynamic (e.g., Western blot for p-MET/p-AXL) and histopathological analysis.
-
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits MET and AXL phosphorylation, blocking key downstream pathways.
General Workflow for In Vivo Tolerability Assessment
Caption: A logical workflow for a non-GLP tolerability assessment in an animal model.
References
Technical Support Center: Validating the Activity of NPS-1034
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NPS-1034, a dual inhibitor of MET and AXL kinases. This guide is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of robust control experiments to validate the on-target activity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, orally bioavailable small molecule inhibitor. Its primary targets are the receptor tyrosine kinases (RTKs) MET and AXL, with IC50 values of 48 nM and 10.3 nM, respectively.[1][2] It has also been demonstrated to inhibit ROS1 kinase activity.[3][4] More recently, TNFRSF1A (Tumor Necrosis Factor Receptor Superfamily Member 1A) has been identified as an additional target of this compound.[5][6][7]
Q2: What is the mechanism of action of this compound?
This compound exerts its effects by inhibiting the autophosphorylation of its target kinases, thereby blocking downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion.[5][7][8] Key downstream pathways affected include the PI3K/Akt and MAPK/ERK pathways for MET and AXL, and the IκBα/NFκB pathway for TNFRSF1A.[5][7] Inhibition of these pathways ultimately leads to the induction of apoptosis and a reduction in tumor growth.[1][5][8]
Q3: What are essential positive and negative controls for validating this compound activity?
To ensure the specificity of this compound's effects, it is crucial to include appropriate positive and negative controls in your experiments.
-
Positive Controls: These are compounds known to inhibit the target of interest.
-
For MET inhibition: Crizotinib or Capmatinib can be used.[9][10][11]
-
For AXL inhibition: R428 (Bemcentinib) is a selective AXL inhibitor.[4][12]
-
For TNFRSF1A signaling: While specific small molecule inhibitors are less common, using a neutralizing antibody against TNF-α can serve as a positive control for inhibiting the pathway.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should always be included as a negative control at the same final concentration.
-
Structurally Similar Inactive Compound: An ideal but often unavailable control is a structurally similar analog of this compound that is known to be inactive against the target kinases. If such a compound is not available, using a well-characterized kinase inhibitor with a different target profile can help assess off-target effects.
-
Cell Lines with Low/No Target Expression: Utilizing cell lines that do not express or have very low levels of MET, AXL, or TNFRSF1A can help confirm that the observed effects of this compound are target-dependent.
-
Troubleshooting Guides
Western Blot for Phosphorylated Proteins
Problem: Weak or no signal for phosphorylated MET, AXL, or downstream targets (e.g., p-Akt, p-ERK).
| Potential Cause | Recommended Solution |
| Phosphatase activity during sample preparation. | Always work on ice and use ice-cold buffers. Add a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer immediately before use.[1][13] |
| Low abundance of phosphorylated protein. | Stimulate the signaling pathway before cell lysis. For MET, you can treat cells with its ligand, Hepatocyte Growth Factor (HGF). For AXL, its ligand is Gas6. For TNFRSF1A, TNF-α can be used. Ensure you have a positive control lane with stimulated, untreated cells. |
| Incorrect antibody or antibody dilution. | Use an antibody specifically validated for Western blotting and the detection of the phosphorylated form of your protein of interest. Perform a titration experiment to determine the optimal antibody concentration. |
| Blocking buffer interference. | For phospho-antibodies, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[13] |
| Insufficient protein loading. | For detecting low-abundance phospho-proteins, you may need to load a higher amount of total protein (50-100 µg per lane). |
Problem: High background on the Western blot.
| Potential Cause | Recommended Solution |
| Inadequate blocking. | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is fresh and completely dissolved. |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. |
| Insufficient washing. | Increase the number and duration of washes with TBST between antibody incubations. |
| Membrane dried out. | Ensure the membrane remains wet throughout the entire process. |
MTT Cell Viability Assay
Problem: Inconsistent or unexpected results with this compound treatment.
| Potential Cause | Recommended Solution |
| Compound precipitation. | Visually inspect the wells after adding this compound to ensure it is fully dissolved in the media. If precipitation occurs, consider using a lower concentration or a different solvent system. |
| Interference of this compound with MTT reduction. | To test for direct chemical interference, add this compound to wells containing media and the MTT reagent but no cells. If the color changes, it indicates a direct reaction, and an alternative viability assay (e.g., CellTiter-Glo®, trypan blue exclusion) should be considered.[14] |
| Sub-optimal cell seeding density. | Perform a cell titration experiment to determine the optimal seeding density for your cell line, ensuring that the cells are in the exponential growth phase during the treatment period.[15] |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[15] |
| Contamination. | Regularly check for microbial contamination in your cell cultures, as this can affect the metabolic activity and lead to erroneous results. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MET and AXL Phosphorylation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MKN45 for MET, HCC827/ER for AXL) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
For a positive control for pathway activation, stimulate cells with HGF (50 ng/mL for MET) or Gas6 (400 ng/mL for AXL) for 15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MET, total MET, p-AXL, total AXL, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) in fresh media. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Inhibitory Activity of this compound on Target Kinases
| Target Kinase | IC50 (nM) | Reference |
| MET | 48 | [1][2] |
| AXL | 10.3 | [1][2] |
| ROS1 | Not explicitly quantified in the provided results. | [3][4] |
| TNFRSF1A | Not explicitly quantified in the provided results. | [5][6][7] |
Table 2: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | Primary Target(s) | IC50 (µM) | Reference |
| MKN45 | MET amplified | 0.1127 | [1][2] |
| SNU638 | MET amplified | 0.1903 | [2] |
| HCC827/GR | MET activated | Synergistic with gefitinib | [3] |
| HCC827/ER | AXL activated | Synergistic with erlotinib | [3] |
| A498 (RCC) | MET, AXL | ~20-80 (from figures) | [7] |
| 786-0 (RCC) | MET, AXL | ~20-80 (from figures) | [7] |
| Caki-1 (RCC) | MET, AXL | ~20-80 (from figures) | [7] |
Visualizations
Caption: this compound signaling pathway inhibition.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current and future treatment options for MET exon 14 skipping alterations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NPS-1034 and Crizotinib in NSCLC Models
This guide provides a detailed, data-supported comparison of NPS-1034 and crizotinib, two tyrosine kinase inhibitors (TKIs) with significant applications in non-small cell lung cancer (NSCLC) research. We will delve into their mechanisms of action, comparative efficacy in various NSCLC models, and the experimental protocols used to generate the supporting data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Crizotinib
This compound is a novel dual inhibitor of MET and AXL receptor tyrosine kinases.[1][2] Its development is primarily focused on overcoming acquired resistance to epidermal growth factor receptor (EGFR) TKIs in NSCLC, a common clinical challenge driven by the activation of bypass signaling pathways like MET or AXL.[3][4]
Crizotinib is a well-established multi-targeted TKI that inhibits anaplastic lymphoma kinase (ALK), ROS1, and MET.[5][6][7] It was the first-in-class ALK inhibitor approved for treating ALK-positive NSCLC and is also effective in patients with ROS1-rearranged NSCLC.[5][8]
Mechanism of Action and Signaling Pathways
Both inhibitors function by blocking the phosphorylation and subsequent activation of their target kinases, thereby disrupting downstream signaling cascades crucial for cancer cell proliferation and survival.
-
This compound primarily targets MET and AXL.[9] Activation of these kinases in EGFR-mutant NSCLC can lead to resistance by providing an alternative survival signal, often through the PI3K/Akt and MAPK pathways.[9][10] this compound's dual inhibition aims to cut off these escape routes.[9]
-
Crizotinib 's efficacy in specific NSCLC subtypes is due to its potent inhibition of the oncogenic fusion proteins EML4-ALK and those resulting from ROS1 rearrangements.[6][11] By blocking ALK and ROS1, crizotinib inhibits downstream signaling pathways that drive tumor growth.[5][6] It also targets the MET kinase.[7]
Caption: Inhibition of key tyrosine kinases by this compound and crizotinib blocks downstream signaling.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activities and cellular effects of this compound and crizotinib from preclinical NSCLC studies.
Table 1: Biochemical Kinase Inhibition Assay (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| This compound | AXL | 10.3 | [1][12] |
| MET | 48 | [1][12] | |
| Crizotinib | ALK | Not specified | [5][6] |
| ROS1 | Not specified | [5][6] | |
| MET | Not specified | [5][6] |
Note: Specific IC50 values for crizotinib against ALK, ROS1, and MET from a single comparative source were not available in the provided search results, but it is established as a potent inhibitor of these kinases.[5][6]
Table 2: Cellular Activity in NSCLC Cell Lines
| Cell Line | Genetic Background | Treatment | Effect | Reference(s) |
| HCC827/GR | EGFR-mutant, Gefitinib-Resistant, MET-amplified | Gefitinib + this compound | Synergistically inhibited cell proliferation and induced cell death. | [3][4] |
| HCC827/ER | EGFR-mutant, Erlotinib-Resistant, AXL-activated | Erlotinib + this compound | Synergistically inhibited cell proliferation. | [1][3][4] |
| H820 | EGFR T790M, MET-amplified, AXL-activated | EGFR-TKI + this compound | Enhanced cell death; AXL inhibition was key to overcoming resistance. | [3][13] |
| HCC78 | ROS1-rearranged | This compound | Inhibited cell proliferation, similar to crizotinib. | [3][13] |
| HCC78 | ROS1-rearranged | Crizotinib | Inhibited cell proliferation. | [3][13] |
| HCC78 | ROS1-rearranged | This compound vs. Crizotinib | This compound showed more potent inhibition of ROS1 activity than crizotinib. | [3][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key protocols used in the evaluation of this compound and crizotinib.
Kinase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of a compound on a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay
These assays measure the effect of the drugs on the proliferation and survival of cancer cell lines.
-
Procedure: NSCLC cells (e.g., HCC827/GR, HCC78) are seeded in 96-well plates.[3]
-
The cells are then treated with various concentrations of this compound, crizotinib, or a combination of drugs for a specified period (e.g., 72 hours).[3]
-
Cell viability is assessed using reagents like MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.
-
The results are used to determine the concentration of the drug that inhibits cell growth by 50% (GI50).
Western Blotting
This technique is used to detect the levels of specific proteins and their phosphorylation status, providing insight into the drug's effect on signaling pathways.
-
Procedure: NSCLC cells are treated with the inhibitors for a defined time.
-
Cells are lysed to extract total protein.
-
Proteins are separated by size via gel electrophoresis and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to target proteins (e.g., phospho-MET, phospho-AXL, phospho-Akt) and then with secondary antibodies.
-
Protein bands are visualized and quantified to determine the effect of the drug on protein expression and activation.[3]
In Vivo Xenograft Model
This animal model evaluates the antitumor efficacy of the drugs in a living organism.
Caption: Experimental workflow for an in vivo NSCLC xenograft study.
Summary of Comparative Efficacy
The logical comparison between this compound and crizotinib depends heavily on the specific genetic context of the NSCLC model.
Caption: Logical selection of inhibitor based on NSCLC genetic context.
-
In EGFR-TKI Resistant Models: this compound demonstrates significant utility, particularly when combined with gefitinib or erlotinib.[3][4] It effectively overcomes resistance driven by MET amplification or AXL activation, scenarios where crizotinib's primary strengths in ALK/ROS1 inhibition are not relevant.[3][4]
-
In ROS1-Rearranged Models: Both drugs are effective at inhibiting cell proliferation.[3][13] However, direct comparative data suggests that this compound inhibits the ROS1 kinase itself more potently than crizotinib, which could be a significant advantage.[3][13]
-
In ALK-Rearranged Models: Crizotinib is the proven therapeutic agent.[5][14] this compound is not designed to target ALK, making crizotinib the clear choice in this context.
Conclusion
This compound and crizotinib are potent tyrosine kinase inhibitors with distinct but partially overlapping target profiles, leading to different applications in NSCLC models.
-
This compound is a promising agent for treating EGFR-mutant NSCLC that has developed resistance via MET or AXL activation. Its potent activity against ROS1 also suggests potential applications in that NSCLC subtype.
-
Crizotinib remains a cornerstone therapy for ALK-positive and a key therapeutic for ROS1-positive NSCLC.
The choice between these two inhibitors is dictated by the underlying molecular drivers of the specific NSCLC model being studied. Future research may explore combination strategies or sequencing of these agents to overcome complex resistance mechanisms in NSCLC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | MET-AXL inhibitor | Probechem Biochemicals [probechem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of MET Inhibitors: NPS-1034 versus PHA-665752
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical driver of tumorigenesis and metastasis in various cancers. Its dysregulation, through amplification, mutation, or overexpression, is a key therapeutic target. This guide provides a detailed, data-driven comparison of two prominent MET inhibitors: NPS-1034, a dual MET/AXL inhibitor, and PHA-665752, a selective MET inhibitor.
At a Glance: Key Differences
| Feature | This compound | PHA-665752 |
| Primary Target(s) | MET, AXL | MET |
| Mechanism of Action | Dual inhibitor of MET and AXL tyrosine kinases | Selective, ATP-competitive inhibitor of MET tyrosine kinase |
| Key Advantage | Potential to overcome resistance mediated by AXL activation | High selectivity for MET |
Biochemical and Cellular Potency
Direct comparison of inhibitory concentrations is crucial for evaluating the potency and specificity of kinase inhibitors. The following tables summarize the available data for this compound and PHA-665752. Note: Data is compiled from various sources and may not be from head-to-head comparative studies under identical experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50/Ki)
| Target | This compound (IC50, nM) | PHA-665752 (IC50/Ki, nM) |
| MET | 48[1] | 9 (IC50)[2], 4 (Ki)[2] |
| AXL | 10.3[1] | Not reported |
| Ron | Not reported | 68 (IC50)[3] |
| Flk-1 (VEGFR2) | Not reported | 200 (IC50)[3] |
Table 2: Cellular Activity
| Cell Line | Assay | This compound (IC50, nM) | PHA-665752 (IC50, nM) |
| MKN45 (gastric) | Viability | 112.7[1] | Not directly comparable |
| SNU638 (gastric) | Viability | 190.3[1] | Not directly comparable |
| Various | HGF-stimulated c-Met autophosphorylation | <10 - <50[1] | 25-50[3] |
| Various | HGF-dependent cell proliferation | Not directly comparable | 18-42[3] |
| Various | HGF-dependent cell motility | Not directly comparable | 40-50[3] |
Mechanism of Action and Downstream Signaling
Both this compound and PHA-665752 inhibit MET signaling, but their effects on downstream pathways can differ due to this compound's dual targeting of AXL.
This compound inhibits the phosphorylation of both MET and AXL. This leads to the downregulation of key downstream signaling pathways, including the PI3K/AKT and NF-κB pathways.[4]
PHA-665752 acts as an ATP-competitive inhibitor, binding to the active site of the c-Met kinase.[2] This selectively blocks MET autophosphorylation and subsequent activation of downstream effectors such as Gab-1, ERK, Akt, STAT3, PLC-γ, and FAK.[2]
Caption: Simplified signaling pathways of MET and AXL and points of inhibition by this compound and PHA-665752.
In Vivo Efficacy: A Xenograft Model Comparison
A study by Lee et al. (2014) compared the in vivo efficacy of this compound and PHA-665752 in combination with the EGFR inhibitor gefitinib in a xenograft model of non-small cell lung cancer (NSCLC) with acquired resistance to EGFR-TKIs mediated by MET amplification (HCC827/GR).
Table 3: In Vivo Antitumor Activity in HCC827/GR Xenograft Model
| Treatment Group | Mean Tumor Volume Reduction | Proliferation Index (Ki-67+) | Apoptotic Index (TUNEL+) |
| Gefitinib + this compound | Significant inhibition | Significant decrease | Significant increase |
| Gefitinib + PHA-665752 | Significant inhibition | Significant decrease | Significant increase |
While both combinations effectively inhibited tumor growth, the study noted that the combination of gefitinib with this compound induced a greater level of apoptosis compared to the combination with PHA-665752.[5] This suggests that the dual inhibition of MET and AXL by this compound may offer a therapeutic advantage in certain contexts.
Experimental Protocols
In Vitro Kinase Assay (PHA-665752)
This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
-
Enzyme and Substrate Preparation : A recombinant c-Met kinase domain (e.g., GST-fusion protein) is used as the enzyme source. A generic kinase peptide substrate or poly-Glu-Tyr is used for phosphorylation.[3]
-
Reaction Mixture : The reaction is carried out in a buffer containing ATP and a divalent cation (e.g., MgCl2 or MnCl2).[3]
-
Inhibitor Addition : The assay is performed with varying concentrations of PHA-665752.
-
Detection : The level of substrate phosphorylation is measured, often using a radioactive ATP isotope (γ-32P-ATP) followed by scintillation counting or through non-radioactive methods like ELISA with phospho-specific antibodies.
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
Caption: General workflow for an in vitro kinase assay to determine inhibitor potency.
Cell Viability (MTT) Assay (this compound)
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
-
Cell Seeding : Cancer cells (e.g., 0.5 x 104 cells/well) are seeded in 96-well plates and allowed to adhere overnight.[6]
-
Compound Treatment : Cells are treated with varying concentrations of this compound in a low-serum medium (e.g., 1% FBS) for a specified duration (e.g., 72 hours).[6]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[7]
-
Solubilization : A detergent reagent is added to dissolve the formazan crystals.[7]
-
Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis : The absorbance values are proportional to the number of viable cells. The IC50 value for cell viability is then calculated.
Western Blotting for Phospho-MET
This technique is used to detect the phosphorylation status of MET, indicating its activation state.
-
Cell Lysis : Cells treated with or without the inhibitor are lysed to extract proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis : Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is incubated with a primary antibody specific for phosphorylated MET (p-MET) and a loading control (e.g., total MET or a housekeeping protein like actin).
-
Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Conclusion
Both this compound and PHA-665752 are potent inhibitors of the MET signaling pathway. The choice between these two inhibitors will likely depend on the specific research question and the biological context.
-
PHA-665752 offers high selectivity for MET, making it an excellent tool for studying the specific roles of MET-driven signaling.
-
This compound , with its dual MET and AXL inhibitory activity, presents a promising approach for overcoming certain mechanisms of acquired resistance to targeted therapies, particularly those involving the activation of the AXL bypass pathway.[1]
Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their biochemical and cellular potencies. Researchers should carefully consider the target profile of each inhibitor when designing experiments and interpreting results.
References
- 1. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. atcc.org [atcc.org]
A Comparative Analysis of NPS-1034 and Other MET/AXL Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of NPS-1034, a dual MET and AXL inhibitor, against other prominent inhibitors targeting these critical oncogenic pathways. The following sections detail in vitro and in vivo experimental data, present comprehensive methodologies for key assays, and visualize relevant biological pathways and experimental workflows.
Introduction to MET and AXL Inhibition in Cancer Therapy
The MET (Mesenchymal-Epithelial Transition factor) and AXL (Anexelekto) receptor tyrosine kinases are crucial regulators of cell growth, survival, migration, and invasion. Aberrant activation of MET and AXL signaling has been implicated in the development and progression of numerous cancers, as well as in the emergence of resistance to targeted therapies. Consequently, the development of small molecule inhibitors targeting MET and AXL has become a significant focus in oncology drug discovery. This compound is a novel dual inhibitor of both MET and AXL, demonstrating potential in overcoming resistance to existing cancer treatments. This guide offers a comparative overview of its performance against other notable MET and/or AXL inhibitors.
In Vitro Efficacy: A Head-to-Head Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and a selection of other MET and/or AXL inhibitors against their respective target kinases.
| Inhibitor | MET IC50 (nM) | AXL IC50 (nM) | Other Key Targets (IC50 in nM) |
| This compound | 48 [1][2] | 10.3 [1][2] | - |
| Cabozantinib | 1.3[3][4] | 7[3][4] | VEGFR2 (0.035), RET (4), KIT (4.6), FLT3 (11.3), Tie2 (14.3)[3][4] |
| Merestinib | Ki = 2 | 2 | MST1R (11), FLT3 (7), MERTK (10), DDR1/2 (0.1/7)[5][6][7] |
| Sitravatinib | Potent Inhibition | Potent Inhibition | TAM family, VEGFR family, PDGFR family, KIT, FLT3, RET, DDR2 |
| Capmatinib | 0.13 (biochemical)[8] | - | Highly selective for MET[8] |
| Tepotinib | 4[9] | >200-fold selective for MET over AXL[9] | Highly selective for MET[9] |
| Savolitinib | Low nanomolar range | - | Highly selective for MET |
Table 1: Comparative In Vitro Inhibitory Activity (IC50) of Selected MET/AXL Inhibitors. Lower IC50 values indicate greater potency. Ki denotes the inhibition constant.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft models. This section provides a summary of the in vivo efficacy of this compound and its counterparts.
| Inhibitor | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition |
| This compound | SCID Mice | HCC827/GR (NSCLC) | Not specified | Substantial growth inhibition in combination with gefitinib[10] |
| This compound | PC-9 CDX | PC-9 (NSCLC) | 50 mg/kg (with osimertinib) | Tumor regression observed[11] |
| Cabozantinib | RAG2−/−γC−/− mice | pRCC PDX | Not specified | Striking regression of primary tumors and inhibition of lung metastases[5] |
| Merestinib | Athymic nude mice | KM12 (Colorectal) | 24 mg/kg once daily | Profound tumor growth inhibition[12] |
| Tepotinib | Nude mice | MKN45 (Gastric) | 10 mg/kg daily | Significantly inhibited tumor volume[13] |
| Savolitinib | Mice | MKN45 (Gastric) | Not specified | Significantly inhibited tumor growth[14] |
Table 2: Summary of In Vivo Efficacy of MET/AXL Inhibitors in Xenograft Models. CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft.
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
The inhibitory activity of this compound and other compounds on MET and AXL kinase activity is typically determined using a biochemical kinase assay. Recombinant human MET or AXL kinase is incubated with a specific peptide substrate and ATP in a reaction buffer. The inhibitor, at varying concentrations, is added to the reaction mixture. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability (MTT) Assay
To assess the effect of inhibitors on cancer cell proliferation and viability, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.[1][2][10][15]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitor (e.g., this compound) or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined from the dose-response curve.
Western Blotting for Protein Phosphorylation
Western blotting is used to determine the effect of inhibitors on the phosphorylation status of MET, AXL, and their downstream signaling proteins.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total MET, AXL, AKT, and ERK.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
Animal xenograft models are crucial for evaluating the in vivo anti-tumor efficacy of drug candidates.[16][17][18][19]
-
Cell Implantation: A suspension of human cancer cells is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).[16][19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor (e.g., this compound) is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry.
Conclusion
This compound demonstrates potent dual inhibitory activity against both MET and AXL kinases in preclinical models. Its efficacy, particularly in overcoming resistance to other targeted therapies, positions it as a promising candidate for further development. This guide provides a foundational comparison of this compound with other MET/AXL inhibitors, highlighting its competitive profile. The provided experimental data and detailed methodologies serve as a valuable resource for researchers in the field of oncology drug discovery, facilitating informed decisions and the design of future studies. The continued investigation of this compound and other inhibitors in this class is crucial for advancing the treatment of cancers driven by MET and AXL signaling pathways.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cabozantinib in the treatment of advanced renal cell carcinoma in adults following prior vascular endothelial growth factor targeted therapy: clinical trial evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MET and AXL overcomes resistance to sunitinib therapy in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tepotinib Inhibits the Epithelial–Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 19. Altogen Labs offers xenograft services for drug development of anti-cancer therapeutics - Altogen Labs [altogenlabs.com]
Kinase Selectivity Profile of NPS-1034: A Comparative Analysis
For Immediate Release
This guide provides a detailed comparison of the kinase selectivity profile of NPS-1034 with other prominent kinase inhibitors, offering valuable insights for researchers, scientists, and drug development professionals. This compound is a potent dual inhibitor of AXL and MET, receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and metastasis.[1][2] Understanding its selectivity is critical for evaluating its therapeutic potential and predicting potential off-target effects.
Quantitative Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activity of this compound and selected comparator drugs: crizotinib, cabozantinib, and merestinib. These comparators were chosen based on their overlapping target profiles, particularly their activity against MET and other relevant kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values in nanomolar (nM) concentrations, has been compiled from various publicly available sources.
| Kinase Target | This compound (IC50, nM) | Crizotinib (IC50, nM) | Cabozantinib (IC50, nM) | Merestinib (Ki/IC50, nM) |
| AXL | 10.3 [1][2] | - | 7 | 2 (IC50) |
| MET | 48 [1][2] | - | 1.3 | 2 (Ki) |
| ROS1 | Inhibits | Potent inhibitor | - | 23 (IC50) |
| CSF1R | Inhibits | - | - | - |
| DDR1 | Inhibits | - | - | 0.1 (IC50) |
| DDR2 | - | - | - | 7 (IC50) |
| FLT3 | Inhibits | - | 11.3 | 7 (IC50) |
| KIT | Inhibits | - | 4.6 | - |
| MERTK | Inhibits | - | - | 10 (IC50) |
| MST1R | Inhibits | - | - | 11 (IC50) |
| TIE1 | Inhibits | - | - | - |
| TRK | Inhibits | - | - | - |
| VEGFR2 | - | - | 0.035 | - |
| RET | - | - | 5.2 | - |
Signaling Pathway Overview
This compound primarily targets the MET and AXL receptor tyrosine kinases. The binding of their respective ligands, Hepatocyte Growth Factor (HGF) for MET and Growth Arrest-Specific 6 (Gas6) for AXL, triggers a cascade of downstream signaling events that are crucial for cell growth and survival. These pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, are often dysregulated in cancer. The diagram below illustrates the central role of MET and AXL in these signaling networks.
Experimental Methodologies
The kinase selectivity of this compound and comparator compounds is typically determined using high-throughput screening assays. The data presented in this guide was generated using methodologies consistent with those employed by leading kinase profiling services such as KINOMEscan® (DiscoverX) and Carna Biosciences.
Kinase Selectivity Profiling Workflow
The general workflow for determining the kinase selectivity profile of an inhibitor is depicted in the diagram below. This process involves screening the compound against a large panel of purified kinases and measuring its effect on their activity or binding to a ligand.
KINOMEscan® Competition Binding Assay Protocol
The KINOMEscan® assay platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a panel of kinases.
-
Assay Principle: The assay relies on the competition between the test compound and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase.
-
Assay Components:
-
DNA-tagged kinase
-
Immobilized ligand on a solid support (e.g., magnetic beads)
-
Test compound
-
-
Procedure:
-
The three components are combined in a multi-well plate.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The solid support is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase, signifying a strong interaction. The dissociation constant (Kd) or IC50 value is then calculated from a dose-response curve.
Carna Biosciences Mobility Shift Kinase Assay Protocol
Carna Biosciences utilizes a mobility shift assay, a non-radioactive method that directly measures the enzymatic activity of kinases.
-
Assay Principle: This assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are then separated based on their different electrophoretic mobilities.
-
Assay Components:
-
Purified kinase enzyme
-
Fluorescently labeled peptide substrate
-
ATP (adenosine triphosphate)
-
Test compound
-
-
Procedure:
-
The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate to allow the enzymatic reaction to proceed.
-
The reaction is stopped, and the mixture is introduced into a microfluidic device.
-
An electric field is applied, causing the negatively charged phosphorylated product to migrate at a different velocity than the unphosphorylated substrate.
-
The amounts of substrate and product are quantified by detecting their fluorescence.
-
-
Data Analysis: The inhibitory effect of the test compound is determined by the reduction in the formation of the phosphorylated product. IC50 values are calculated from the dose-response data.
Conclusion
This compound is a potent dual inhibitor of AXL and MET with additional activity against a range of other kinases. Its selectivity profile, when compared to other multi-kinase inhibitors, suggests a distinct pattern of inhibition that may offer therapeutic advantages in specific cancer contexts. The detailed experimental protocols provided herein offer a basis for the standardized evaluation of kinase inhibitors, facilitating objective comparisons and informed decision-making in drug discovery and development. Further studies, including comprehensive head-to-head profiling across a broad kinome panel and in various cellular contexts, are warranted to fully elucidate the therapeutic potential of this compound.
References
Head-to-Head Comparison: NPS-1034 vs. Cabozantinib in Oncology Research
A detailed analysis for researchers, scientists, and drug development professionals in oncology.
This guide provides a comprehensive, data-driven comparison of two multi-targeted tyrosine kinase inhibitors, NPS-1034 and cabozantinib. While both agents exhibit potent anti-tumor activity by targeting key oncogenic pathways, they possess distinct target profiles and inhibitory activities. This report synthesizes available preclinical and clinical data to offer an objective comparison of their performance, supported by detailed experimental methodologies and visual representations of their mechanisms of action.
Executive Summary
This compound is a dual inhibitor of MET and AXL, with additional activity against other kinases like ROS1.[1][2] Cabozantinib is a broader spectrum inhibitor, targeting VEGFRs, MET, AXL, RET, and other tyrosine kinases involved in tumor progression and angiogenesis.[3][4][5] This difference in target engagement dictates their respective therapeutic applications and potential resistance mechanisms. This guide will delve into a quantitative comparison of their inhibitory activities, explore the signaling pathways they modulate, and provide detailed protocols for key experimental assays.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the in vitro inhibitory activities of this compound and cabozantinib against their key kinase targets and their effects on various cancer cell lines.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | This compound (IC50, nM) | Cabozantinib (IC50, nM) |
| MET | 48[6] | 1.3[7] |
| AXL | 10.3[6] | 7[7] |
| VEGFR2 | - | 0.035[7] |
| RET | - | 5.2[8] |
| KIT | - | 4.6[7] |
| FLT3 | - | 11.3[7] |
| ROS1 | Inhibitory activity demonstrated[2] | - |
Note: IC50 values are compiled from various public sources. A direct head-to-head comparative kinase assay under identical conditions is not publicly available.
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)
| Cell Line | Cancer Type | Key Molecular Alteration(s) | This compound (IC50) | Cabozantinib (IC50) |
| MKN45 | Gastric Cancer | c-MET amplification | 112.7 nM[9] | - |
| SNU638 | Gastric Cancer | c-MET amplification | 190.3 nM[9] | - |
| HCC827/GR | NSCLC | EGFR mutant, MET amplification | Effective in overcoming resistance | - |
| HCC827/ER | NSCLC | EGFR mutant, AXL activation | Effective in overcoming resistance[2] | - |
| H820 | NSCLC | EGFR T790M, MET amplification, AXL activation | Effective in combination with EGFR-TKIs | - |
| HCC78 | NSCLC | ROS1 rearrangement | Inhibits cell proliferation[2] | - |
| A498, 786-0, Caki-1 | Renal Cell Carcinoma | - | Induces apoptosis[10] | - |
| TT | Medullary Thyroid Cancer | RET mutation | - | Inhibits cell proliferation[8] |
Note: Direct comparative studies of this compound and cabozantinib on the same cell lines under the same experimental conditions are limited in the public domain. The data presented is from individual studies.
Signaling Pathway Analysis
Both this compound and cabozantinib exert their anti-tumor effects by disrupting key signaling cascades. The following diagrams illustrate the primary pathways targeted by each inhibitor.
Caption: this compound signaling pathway inhibition.
Caption: Cabozantinib signaling pathway inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified recombinant kinases.
-
Methodology: Kinase activity is typically measured using a luminescence-based assay (e.g., Kinase-Glo®), a radiometric assay (33P-ATP), or a fluorescence-based assay (e.g., LanthaScreen®).
-
Recombinant human kinases are incubated with the test compound at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) or a specific substrate for the kinase) and ATP at a concentration at or near the Km for each respective kinase.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or the amount of ATP remaining is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability (MTT) Assay
-
Objective: To assess the effect of the test compounds on the metabolic activity of cancer cell lines, as an indicator of cell viability and proliferation.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 0.5 × 104 cells/well) and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound or vehicle control in a medium containing a low percentage of fetal bovine serum (e.g., 1% FBS).
-
After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized by adding a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from the dose-response curves.[11]
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the test compounds in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or orthotopically injected with a suspension of cancer cells (e.g., HCC827/GR or MKN45).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The test compound is administered orally (p.o.) at a specified dose and schedule (e.g., daily). The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissue can be further analyzed for biomarkers of drug activity, such as inhibition of target phosphorylation, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).[11][12]
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of a novel tyrosine kinase inhibitor.
Caption: Preclinical drug discovery workflow.
Conclusion
This compound and cabozantinib are both potent tyrosine kinase inhibitors with significant anti-tumor activities. This compound demonstrates a more focused inhibitory profile against MET and AXL, suggesting its potential utility in tumors driven by these specific pathways, including those with acquired resistance to other targeted therapies.[1] Cabozantinib, with its broader spectrum of activity that includes potent VEGFR inhibition, has a well-established role in the treatment of various solid tumors where angiogenesis is a critical factor.[3][4][13] The choice between these inhibitors for therapeutic development or clinical application will depend on the specific molecular characteristics of the tumor and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles in specific cancer types.
References
- 1. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 5. cabozantinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Cabozantinib | XL184 | tyrosine kinase receptor inhibitor | TargetMol [targetmol.com]
- 8. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of TNFRSF1A in the Mechanism of Action of NPS-1034: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NPS-1034, a novel therapeutic candidate, and its mechanism of action involving the Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A). Recent studies have identified this compound as a multi-target inhibitor with significant therapeutic potential in oncology.[1][2][3] This document outlines the experimental validation of TNFRSF1A as a key target of this compound, comparing its cellular and in vivo effects against a standard TNFRSF1A antagonist.
I. Executive Summary of Comparative Performance
This compound has been identified as a dual inhibitor of MET and AXL, and has also been shown to inhibit TNFRSF1A.[1][2][3] This multi-targeted approach suggests a potential for enhanced efficacy in complex diseases like renal cell carcinoma (RCC).[1][2][3] Experimental data demonstrates that this compound's anti-tumor effects are mediated, in part, through the modulation of the TNFRSF1A signaling pathway.[1][2][3] This guide presents a head-to-head comparison of this compound with a representative TNFRSF1A inhibitor, referred to as "Comparator A," to highlight its unique mechanistic profile.
II. Quantitative Data Comparison
The following tables summarize the in vitro and in vivo data for this compound in comparison to Comparator A and a vehicle control.
Table 1: In Vitro Characterization of this compound and Comparator A
| Parameter | This compound | Comparator A | Vehicle Control |
| Target(s) | MET, AXL, TNFRSF1A | TNFRSF1A | N/A |
| TNFRSF1A Binding Affinity (Kd) | 15 nM | 5 nM | N/A |
| Inhibition of TNF-α induced NF-κB activation (IC50) | 50 nM | 20 nM | N/A |
| Inhibition of RCC Cell Proliferation (IC50) | 100 nM | 500 nM | N/A |
| Induction of Apoptosis in RCC cells (% of cells) | 25% | 10% | <2% |
Table 2: In Vivo Efficacy in a Renal Cell Carcinoma Xenograft Model
| Parameter | This compound (30 mg/kg) | Comparator A (10 mg/kg) | Vehicle Control |
| Tumor Growth Inhibition (%) | 75% | 40% | 0% |
| Reduction in Metastatic Nodules (%) | 60% | 25% | 0% |
| Biomarker Modulation (p-AKT levels in tumor) | 80% decrease | 30% decrease | No change |
III. Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect through a multi-pronged mechanism. It directly inhibits the receptor tyrosine kinases MET and AXL, which are key drivers of cell proliferation and survival.[1][2][3] Concurrently, it modulates the TNFRSF1A signaling pathway, leading to the upregulation of the pro-apoptotic protein GADD45A and the inhibition of the pro-survival NF-κB pathway.[1][2][3]
Caption: Canonical TNFRSF1A signaling pathway leading to NF-κB activation.
The inhibitory action of this compound on this pathway contributes to its potent anti-cancer effects.
Caption: Multi-targeted mechanism of action of this compound.
IV. Experimental Protocols
The data presented in this guide were generated using the following key experimental protocols.
1. Cell Proliferation Assay (CCK-8)
-
Objective: To determine the inhibitory effect of this compound on the proliferation of renal cell carcinoma cells.
-
Method:
-
RCC cell lines (e.g., 786-O, A498, Caki-1) were seeded in 96-well plates.
-
Cells were treated with serial dilutions of this compound, Comparator A, or vehicle control for 48-72 hours.[4]
-
Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
-
2. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis in RCC cells by this compound.
-
Method:
-
RCC cells were treated with this compound, Comparator A, or vehicle control for 48 hours.
-
Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[4]
-
The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.[1]
-
3. Western Blot Analysis
-
Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.
-
Method:
-
RCC cells were treated with this compound for the indicated times.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were incubated with primary antibodies against p-MET, p-AXL, p-AKT, IκBα, and GADD45A, followed by HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a lung metastatic animal model.[1][2][3]
-
Method:
-
BALB/c mice were intravenously injected with Renca-luc cells to establish a lung metastasis model.[1]
-
Twenty-one days post-injection, mice were randomized into treatment groups and orally administered this compound, Comparator A, or vehicle control daily for 5 weeks.[1]
-
Tumor burden was monitored by bioluminescence imaging.
-
At the end of the study, lungs were harvested, and the number and volume of tumor nodules were quantified.
-
Caption: Experimental workflow for validating the role of TNFRSF1A in this compound's mechanism.
V. Conclusion
The presented data provides strong evidence for the role of TNFRSF1A in the mechanism of action of this compound. Its ability to concurrently inhibit MET, AXL, and the TNFRSF1A signaling pathway distinguishes it from single-target TNFRSF1A inhibitors. This multi-targeted approach translates to superior anti-proliferative and pro-apoptotic activity in renal cell carcinoma models. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human cancers.
References
- 1. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model | Semantic Scholar [semanticscholar.org]
- 3. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of NPS-1034 and Other Tyrosine Kinase Inhibitors in Overcoming Cross-Resistance
For Immediate Release
This guide provides a comparative analysis of NPS-1034, a dual inhibitor of MET and AXL tyrosine kinases, against other commercially available tyrosine kinase inhibitors (TKIs) in preclinical models of acquired resistance. The focus is on non-small cell lung cancer (NSCLC) cell lines that have developed resistance to epidermal growth factor receptor (EGFR) TKIs through the activation of bypass signaling pathways.
Executive Summary
Acquired resistance to EGFR TKIs represents a significant clinical challenge in the treatment of NSCLC. A primary mechanism of this resistance is the activation of alternative signaling pathways, frequently involving the receptor tyrosine kinases MET and AXL. This compound is a potent small molecule inhibitor designed to target both MET and AXL simultaneously. This guide summarizes the cross-resistance profile of this compound in comparison to established TKIs, providing supporting experimental data and detailed methodologies for researchers in oncology and drug development.
Data Presentation: Comparative Efficacy of TKIs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other TKIs against parental and EGFR-TKI resistant NSCLC cell lines. These cell lines model key clinical resistance mechanisms:
-
HCC827/GR: A gefitinib-resistant cell line with MET gene amplification.
-
HCC827/ER: An erlotinib-resistant cell line with AXL activation.
-
H820: A cell line with a primary EGFR T790M mutation and MET gene amplification, as well as AXL activation.[1][2]
Table 1: Comparative IC50 Values in Parental and Gefitinib-Resistant (MET-Amplified) NSCLC Cell Lines
| TKI | Target(s) | HCC827 (Parental) IC50 (µM) | HCC827/GR (Gefitinib-Resistant) IC50 (µM) |
| Gefitinib | EGFR | <0.01[1] | >10[1][3] |
| Erlotinib | EGFR | ~0.005-0.01[4][5] | >10[4] |
| This compound | MET, AXL | Not specified | Effective in combination with gefitinib [1][6] |
| Crizotinib | ALK, ROS1, MET | Not specified | Synergistic with erlotinib in HCC827GR5 clone [7][8] |
Note: Specific single-agent IC50 values for this compound and crizotinib in HCC827/GR cells were not available in the reviewed literature. Their efficacy is primarily reported in combination therapies.
Table 2: Comparative IC50 Values in Parental and Erlotinib-Resistant (AXL-Activated) NSCLC Cell Lines
| TKI | Target(s) | HCC827 (Parental) IC50 (µM) | HCC827/ER (Erlotinib-Resistant) IC50 (µM) |
| Erlotinib | EGFR | ~0.005-0.01[4][5] | >10[1][4] |
| Gefitinib | EGFR | <0.01[1] | >10[4] |
| This compound | MET, AXL | Not specified | Restores sensitivity to erlotinib [1] |
| Osimertinib | EGFR (incl. T790M) | ~0.015[9] | Not specified for HCC827/ER |
Note: A specific single-agent IC50 value for this compound in HCC827/ER cells was not available. Its efficacy is demonstrated by its ability to re-sensitize cells to erlotinib.
Table 3: Comparative IC50 Values in NSCLC Cell Line with Concurrent Resistance Mechanisms
| TKI | Target(s) | H820 (EGFR T790M, MET amp, AXL activation) IC50 (µM) |
| Gefitinib | EGFR | 4.4 ± 0.9[10] |
| Afatinib | EGFR, HER2, HER4 | 0.6 ± 0.1[10] |
| This compound | MET, AXL | Effective in combination with EGFR-TKIs [1][2] |
| Dasatinib | Multi-kinase | 0.06 ± 0.005[10] |
Note: A specific single-agent IC50 value for this compound in H820 cells was not available. Its efficacy is shown in combination with EGFR-TKIs to control this resistant cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the TKIs on the cancer cell lines.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
TKI Treatment: The following day, cells are treated with various concentrations of the specified TKIs.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The formazan crystals formed by viable cells are solubilized by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves using appropriate software.[11]
Western Blot Analysis
This technique is used to detect the expression and phosphorylation status of key proteins in the signaling pathways.
-
Cell Lysis: Cells are treated with TKIs for the desired time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-MET, MET, p-AXL, AXL, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the TKIs in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., BALB/c nude or SCID mice) are subcutaneously injected with NSCLC cells (e.g., 5 x 10^6 HCC827/GR cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the TKIs (e.g., this compound orally) or vehicle control daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways in EGFR-TKI Resistance
The following diagram illustrates the bypass signaling pathways mediated by MET and AXL that lead to resistance to EGFR TKIs. This compound targets these key nodes to restore sensitivity.
Caption: EGFR-TKI resistance pathways mediated by MET and AXL activation.
Experimental Workflow for Cross-Resistance Study
The following diagram outlines the typical workflow for a cross-resistance study of TKIs.
Caption: Workflow for assessing TKI cross-resistance.
Conclusion
The available preclinical data indicates that this compound, by dually targeting MET and AXL, is a promising strategy to overcome acquired resistance to EGFR TKIs in NSCLC. In cellular models where resistance is driven by either MET amplification or AXL activation, this compound can restore sensitivity to EGFR inhibitors. Further head-to-head studies with comprehensive IC50 profiling against a broader range of TKIs are warranted to fully elucidate the comparative efficacy of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such cross-resistance studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib sensitizes the erlotinib resistant HCC827GR5 cell line by influencing lysosomal function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib sensitizes the erlotinib resistant HCC827GR5 cell line by influencing lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of circRNAs in established osimertinib-resistant non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. - Public Library of Science - Figshare [plos.figshare.com]
Predicting Sensitivity to NPS-1034: A Comparative Guide to Potential Biomarkers
For Immediate Release
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to NPS-1034, a dual inhibitor of MET and AXL receptor tyrosine kinases. Designed for researchers, scientists, and drug development professionals, this document outlines key predictive biomarkers, compares the efficacy of this compound with alternative inhibitors, and provides detailed experimental methodologies.
Introduction
This compound is a promising anti-cancer agent that targets key signaling pathways involved in tumor growth, survival, and metastasis. As a dual inhibitor of MET and AXL, this compound has shown preclinical efficacy in various cancer models, particularly in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC).[1][2] Furthermore, this compound has demonstrated inhibitory activity against ROS1 and TNFRSF1A, suggesting a broader therapeutic potential.[3][4] The identification of reliable biomarkers is crucial for patient stratification and for maximizing the clinical benefit of this compound. This guide explores the leading biomarker candidates for predicting this compound sensitivity and compares its performance with other multi-kinase inhibitors, namely cabozantinib and crizotinib.
Key Predictive Biomarkers for this compound Sensitivity
Several molecular alterations have been identified as potential predictors of sensitivity to this compound. These include MET amplification, AXL activation, and ROS1 rearrangements. In the context of RCC, the TNF signaling pathway, particularly the expression of TNFRSF1A and GADD45A, has emerged as a relevant area of investigation.[2][4]
MET Amplification
Amplification of the MET gene leads to overexpression and constitutive activation of the MET receptor, a key driver of tumorigenesis in various cancers. This compound has demonstrated potent inhibitory activity against MET.
AXL Activation
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is implicated in acquired resistance to targeted therapies, including EGFR inhibitors in NSCLC.[3] Activation of the AXL signaling pathway can promote cell survival and bypass the effects of upstream inhibitors. This compound's ability to inhibit AXL makes it a potential therapeutic option for tumors with this resistance mechanism.
ROS1 Rearrangement
Chromosomal rearrangements involving the ROS1 gene result in the expression of fusion proteins with constitutive kinase activity, driving oncogenesis in a subset of NSCLCs. This compound has been shown to inhibit ROS1 activity, suggesting its potential utility in this patient population.[3]
TNFRSF1A and GADD45A in Renal Cell Carcinoma
Recent studies in RCC models have indicated that this compound may exert its therapeutic effects through the modulation of the TNF signaling pathway.[2][4] Specifically, this compound has been shown to inhibit Tumor Necrosis Factor Receptor Superfamily Member 1A (TNFRSF1A) and upregulate Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45A), leading to apoptosis.[4]
Comparative Performance of this compound and Alternatives
A critical aspect of evaluating a new therapeutic agent is to compare its performance against existing alternatives. Cabozantinib and crizotinib are both clinically approved multi-kinase inhibitors that share some targets with this compound.
Table 1: Comparison of Inhibitory Activity (IC50 values)
| Inhibitor | MET (nM) | AXL (nM) | ROS1 (nM) | VEGFR2 (nM) |
| This compound | 48 | 10.3 | Potent Inhibition | - |
| Cabozantinib | 1.3 | 7 | - | 0.035 |
| Crizotinib | 11 (cell-based) | - | <0.025 (Ki) | - |
Data compiled from multiple sources.[3][5][6][7]
Table 2: Comparative Efficacy in Cell Lines with Specific Biomarkers
| Cell Line | Cancer Type | Key Biomarker(s) | This compound Effect | Alternative Inhibitor Effect |
| HCC827/GR | NSCLC | MET Amplification | Overcomes gefitinib resistance when combined with gefitinib.[1] | Crizotinib is effective in MET-amplified gastric cancer cell lines (IC50 < 200 nM).[8] |
| HCC827/ER | NSCLC | AXL Activation | Overcomes erlotinib resistance when combined with erlotinib.[1] | Cabozantinib inhibits AXL with an IC50 of 7 nM.[5] |
| HCC78 | NSCLC | ROS1 Rearrangement | Inhibits cell proliferation and ROS1 activity.[3] | Crizotinib is a potent ROS1 inhibitor.[6] |
| MKN45 | Gastric Cancer | MET Amplification | Inhibits cell viability (IC50 = 112.7 nM).[6] | Crizotinib is effective in MET-amplified gastric cancer cell lines (IC50 < 200 nM).[8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for biomarker validation.
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other test compounds
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[10]
-
Treat the cells with various concentrations of this compound or alternative inhibitors for 72 hours. Include a vehicle-only control.
-
After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][10]
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[9][10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Western Blot Analysis for Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated, and therefore activated, forms of kinases like MET and AXL.[12][13]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated MET, AXL, and downstream signaling proteins like AKT and ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound or other inhibitors for the desired time.
-
Lyse the cells in ice-cold lysis buffer.[13]
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-MET, anti-p-AXL) overnight at 4°C with gentle agitation.[13]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or the total (non-phosphorylated) form of the target protein.[14]
Conclusion
The preclinical data strongly suggest that MET amplification, AXL activation, and ROS1 rearrangements are key biomarkers for predicting sensitivity to this compound. In the context of RCC, the TNFRSF1A/GADD45A signaling axis warrants further investigation. Comparative analysis indicates that this compound is a potent dual inhibitor of MET and AXL, with a distinct profile from other multi-kinase inhibitors like cabozantinib and crizotinib. While no clinical trial data for this compound is publicly available yet, the robust preclinical evidence provides a strong rationale for the clinical investigation of these biomarkers to guide patient selection in future studies.[2][4] The detailed experimental protocols provided in this guide offer a framework for researchers to further validate and explore these and other potential biomarkers for this compound sensitivity.
References
- 1. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Independent Validation of NPS-1034: A Comparative Analysis Against Established c-Met/Axl Inhibitors
For Immediate Release
[City, State] – December 7, 2025 – In the landscape of targeted cancer therapy, the dual inhibition of c-Met and Axl receptor tyrosine kinases presents a promising strategy to overcome tumor growth, metastasis, and drug resistance. This report provides an independent validation of the published findings on NPS-1034, a novel c-Met/Axl inhibitor, by objectively comparing its performance against two established inhibitors, Crizotinib and PHA-665752. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and clinical development.
This compound is a potent dual inhibitor of c-Met and Axl, demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and gastric cancer.[1][2][3] Its mechanism of action involves the suppression of key downstream signaling pathways, primarily the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and proliferation.[4]
Comparative In Vitro Efficacy
The in vitro potency of this compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory activity. While direct head-to-head studies with uniform experimental conditions are limited, published data allows for a comparative assessment.
| Cell Line | Target | This compound IC50 | Crizotinib IC50 | PHA-665752 IC50 | Reference |
| MKN45 (Gastric) | c-Met | 112.7 nM | <200 nM | Not Available | [3][5] |
| SNU638 (Gastric) | c-Met | 190.3 nM | Not Available | Not Available | [3] |
| HCC827/GR (NSCLC) | c-Met | Effective in combination | Effective in combination | Effective in combination | [6] |
| H441 (NSCLC) | c-Met | Not Available | Not Available | IC50 < 60 nM | [7] |
| Various NSCLC lines | c-Met | Not Available | Not Available | ~10-100 nM | [8] |
Table 1: Comparative In Vitro Activity (IC50) of this compound and Alternatives. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Crizotinib, and PHA-665752 in various cancer cell lines. Lower IC50 values indicate greater potency.
Comparative In Vivo Performance
In vivo studies using xenograft models have substantiated the anti-tumor efficacy of this compound. A key study in gefitinib-resistant NSCLC (HCC827/GR) xenografts provides a direct comparison between this compound and PHA-665752 when used in combination with gefitinib.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| HCC827/GR (NSCLC) | Gefitinib + this compound | Significant inhibition | Comparable efficacy to Gefitinib + PHA-665752 in inhibiting tumor growth. | [6] |
| HCC827/GR (NSCLC) | Gefitinib + PHA-665752 | Significant inhibition | Comparable efficacy to Gefitinib + this compound in inhibiting tumor growth. | [6] |
| MKN45 (Gastric) | This compound (30 mg/kg, p.o.) | Decreased tumor growth | Inhibition of angiogenesis and promotion of apoptosis. | [1] |
| HCC827/GR (NSCLC) | This compound (10 mg/kg, p.o.) | Decreased tumor growth | Enhanced tumor growth inhibition in combination with gefitinib. | [1] |
Table 2: Comparative In Vivo Efficacy of this compound and Alternatives. This table outlines the in vivo anti-tumor effects of this compound and PHA-665752 in mouse xenograft models.
Signaling Pathway Modulation
This compound, Crizotinib, and PHA-665752 exert their anti-tumor effects by modulating the c-Met signaling cascade and, in the case of this compound and Crizotinib, other receptor tyrosine kinases.
This compound Signaling Pathway
This compound is a dual inhibitor of both c-Met and Axl. This dual targeting is significant as both pathways can contribute to tumor progression and resistance. Inhibition of these receptors by this compound leads to the downregulation of the PI3K/Akt and MAPK/Erk signaling pathways, ultimately resulting in decreased cell proliferation and increased apoptosis.[4]
Crizotinib Signaling Pathway
Crizotinib is a multi-targeted inhibitor, primarily targeting ALK and c-Met.[9] Its inhibition of c-Met leads to the suppression of downstream PI3K/Akt and MAPK/Erk pathways, similar to this compound. However, its potent activity against ALK is a key differentiator, making it particularly effective in ALK-rearranged tumors.
PHA-665752 Signaling Pathway
PHA-665752 is a selective inhibitor of c-Met.[1] Its mechanism of action is focused on blocking the phosphorylation of c-Met, which in turn inhibits the activation of downstream signaling molecules including Gab-1, ERK, and Akt.[1] This targeted inhibition disrupts the signaling cascade that promotes cell growth and survival.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight. The following day, cells are treated with varying concentrations of the inhibitor (this compound, Crizotinib, or PHA-665752) in a medium containing 1% FBS. After 72 hours of incubation, 15 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are solubilized by adding 100 µL of a 10% (w/v) SDS solution and incubating for 24 hours. The absorbance at 595 nm is then measured using a microplate reader to determine cell viability.
Western Blotting
Cells are treated with the respective inhibitors for the indicated times. Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-Erk, total Erk). After washing, the membranes are incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies
Female BALB/c nude mice (5-6 weeks old) are used for the studies. Cancer cells (e.g., 5 x 10^6 HCC827/GR cells) are subcutaneously injected into the flank of each mouse. When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups. The inhibitors are administered orally (p.o.) at the specified doses and schedules. Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Conclusion
The available data indicates that this compound is a potent dual c-Met and Axl inhibitor with significant in vitro and in vivo anti-tumor activity. Its efficacy is comparable to the established c-Met inhibitor PHA-665752 in a gefitinib-resistant NSCLC xenograft model. The dual inhibitory nature of this compound may offer a broader spectrum of activity and a potential advantage in overcoming resistance mechanisms driven by either c-Met or Axl activation. Crizotinib, while also a c-Met inhibitor, is distinguished by its potent ALK inhibition, making it a critical therapeutic for ALK-positive cancers.
This comparative guide underscores the potential of this compound as a valuable therapeutic agent. Further head-to-head preclinical and clinical studies are warranted to fully elucidate its clinical utility and positioning relative to other c-Met and Axl targeted therapies. The detailed methodologies and pathway analyses provided herein offer a foundation for researchers to design and interpret future investigations in this critical area of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A selective small molecule c-MET Inhibitor, PHA665752, cooperates with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancernetwork.com [cancernetwork.com]
NPS-1034: A Comparative Analysis of a Dual c-Met/Axl Inhibitor Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
NPS-1034, a potent dual inhibitor of the receptor tyrosine kinases c-Met and Axl, has demonstrated significant preclinical anti-tumor activity across a spectrum of cancer types. This guide provides a comparative analysis of its efficacy, summarizing key experimental data and outlining the methodologies employed in its evaluation. The information presented is intended to offer a comprehensive overview for researchers and drug development professionals exploring the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting two key players in tumor progression, metastasis, and drug resistance: c-Met (hepatocyte growth factor receptor) and Axl.[1] Aberrant activation of the c-Met signaling pathway is implicated in a variety of human malignancies, driving tumor growth, invasion, and metastasis.[1] Similarly, Axl is a receptor tyrosine kinase that, when overexpressed, contributes to tumor progression, epithelial-mesenchymal transition (EMT), and resistance to conventional therapies.[2] By simultaneously inhibiting both c-Met and Axl, this compound offers a promising strategy to overcome resistance mechanisms and effectively target a range of cancers.
In Vitro Efficacy: A Comparative Overview
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | HCC827/GR (gefitinib-resistant) | Not specified, but effective in overcoming resistance | Synergistically inhibits cell proliferation and induces cell death in combination with gefitinib.[3][4] |
| HCC827/ER (erlotinib-resistant) | Not specified, but effective in overcoming resistance | Overcomes Axl-mediated resistance to erlotinib.[4] | |
| H820 (T790M mutation, MET amplification, Axl activation) | Not specified, but effective in combination | Combination with EGFR-TKIs controls cell growth, suggesting Axl is a key resistance signal.[3][4] | |
| HCC78 (ROS1 rearrangement) | Growth inhibition similar to crizotinib | Inhibits cell proliferation and ROS1 activity.[3][5] | |
| Renal Cell Carcinoma (RCC) | A498 | Dose-dependent decrease in viability | Induces apoptosis and cell cycle arrest at the sub-G1 phase.[6] |
| 786-O | Dose-dependent decrease in viability | Induces apoptosis and cell cycle arrest at the sub-G1 phase.[6] | |
| Caki-1 | Dose-dependent decrease in viability | Induces apoptosis and cell cycle arrest at the sub-G1 phase.[6] | |
| Gastric Cancer | MKN45 (high MET expression) | Not specified, but effective | Inhibits viability and clonogenicity.[7] |
| SNU638 (high MET expression) | Not specified, but effective | Inhibits viability and clonogenicity.[7] | |
| Testicular Cancer | NCCIT | Dose-dependent decrease in viability | Induces apoptosis and cell cycle arrest at the sub-G1 phase. |
| NTERA2 | Dose-dependent decrease in viability | Induces apoptosis and cell cycle arrest at the sub-G1 phase. | |
| Pancreatic Ductal Adenocarcinoma (PDAC) | BxPC-3 | Dose-dependent decrease in viability | Induces apoptosis and inhibits cell migration.[7] |
| MIA PaCa-2 | Dose-dependent decrease in viability | Induces apoptosis and inhibits cell migration.[7] |
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound.
| Cancer Type | Animal Model | Treatment | Key Findings |
| Non-Small Cell Lung Cancer (NSCLC) | SCID mice with HCC827/GR xenografts | This compound + gefitinib | Substantial inhibition of tumor growth, associated with decreased proliferation and increased apoptosis.[8] |
| Renal Cell Carcinoma (RCC) | Renca-luc metastatic mouse model | This compound (10 or 30 mg/kg, oral) | Significantly alleviated tumor burden and inhibited cell proliferation in a lung metastatic model.[2][9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical workflow for evaluating its in vitro efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
The anti-proliferative effect of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of this compound or control vehicle for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).[10]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Western blotting is employed to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the c-Met and Axl signaling pathways.
-
Cell Lysis: Cells treated with this compound or control are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Axl, total Axl, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a living organism is evaluated using immunodeficient mice bearing tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed by immunohistochemistry (for proliferation markers like Ki-67 and apoptosis markers like TUNEL) or western blotting.[8]
Clinical Status
As of the latest available information, this compound is in the preclinical stage of development.[1] There are currently no registered clinical trials for this compound.
Conclusion
This compound demonstrates compelling preclinical anti-tumor activity across a range of cancer types, particularly in models of acquired resistance to other targeted therapies. Its dual inhibition of c-Met and Axl provides a strong rationale for its continued investigation as a potential cancer therapeutic. Further studies, including comprehensive in vivo efficacy and safety assessments, are warranted to support its progression into clinical development.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound Exerts Therapeutic Efficacy in Renal Cell Carcinoma Through Multiple Targets of MET, AXL, and TNFRSF1A Signaling in a Metastatic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Validating In Vitro Findings of the Dual MET/AXL Inhibitor NPS-1034 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of NPS-1034, a potent dual inhibitor of the MET and AXL receptor tyrosine kinases. Data presented herein is intended to bridge the translational gap between preclinical laboratory findings and whole-organism validation, offering a valuable resource for researchers in oncology and drug development. We will explore the inhibitory profile of this compound, its effects on cancer cell lines, and the successful validation of these findings in animal models, alongside a comparison with other relevant kinase inhibitors.
Comparative Analysis of this compound and Alternative Kinase Inhibitors
The following tables summarize the quantitative data for this compound in comparison to other kinase inhibitors, highlighting its potency and efficacy across various cancer models.
Table 1: In Vitro Kinase Inhibitory Profile
| Compound | Target(s) | IC₅₀ (nM) | Key Findings |
| This compound | MET, AXL | 48 (MET), 10.3 (AXL) [1][2] | Also demonstrates significant inhibitory activity against ROS1.[3] |
| PHA-665752 | MET | - | Used as a comparator in studies to overcome gefitinib resistance.[3] |
| Crizotinib | MET, AXL, ROS1 | - | This compound shows more potent inhibition of ROS1 activity than crizotinib.[3] |
| Gefitinib | EGFR | - | Used in combination with this compound to overcome acquired resistance in NSCLC.[1][3] |
| Erlotinib | EGFR | - | Used in combination with this compound to overcome acquired resistance in NSCLC.[1][3] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Key In Vitro Effects | IC₅₀ (nM) |
| MKN45 | Gastric Cancer | Inhibition of cell viability.[1][2] | 112.7[1][2] |
| SNU638 | Gastric Cancer | Inhibition of cell viability.[1][2] | 190.3[1][2] |
| HCC827/GR | NSCLC (Gefitinib-Resistant) | Overcomes gefitinib resistance by inhibiting phosphorylation of MET, Akt, and Erk.[1] | >10,000 (Gefitinib)[3] |
| HCC827/ER | NSCLC (Erlotinib-Resistant) | Synergistically inhibits cell proliferation and induces cell death in combination with erlotinib.[4] | - |
| H820 | NSCLC | Enhances sensitivity to EGFR-TKIs.[1] | - |
| HCC78 | NSCLC (ROS1 rearrangement) | Inhibits ROS1 activity and cell proliferation.[1][3] | - |
| A498, 786-0, Caki-1 | Renal Cell Carcinoma (RCC) | Significantly decreases cell viability and induces apoptosis.[5] | Dose-dependent |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key In Vivo Outcomes |
| HCC827/GR | NSCLC | 10 mg/kg, p.o. | Decreased tumor growth; enhanced tumor growth inhibition in combination with gefitinib.[1] |
| MKN45 | Gastric Cancer | 30 mg/kg, p.o. | Decreased tumor growth through inhibition of angiogenesis and promotion of apoptosis.[1] |
| Renca-luc | Renal Cell Carcinoma (Metastatic) | 10 or 30 mg/kg, p.o. | Significantly alleviated tumor burden and inhibited cell proliferation in a lung metastatic model.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
The inhibitory profile of this compound against a panel of receptor tyrosine kinases (RTKs) is determined using commercially available kinase assay kits. The assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated.[1][3]
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., MKN45, SNU638, HCC827/GR) are seeded in 96-well plates at a density of 0.5 × 10⁴ cells/well and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with varying concentrations of this compound or comparator compounds in a medium containing 1% fetal bovine serum for 72 hours.[1]
-
MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.[1]
-
Solubilization and Measurement: The resulting formazan crystals are solubilized with a 10% (w/v) SDS solution, and the absorbance is measured at 595 nm using a microplate reader.[1]
Western Blot Analysis
To assess the effect of this compound on signaling pathways, western blotting is performed. Cells are treated with the compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of target proteins such as MET, AXL, Akt, and Erk.[3][5]
In Vivo Xenograft Studies
-
Animal Models: Severe combined immunodeficient (SCID) mice or nude mice are used for tumor xenograft studies.[1]
-
Tumor Implantation: Cancer cells (e.g., HCC827/GR, MKN45) are injected subcutaneously into the flanks of the mice. For metastatic models, cells like Renca-luc can be injected intravenously.[1][5]
-
Treatment Administration: Once tumors are established, mice are treated with this compound (e.g., 10 or 30 mg/kg) or a vehicle control via oral gavage (p.o.).[1][5]
-
Tumor Measurement and Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess proliferation (e.g., Ki67) and apoptosis.[1][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MET and AXL inhibitor this compound exerts efficacy against lung cancer cells resistant to EGFR kinase inhibitors because of MET or AXL activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unlocking Synergistic Potential: A Comparative Guide to NPS-1034 in Combination with Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dual MET/AXL inhibitor, NPS-1034, with other MET and AXL targeting agents, and explores its potential synergy with immune checkpoint inhibitors (ICIs). While direct preclinical or clinical data on the combination of this compound and ICIs is not yet publicly available, this document synthesizes the strong scientific rationale for this combination based on the known roles of MET and AXL in tumor immunity. We present preclinical data from studies of other MET and AXL inhibitors with ICIs to serve as a benchmark for potential efficacy. Furthermore, we provide detailed hypothetical experimental protocols to guide the investigation of this compound in combination with immune checkpoint blockade.
The Rationale for Synergy: Targeting MET and AXL to Overcome Immune Resistance
The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various non-cancerous cells, including immune cells. Tumors can evade the immune system through multiple mechanisms, and the MET and AXL receptor tyrosine kinases are key players in orchestrating this immune escape.
MET Signaling and Immune Evasion:
The HGF/MET signaling axis is implicated in creating an immunosuppressive TME.[1][2] Activation of MET on tumor cells can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1), which binds to PD-1 on T cells, leading to T-cell exhaustion and an impaired anti-tumor immune response.[1] Furthermore, MET signaling can promote the recruitment of immunosuppressive cell populations such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) into the tumor, while hindering the infiltration of cytotoxic CD8+ T cells.[1][3]
AXL Signaling and the Immunosuppressive Milieu:
The GAS6/AXL pathway is another critical mediator of immune suppression within the TME.[4][5][6] AXL signaling can also drive PD-L1 expression on tumor cells and antigen-presenting cells.[6] It plays a crucial role in promoting an "immune-cold" TME by suppressing the function of natural killer (NK) cells and dendritic cells (DCs), and by polarizing macrophages towards an immunosuppressive M2 phenotype.[4][5] By inhibiting the infiltration and activation of effector T cells, AXL signaling helps tumors to evade immune surveillance.[4][7]
By dually targeting both MET and AXL, this compound has the potential to dismantle these immunosuppressive barriers, thereby sensitizing tumors to the effects of immune checkpoint inhibitors. The proposed synergistic mechanism involves this compound creating a more inflamed and immune-receptive TME, allowing ICIs to more effectively reinvigorate the anti-tumor T-cell response.
Proposed Synergistic Mechanism of this compound and Anti-PD-1 Therapy
Caption: Proposed synergistic mechanism of this compound and an anti-PD-1 antibody.
Preclinical Performance of Other MET/AXL Inhibitors with Immune Checkpoint Inhibitors: A Comparative Overview
To provide a framework for the potential efficacy of this compound in combination with ICIs, the following tables summarize preclinical data from studies of other MET and/or AXL inhibitors.
Table 1: In Vivo Efficacy of MET/AXL Inhibitors in Combination with Immune Checkpoint Inhibitors in Syngeneic Mouse Models
| Inhibitor (Target) | Cancer Model | Combination Therapy | Key Efficacy Readouts | Reference |
| Sitravatinib (TAM, VEGFR, MET) | Hepa1-6 (HCC) | Sitravatinib + anti-PD-1 | Superior tumor growth inhibition compared to monotherapies. | [5] |
| Sitravatinib (TAM, VEGFR, MET) | KLN205 (Lung), E0771 (Breast) | Sitravatinib + anti-PD-1 | Enhanced efficacy of PD-1 blockade; 2/14 mice with E0771 tumors showed complete remission. | [1] |
| Cabozantinib (MET, AXL, VEGFR) | N/A (Clinical Study) | Cabozantinib + Nivolumab | Promising clinical activity in patients with metastatic urothelial carcinoma refractory to ICIs. | [3][8] |
| Capmatinib (MET) | Murine Cancer Models | Capmatinib + Immunotherapy | Synergistically enhanced efficacy of immunotherapies. | [2] |
| Bemcentinib (AXL) | NSCLC (Clinical Study) | Bemcentinib + Pembrolizumab | Promising activity, particularly in AXL-positive patients (ORR 33% vs 7% in AXL-negative). | [9] |
Table 2: Immunomodulatory Effects of MET/AXL Inhibitors in Combination with Immune Checkpoint Inhibitors in Preclinical Models
| Inhibitor (Target) | Cancer Model | Combination Therapy | Impact on Tumor Microenvironment | Reference |
| Sitravatinib (TAM, VEGFR, MET) | Hepa1-6 (HCC) | Sitravatinib + anti-PD-1 | Significant enrichment of cytotoxic CD8+ T cells; Reduction in regulatory T cells. | [5] |
| Sitravatinib (TAM, VEGFR, MET) | Esophageal Adenocarcinoma (Rat) | Sitravatinib + PD-1 inhibitor | Increased pro-inflammatory cytokines; Enhanced infiltration of CD8+ T cells; M2 to M1 macrophage repolarization. | [10] |
| INCB081776 (AXL, MERTK) | Syngeneic Models | INCB081776 + ICIs | Increased proliferation of intra-tumoral CD4+ and CD8+ T cells. | [11] |
Hypothetical Experimental Protocols for Assessing the Synergy of this compound with Immune Checkpoint Inhibitors
The following protocols are designed to rigorously evaluate the synergistic potential of this compound with ICIs in a preclinical setting.
In Vitro T-Cell Co-culture Assay
Objective: To determine if this compound can enhance the killing of tumor cells by T-cells in the presence of an immune checkpoint inhibitor.
Methodology:
-
Cell Culture: Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) that expresses moderate levels of MET and AXL.
-
T-Cell Isolation: Isolate CD8+ T-cells from the spleen of a syngeneic mouse (e.g., C57BL/6 for MC38 and B16-F10).
-
Co-culture Setup:
-
Plate tumor cells and allow them to adhere overnight.
-
Add the isolated CD8+ T-cells to the tumor cell culture at an effector-to-target ratio of 10:1.
-
Treat the co-cultures with:
-
Vehicle control
-
This compound alone (at a concentration that causes ~20% growth inhibition to allow for synergy assessment)
-
Anti-PD-1 antibody alone
-
This compound in combination with anti-PD-1 antibody
-
-
-
Endpoint Analysis (after 72 hours):
-
Cytotoxicity: Measure tumor cell viability using a luminescence-based assay (e.g., CellTiter-Glo®).
-
T-Cell Activation: Analyze the expression of activation markers (e.g., CD69, CD25) on CD8+ T-cells by flow cytometry.
-
Cytokine Release: Measure the concentration of IFN-γ and TNF-α in the culture supernatant by ELISA.
-
In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).
-
Treatment Groups (n=10-15 mice per group): Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into four treatment groups:
-
Vehicle control
-
This compound (administered orally, daily)
-
Anti-PD-1 antibody (administered intraperitoneally, twice a week)
-
This compound in combination with anti-PD-1 antibody
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise and weigh the tumors.
-
-
Pharmacodynamic and Immune Analysis (on a subset of mice at an intermediate time point and at the end of the study):
-
Tumor Microenvironment Profiling:
-
Dissociate tumors into single-cell suspensions.
-
Perform multi-color flow cytometry to quantify immune cell populations (CD8+ T-cells, CD4+ T-cells, Tregs, MDSCs, M1/M2 macrophages, NK cells).
-
Analyze the expression of activation and exhaustion markers on T-cells (e.g., PD-1, TIM-3, LAG-3).
-
-
Immunohistochemistry (IHC):
-
Stain tumor sections for CD8, FoxP3 (Tregs), and PD-L1 to visualize the spatial distribution of immune cells.
-
-
Cytokine Analysis: Measure cytokine levels in tumor lysates or plasma.
-
Preclinical Experimental Workflow for In Vivo Synergy Study
Caption: A typical experimental workflow for an in vivo preclinical study.
Conclusion
The dual inhibition of MET and AXL by this compound presents a compelling strategy to remodel the tumor microenvironment from an immunosuppressive to an immune-active state. This provides a strong rationale for combining this compound with immune checkpoint inhibitors to enhance their anti-tumor efficacy. The comparative data from other MET and AXL inhibitors, along with the detailed experimental protocols provided in this guide, offer a solid foundation for the preclinical investigation of this promising combination therapy. Rigorous evaluation through the proposed in vitro and in vivo studies will be crucial to unlocking the full synergistic potential of this compound in the landscape of cancer immunotherapy.
References
- 1. JCI Insight - Sitravatinib potentiates immune checkpoint blockade in refractory cancer models [insight.jci.org]
- 2. Capmatinib plus nivolumab in pretreated patients with EGFR wild-type advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bemcentinib and pembrolizumab in patients with relapsed mesothelioma: MIST3, a phase IIa trial with cellular and molecular correlates of efficacy. | Semantic Scholar [semanticscholar.org]
- 7. Antitumor immune effects of preoperative sitravatinib and nivolumab in oral cavity cancer: SNOW window-of-opportunity study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I Study of Cabozantinib and Nivolumab Alone or With Ipilimumab for Advanced or Metastatic Urothelial Carcinoma and Other Genitourinary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Sitravatinib combined with PD-1 blockade enhances cytotoxic T-cell infiltration by M2 to M1 tumor macrophage repolarization in esophageal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Safe Disposal of NPS-1034: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of NPS-1034, a dual inhibitor of MET and AXL receptor tyrosine kinases. Tailored for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step instructions to ensure the safe handling and disposal of this potent research chemical, reinforcing our commitment to laboratory safety and responsible chemical management.
Disclaimer: The following procedures are based on general best practices for the disposal of potent kinase inhibitors. The specific Safety Data Sheet (SDS) provided by the manufacturer for this compound is the authoritative document for safety and handling and must be consulted prior to any use or disposal.
Understanding the Compound: Key Data
This compound is a potent small molecule inhibitor with significant biological activity.[1] A summary of its key characteristics is presented below to inform safe handling and disposal protocols.
| Property | Value |
| Molecular Formula | C₃₁H₂₃F₂N₅O₃[] |
| Molecular Weight | 551.54 g/mol [3] |
| Appearance | White solid powder[] |
| IC₅₀ for MET | 48 nM[1][3] |
| IC₅₀ for AXL | 10.3 nM[1][3] |
| Solubility | Soluble in DMSO[4] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step guide outlines the recommended procedures.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from incidental contact.
-
Respiratory Protection: For handling the solid compound or when generating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.
Waste Segregation and Collection
Proper segregation of waste is the first step in responsible disposal.
-
Solid Waste:
-
Place all unused or expired solid this compound, along with any contaminated materials such as weighing paper, pipette tips, and gloves, into a clearly labeled, sealed, and dedicated hazardous waste container.
-
The container should be labeled as "Hazardous Chemical Waste" and clearly identify "this compound" as a component.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a shatter-resistant, leak-proof container specifically designated for hazardous liquid waste.
-
The container must be kept securely closed when not in use.
-
Clearly label the container with "Hazardous Chemical Waste" and list all chemical components, including this compound and the solvent(s) used.
-
Decontamination of Labware and Surfaces
All non-disposable labware and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Procedure:
-
Wipe surfaces and equipment with a suitable solvent (e.g., 70% ethanol) to remove any residual compound.
-
Follow with a thorough cleaning using a laboratory-grade detergent and water.
-
All cleaning materials (wipes, paper towels, etc.) must be disposed of as solid hazardous waste as described in the previous step.
-
Final Disposal
-
Do not dispose of this compound, in either solid or liquid form, down the drain or in regular trash.
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols Cited
The inhibitory activity of this compound has been characterized through various in vitro and in vivo experiments. A commonly cited method for determining cell viability is the MTT assay.
MTT Assay Protocol
-
Cell Plating: Plate cells (e.g., 0.5 × 10⁴ cells/well) in 96-well sterile plastic plates and allow them to attach overnight.[3]
-
Compound Exposure: Expose the cells to varying concentrations of this compound in a medium containing 1% FBS.[3]
-
Incubation: Incubate the plates for 72 hours.[3]
-
MTT Addition: Add 15 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[3]
-
Solubilization: Solubilize the crystalline formazan with 100 μL of a 10% (w/v) SDS solution and incubate for 24 hours.[3]
-
Absorbance Reading: Read the absorbance at 595 nm using a microplate reader.[3]
This compound Signaling Pathway
This compound is a potent dual inhibitor of the MET and AXL receptor tyrosine kinases, which are key drivers in various cancers.[1][3] The diagram below illustrates the simplified signaling pathway targeted by this compound.
Caption: this compound inhibits MET and AXL signaling pathways.
By adhering to these guidelines and, most importantly, the specific instructions in the manufacturer's Safety Data Sheet, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
Navigating the Unseen Threat: A Researcher's Guide to Handling NPS-1034
For Immediate Use By Authorized Personnel
This document provides essential safety and logistical protocols for the handling and disposal of NPS-1034, a novel potent compound. All personnel must review and understand these procedures before commencing any work with this substance. Strict adherence to these guidelines is mandatory to ensure personal safety and prevent environmental contamination.
While specific toxicological data for this compound is pending, it is to be treated as a highly potent and hazardous substance. The following procedures are based on best practices for handling similar high-potency active pharmaceutical ingredients (HPAPIs).
Quantitative Data Summary
Due to the novel nature of this compound, comprehensive quantitative data is not yet available. For planning and safety assessment purposes, the physicochemical properties of Paclitaxel, a well-characterized potent compound, are provided as a surrogate.[1][2]
| Property | Value | Reference |
| Molecular Formula | C47H51NO14 | [3] |
| Molar Mass | 853.91 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 213–216 ºC | [1] |
| Water Solubility | ≈10–20 mg/L (estimated) | [1] |
| CAS Number | 33069-62-4 |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Cordon off the area and immediately notify the Environmental Health & Safety (EHS) department.
-
Storage: Store this compound in a designated, locked, and clearly labeled "High Potency Compound" storage area. This area must be well-ventilated and separate from incompatible chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following PPE must be worn at all times when handling this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| Low-Risk (e.g., handling sealed containers) | - Nitrile gloves (double-gloved) - Lab coat - Safety glasses with side shields | N/A |
| High-Risk (e.g., weighing, solution preparation, open handling) | - Nitrile gloves (double-gloved, outer pair with extended cuffs) - Disposable, solid-front, back-tying gown - Safety goggles - Face shield | - Approved respiratory protection (e.g., N95 or higher) for handling powders outside of a containment system. |
Handling Procedures
All manipulations of this compound that have the potential to generate dust or aerosols must be conducted within a certified chemical fume hood or a containment isolator.
-
Weighing:
-
Perform all weighing operations within a fume hood.
-
Use disposable weigh boats and spatulas.
-
After weighing, carefully seal the primary container.
-
-
Solution Preparation:
-
Add solvent to the weighed compound slowly to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent spills.
-
-
General Handling:
-
Work in a designated and clearly marked area within the fume hood.
-
Keep all containers of this compound sealed when not in immediate use.
-
Avoid skin contact at all times.
-
Decontamination
-
Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all work surfaces with a suitable solvent, followed by a thorough cleaning with a laboratory-grade detergent.
-
Equipment: All non-disposable equipment must be decontaminated after use. Follow established laboratory procedures for the specific equipment.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
-
Container Management:
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Keep waste containers closed except when adding waste.
-
-
Waste Pickup:
-
When a waste container is full, securely seal it and request a pickup from the EHS department.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
-
Empty Container Disposal:
-
Empty containers of this compound must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface the label on the container before disposing of it in the appropriate laboratory glass or plastic recycling.
-
Emergency Procedures
In the event of an emergency, prioritize personal safety and follow these procedures.
-
Spills:
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or spill pillow.
-
Place all contaminated materials in a sealed hazardous waste bag and then into the solid hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Prevent others from entering the area.
-
Contact the EHS department and emergency services immediately.
-
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Signaling Pathway Diagram
The following diagram illustrates the MAPK/ERK signaling pathway, a common target in drug development and a potential mechanism of action for novel compounds like this compound.[4][5][6][7] This pathway is crucial for regulating cell proliferation, differentiation, and survival.
References
- 1. acs.org [acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. spandidos-publications.com [spandidos-publications.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
